O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Description
BenchChem offers high-quality O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(tert-butylamino) benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,3)12-14-10(13)9-7-5-4-6-8-9;/h4-8,12H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHNCIDRZTSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NOC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498330 | |
| Record name | [(tert-Butylamino)oxy](phenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66809-86-7 | |
| Record name | [(tert-Butylamino)oxy](phenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Foreword: The Strategic Importance of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in Modern Organic Synthesis
O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is a versatile and valuable reagent in the arsenal of the modern organic chemist. Its significance lies in its role as a stable, crystalline solid that serves as a precursor to a potent electrophilic aminating agent. The strategic placement of the benzoyl protecting group on the oxygen atom and the sterically hindering tert-butyl group on the nitrogen atom imparts unique reactivity, allowing for the controlled transfer of the "NH-tert-butyl" moiety. This guide provides an in-depth exploration of the synthesis, characterization, and critical applications of this reagent, offering field-proven insights for researchers, scientists, and professionals in drug development.
I. Synthesis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride: A Mechanistic and Practical Approach
The synthesis of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is predicated on the nucleophilic character of the hydroxylamine nitrogen, which attacks the electrophilic carbonyl carbon of benzoyl chloride. The hydrochloride salt of N-tert-butylhydroxylamine is the common starting material, necessitating the use of a base to liberate the free hydroxylamine for the reaction to proceed.
Causality Behind Experimental Choices:
-
Choice of Starting Material: N-tert-butylhydroxylamine hydrochloride is a commercially available, stable, and cost-effective precursor. Its salt form enhances its shelf-life and handling properties.
-
The Role of the Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its primary function is to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. It also deprotonates the hydroxylammonium salt to generate the more nucleophilic free hydroxylamine in situ.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the hydrolysis of the highly reactive benzoyl chloride.
-
Temperature Control: The reaction is typically conducted at low temperatures (0 °C to room temperature) to control the exothermicity of the acylation reaction and minimize potential side reactions.
Visualizing the Synthesis Workflow:
Caption: Workflow for the synthesis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
Detailed Experimental Protocol:
This protocol is a representative procedure based on established principles of benzoylation of hydroxylamines.
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N-tert-butylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Basification: Cool the suspension to 0 °C in an ice bath. Slowly add pyridine (2.2 eq) dropwise to the stirred suspension. The formation of a clear solution or a fine slurry indicates the generation of the free hydroxylamine.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude O-Benzoyl-N-tert-butylhydroxylamine free base.
-
Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether. To this solution, add a saturated solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.
-
Isolation and Drying: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield O-Benzoyl-N-tert-butylhydroxylamine hydrochloride.
II. Comprehensive Characterization: A Self-Validating System
Thorough characterization is imperative to confirm the identity and purity of the synthesized O-Benzoyl-N-tert-butylhydroxylamine hydrochloride. The following analytical techniques provide a self-validating system, where the data from each method corroborates the others.
Data Presentation:
| Property | Observed Value |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168 °C (decomposition) |
| Purity (Typical) | >97% (HPLC) |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20-7.70 | m | 5H | Phenyl-H |
| tert-Butyl Protons | 1.10-1.40 | s | 9H | (CH₃)₃-C |
| N-H Proton | ~8.5 (broad) | s | 1H | N-H |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~165 | C=O |
| Aromatic Carbons | 128-134 | Phenyl-C |
| Quaternary Carbon | ~60 | (CH₃)₃-C |
| tert-Butyl Carbons | ~26 | (CH₃)₃ -C |
| FTIR (KBr Pellet) | Wavenumber (cm⁻¹) | Functional Group Assignment |
| N-H Stretch | 3000-3200 (broad) | N-H stretch of the ammonium salt |
| C-H Stretch (Aromatic) | 3050-3100 | Aromatic C-H stretch |
| C-H Stretch (Aliphatic) | 2850-3000 | Aliphatic C-H stretch |
| C=O Stretch | ~1720 | Ester carbonyl stretch |
| C=C Stretch (Aromatic) | 1450-1600 | Aromatic ring skeletal vibrations |
| C-O Stretch | 1200-1300 | Ester C-O stretch |
| Mass Spectrometry (EI) | m/z | Proposed Fragment |
| Molecular Ion (M⁺) | 193 (as free base) | [C₁₁H₁₅NO₂]⁺ |
| Base Peak | 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| Other Fragments | 77 | [C₆H₅]⁺ (Phenyl cation) |
| 57 | [(CH₃)₃C]⁺ (tert-Butyl cation) |
Interpreting the Characterization Data:
-
¹H NMR: The spectrum is expected to show a multiplet in the aromatic region corresponding to the five protons of the phenyl group, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The N-H proton of the hydrochloride salt may appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum should display a peak for the carbonyl carbon of the ester, signals for the aromatic carbons, and two signals for the tert-butyl group (one for the quaternary carbon and one for the methyl carbons).
-
FTIR: The infrared spectrum will be dominated by a strong absorption band for the ester carbonyl group. Additionally, characteristic bands for N-H stretching in the ammonium salt, aromatic and aliphatic C-H stretching, and C-O stretching of the ester will be present.
-
Mass Spectrometry: The mass spectrum of the free base would likely show a molecular ion peak. The most prominent fragmentation pattern is expected to be the cleavage of the O-N bond to give the highly stable benzoyl cation as the base peak.
Logical Relationships in Characterization:
Caption: Interrelation of analytical techniques for structural validation.
III. Applications in Modern Organic Synthesis
O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is primarily used as a precursor to O-Benzoyl-N-tert-butylhydroxylamine, which is a powerful electrophilic aminating agent.[1][2] This reactivity is harnessed in a variety of transition metal-catalyzed reactions to form C-N bonds, a cornerstone of pharmaceutical and materials science.[2]
Key Application Areas:
-
Electrophilic Amination: The reagent is widely employed in copper- and palladium-catalyzed reactions for the amination of organometallic reagents (e.g., Grignard reagents, organozinc reagents) and boronic acids. This provides a direct route to protected primary and secondary amines.
-
Synthesis of Heterocycles: O-Benzoylhydroxylamines serve as precursors to alkyl nitrenes, which can undergo C-H insertion reactions to form saturated N-heterocycles like pyrrolidines.[1]
-
α-Amination of Carbonyl Compounds: In the presence of a suitable catalyst, it can be used for the direct α-amination of ketones and esters, providing a straightforward method for the synthesis of α-amino carbonyl compounds.
IV. Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling O-Benzoyl-N-tert-butylhydroxylamine hydrochloride.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
V. Conclusion
O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is a reagent of significant utility in contemporary organic synthesis. Its straightforward preparation, stability, and predictable reactivity as an electrophilic aminating agent make it an invaluable tool for the construction of C-N bonds and nitrogen-containing heterocycles. This guide has provided a comprehensive overview of its synthesis, detailed characterization, and key applications, grounded in mechanistic understanding and practical considerations. It is anticipated that the continued exploration of the reactivity of this and related reagents will lead to further innovations in the field of synthetic organic chemistry.
VI. References
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. (2023). Retrieved January 15, 2026, from [Link]
-
Karpoormath, R., et al. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry, 381(1), 4.
-
Synthesis of O - tert -Butyl- N,N -disubstituted Hydroxylamines by N–O Bond Formation. ACS Publications. (2021). Retrieved January 15, 2026, from [Link]
-
Noda, H., Asada, Y., & Shibasaki, M. (2020). O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines. Organic Letters, 22(22), 8769–8773.
-
CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride. Google Patents. (2012). Retrieved January 15, 2026, from
-
O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions. PubMed. (2022). Retrieved January 15, 2026, from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
This guide provides a comprehensive overview of the core physicochemical properties of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (CAS RN: 66809-86-7), a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the experimental determination of these properties.
Introduction and Chemical Identity
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a hydroxylamine derivative that serves as a versatile building block in organic synthesis. Its structure, combining a benzoyl group and a tert-butyl group on a hydroxylamine core, imparts specific reactivity and physical characteristics that are crucial for its application. Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, ensuring consistent results, and maintaining safe laboratory practices.
Molecular Structure:
Caption: Chemical structure of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
The hydrochloride salt form enhances the compound's stability and modifies its solubility profile compared to the free base.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. It is important to note that some properties, such as the melting point, show variability in reported values, which will be discussed further.
| Property | Value | Source(s) |
| CAS Registry Number | 66809-86-7 | |
| Molecular Formula | C₁₁H₁₅NO₂·HCl | [1][2] |
| Molecular Weight | 229.70 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 168 °C (decomposition) to 187 °C | [1] |
| Solubility | No specific data available; expected to have some solubility in water and polar organic solvents. | |
| pKa | No experimental data available; estimated to be in the range of 5-7 for the protonated amine. | |
| Purity | Typically >97-98% (by HPLC) | [1] |
In-Depth Analysis and Experimental Protocols
Melting Point
Observed Discrepancy: There is a notable difference in the reported melting points, with one source citing 168 °C with decomposition[1] and another reporting 187 °C. This variation could be attributed to differences in purity, the rate of heating during analysis, or the subjective interpretation of the melting versus decomposition point.
Causality of Experimental Choice: Differential Scanning Calorimetry (DSC) is the preferred method over a simple melting point apparatus as it provides more detailed information about the thermal transitions of the material. It can distinguish between a sharp melting endotherm and a broader decomposition exotherm, offering a clearer picture of the compound's thermal behavior. This is crucial for a hydrochloride salt that may decompose upon melting.
Recommended Protocol (based on OECD Guideline 102): [3][4][5]
-
Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-5 mg of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride into a standard aluminum pan. Crimp the pan with a lid.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
The temperature range should span from ambient to at least 200 °C to ensure the entire transition is observed.
-
-
Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point. Any subsequent exothermic peaks would indicate decomposition.
Caption: Workflow for Melting Point Determination using DSC.
Solubility
Expected Behavior: As a hydrochloride salt, this compound is expected to have a higher solubility in water compared to its free base due to the ionic nature of the protonated amine. Its solubility in organic solvents will be dictated by the polarity of the solvent and its ability to solvate both the ionic and organic portions of the molecule. For instance, it is likely to be more soluble in alcohols like methanol or ethanol than in non-polar solvents like hexanes. While no specific data is available, the solubility of the related O-tert-Butylhydroxylamine hydrochloride in water is 0.5 g/10 mL, suggesting that our target compound will also be reasonably water-soluble[6].
Causality of Experimental Choice: The flask method, as described in OECD Guideline 105, is a robust and widely accepted method for determining the water solubility of substances.[7][8][9][10] It is suitable for compounds with solubilities above 10 mg/L. The use of a thermostatted shaker bath ensures that equilibrium is reached at a specific temperature, which is critical for accurate and reproducible results. Analysis by a specific and validated method like HPLC is necessary to accurately quantify the dissolved compound in the presence of any potential impurities.
Recommended Protocol for Water Solubility (based on OECD Guideline 105): [7][8][9][10]
-
Preliminary Test: Add small, successive amounts of the compound to a known volume of water at the test temperature (e.g., 20 °C) with stirring to estimate the approximate solubility. This helps in determining the appropriate amount of substance to use in the main test to ensure an excess of the solid phase.
-
Main Test:
-
Add an excess amount of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride to a flask containing a known volume of deionized water.
-
Place the flask in a thermostatted shaker bath at a constant temperature (e.g., 20 ± 0.5 °C) and agitate for 24 hours to ensure equilibrium is reached.
-
After 24 hours, cease agitation and allow the solution to stand for another 24 hours in the thermostatted bath to allow for the settling of undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (after confirming no adsorption to the filter material) may be necessary.
-
Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC with UV detection.
-
The experiment should be performed in triplicate.
-
Caption: Workflow for Water Solubility Determination.
Acid Dissociation Constant (pKa)
Expected Behavior: The pKa of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride refers to the acidity of the protonated hydroxylamine nitrogen. The electron-withdrawing effect of the adjacent oxygen and the benzoyl group would be expected to make this proton more acidic (lower pKa) than a simple alkylamine hydrochloride. A reasonable estimate for the pKa would be in the range of 5-7. Knowing the pKa is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, reactivity, and chromatographic behavior.
Causality of Experimental Choice: Potentiometric titration is a direct and accurate method for determining pKa values.[11][12][13] It involves monitoring the pH of a solution of the compound as a titrant (in this case, a strong base) is added. The resulting titration curve allows for the determination of the half-equivalence point, where the pH is equal to the pKa. This method is highly reliable and provides a clear inflection point for accurate pKa determination.
Recommended Protocol for pKa Determination: [11][12][13]
-
Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Accurately weigh a known amount of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).
-
The pKa is the pH at the half-equivalence point (i.e., when half the volume of NaOH required to reach the equivalence point has been added).
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Stability
Hydrolytic Stability: The ester linkage in the molecule is susceptible to hydrolysis under both acidic and basic conditions, which would yield benzoic acid and N-tert-butylhydroxylamine hydrochloride. The rate of hydrolysis would be dependent on pH and temperature. For practical purposes in a research setting, solutions of this compound, particularly in aqueous or alcoholic media, should be prepared fresh and not stored for extended periods to avoid degradation.
Storage: Based on supplier recommendations, the compound should be stored in a cool, dark, and dry place. Recommended storage temperatures range from 2-8°C to below 15°C to ensure long-term stability.[1]
Conclusion
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a crystalline solid with a melting point in the range of 168-187 °C, a value that warrants definitive determination by a standardized method such as DSC. While quantitative solubility and pKa data are not currently published, this guide provides robust, industry-standard protocols based on OECD guidelines for their experimental determination. The compound's stability profile suggests it is suitable for use under standard laboratory conditions but is sensitive to high temperatures and potentially to hydrolysis over extended periods in solution. The information and protocols presented herein provide a solid foundation for the safe and effective use of this important synthetic reagent.
References
-
OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]3][4][5]
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]7][8][9][10]
-
Y. UCHIDA, Y. HASHIMOTO, S. KOZUKA. (1984). The Thermal Decomposition of N,O-Diacyl-N-t-butylhydroxylamines. Bulletin of the Chemical Society of Japan, 57(5), 1481-1482.[14]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link][11]
-
Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347.[15]
-
Potentiometric titrations of some primary amines. (2015). De Gruyter. [Link][12]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link][13]
Sources
- 1. N-tert-ブチル-O-ベンゾイルヒドロキシルアミン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 6. O-tert-ブチルヒドロキシルアミン 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. oecd.org [oecd.org]
- 8. filab.fr [filab.fr]
- 9. OECD 105 - Phytosafe [phytosafe.com]
- 10. oecd.org [oecd.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
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- 14. academic.oup.com [academic.oup.com]
- 15. hrcak.srce.hr [hrcak.srce.hr]
An In-Depth Technical Guide to O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzoyl-N-tert-butylhydroxylamine hydrochloride, with the CAS number 66809-86-7 , is a versatile synthetic building block of significant interest to the fields of organic chemistry and pharmaceutical development.[1][2] This stable, crystalline solid serves as a key reagent, primarily in the introduction of oxygenated functionalities at the α-position of carbonyl compounds. Its structure combines a benzoyl group attached to the oxygen of an N-tert-butylhydroxylamine core, which is supplied as a hydrochloride salt to enhance stability and handling. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key applications, and safe handling protocols, grounded in authoritative scientific sources.
Chemical Structure and Identification
The chemical structure of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is characterized by a hydroxylamine core that is N-alkylated with a tert-butyl group and O-acylated with a benzoyl group.
-
IUPAC Name: N-(tert-butyl)-O-benzoylhydroxylammonium chloride
-
Synonyms: N-tert-Butyl-O-benzoylhydroxylamine hydrochloride, Benzoic acid N-hydroxy-tert-butylamine ester hydrochloride
-
Molecular Formula: C₁₁H₁₆ClNO₂
-
Molecular Weight: 229.70 g/mol
-
SMILES String: [Cl-].CC(C)(C)[NH2+]OC(=O)c1ccccc1
Physicochemical Properties
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is typically supplied as a white to off-white crystalline powder. Key quantitative data are summarized in the table below.
| Property | Value | References |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 168 °C (decomposition) | |
| Purity | >97% / >98.0% (HPLC) | |
| Storage Temperature | 2-8°C |
Synthesis
Proposed Synthetic Pathway
The synthesis can be envisioned in two primary stages: 1) the tert-butoxylation of a protected hydroxylamine precursor, followed by 2) deprotection and subsequent benzoylation, or a more direct benzoylation of N-tert-butylhydroxylamine. A plausible route involves the acylation of N-tert-butylhydroxylamine.
Caption: Proposed synthetic workflow for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for similar chemical transformations.
Step 1: Synthesis of N-tert-butylhydroxylamine
-
To a stirred suspension of zinc dust in a suitable solvent such as ethanol, add 2-methyl-2-nitropropane.
-
Cool the mixture in an ice bath and add glacial acetic acid dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove zinc salts and concentrate the filtrate under reduced pressure to yield crude N-tert-butylhydroxylamine.
Causality: The reduction of a nitroalkane is a standard method for the preparation of N-alkylhydroxylamines. Zinc in acetic acid is a common and effective reducing agent for this transformation.
Step 2: Synthesis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
-
Dissolve the crude N-tert-butylhydroxylamine in a suitable aprotic solvent, such as dichloromethane or diethyl ether.
-
Cool the solution in an ice bath and add a base, such as pyridine or triethylamine, to act as an acid scavenger.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the free base of O-Benzoyl-N-tert-butylhydroxylamine.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
Causality: The benzoylation of the hydroxylamine occurs at the more nucleophilic oxygen atom. The use of a non-nucleophilic base is crucial to prevent side reactions and to neutralize the HCl generated during the acylation. The final step of salt formation with HCl provides a stable, crystalline product that is easier to handle and purify.
Applications in Organic Synthesis
The primary utility of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride lies in its ability to act as an electrophilic oxygen source for the α-oxygenation of carbonyl compounds. This is a valuable transformation in the synthesis of many natural products and pharmaceuticals.
α-Benzoyloxylation of Ketones and Aldehydes
The reaction typically proceeds via the enolate or enol ether of the carbonyl compound, which acts as the nucleophile.
Caption: General mechanism for the α-benzoyloxylation of a ketone enolate.
This reaction provides a direct method for the synthesis of α-acyloxy carbonyl compounds, which are important precursors for a variety of other functional groups and are found in numerous biologically active molecules. The choice of the benzoyl group is significant as it can also serve as a protecting group for the resulting α-hydroxy carbonyl compound, which can be deprotected under basic conditions.
Safety and Handling
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a combustible solid. While a specific, detailed safety data sheet (SDS) for this compound is not widely published, data for related hydroxylamine hydrochlorides suggest that it should be handled with care.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid breathing dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. Recommended storage is at 2-8°C.
-
In Case of Contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Researchers should always consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical.
Conclusion
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a valuable reagent for synthetic organic chemists, particularly for the α-oxygenation of carbonyl compounds. Its stability as a hydrochloride salt and its predictable reactivity make it a useful tool in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. Understanding its synthesis, properties, and safe handling is crucial for its effective and responsible use in a research and development setting.
References
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MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available from: [Link]
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National Center for Biotechnology Information. O-tert-butylhydroxylamine hydrochloride. PubChem. Available from: [Link]
- Google Patents. Method for preparing O-benzylhydroxylamine hydrochloride. CN102531950A.
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Fisher Scientific. O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride 98.0+%, TCI America. Fisher Scientific. Available from: [Link]
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CORE. N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. CORE. Available from: [Link]
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SciSpace. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in. SciSpace. Available from: [Link]
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Chem-Impex. N-tert-Butylhydroxylamine hydrochloride. Chem-Impex. Available from: [Link]
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Universidad de Zaragoza. Nitrones and nucleobase-containing spiro-isoxazolidines derived from isatin and indanone: solvent-free microwave-assisted stereo. Universidad de Zaragoza. Available from: [Link]
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Science of Synthesis. Product Class 5: Hydroxylamines. Thieme. Available from: [Link]
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A Guide to the Spectral Analysis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Abstract
This technical guide provides an in-depth analysis of the spectral characteristics of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (C₁₁H₁₅NO₂·HCl), a key reagent in organic synthesis. For researchers, scientists, and professionals in drug development, understanding the spectral signature of this compound is paramount for identity confirmation, purity assessment, and quality control. This document synthesizes predictive data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles of chemical structure and spectroscopy. We will explore the causality behind the expected spectral features, present detailed experimental protocols for data acquisition, and provide a holistic interpretation of the data to confirm the molecular structure.
Molecular Structure and Spectroscopic Implications
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The structure includes a benzoyl group, a tert-butyl group, and a hydroxylamine core, which is protonated at the nitrogen to form the hydrochloride salt. Each of these components will produce characteristic signals in NMR, IR, and MS analyses.
Molecular Structure of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Caption: Structure of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, we predict the following signals in ¹H and ¹³C NMR spectra, typically recorded in a solvent like DMSO-d₆ to ensure solubility of the salt and to observe the exchangeable N⁺H₂ protons.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show four distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.4 | Singlet | 9H | -C(CH ₃)₃ | The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet due to the absence of adjacent protons. The chemical shift is in the typical aliphatic region. |
| ~7.5-7.7 | Multiplet | 3H | Ar-H (meta, para) | The meta and para protons of the benzene ring are expected in this region. The electron-withdrawing benzoyl group deshields these protons. |
| ~7.9-8.1 | Multiplet | 2H | Ar-H (ortho) | The ortho protons are further deshielded by the anisotropic effect of the carbonyl group and appear slightly further downfield. |
| ~12.0 | Broad Singlet | 2H | -N⁺H ₂ | The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to exchange with the solvent and quadrupolar broadening from the nitrogen atom. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. We predict six distinct carbon signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~27 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~65 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group, shifted downfield due to its attachment to the nitrogen. |
| ~129 | Ar-C (ortho) | The two equivalent ortho carbons of the benzene ring. |
| ~130 | Ar-C (meta) | The two equivalent meta carbons of the benzene ring. |
| ~134 | Ar-C (ipso) | The carbon of the benzene ring attached to the carbonyl group. |
| ~135 | Ar-C (para) | The para carbon of the benzene ring. |
| ~165 | C =O | The carbonyl carbon of the benzoyl group, which is significantly deshielded. |
Experimental Protocol for NMR Data Acquisition
A robust NMR analysis begins with meticulous sample preparation and instrument setup.
NMR Acquisition Workflow
Caption: Standard workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is expected to be dominated by absorptions from the carbonyl group, the N⁺-H bonds, and the aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3000-3200 | Strong, Broad | N⁺-H Stretch | The stretching vibration of the N⁺-H bonds in the ammonium salt will appear as a broad and strong band. |
| ~2800-3000 | Medium | C-H Stretch (aliphatic) | The C-H stretching vibrations of the tert-butyl group. |
| ~3030 | Medium | C-H Stretch (aromatic) | The C-H stretching vibrations of the benzene ring. |
| ~1720 | Strong | C=O Stretch | The carbonyl stretch of the ester is a very strong and characteristic absorption. |
| ~1600, ~1450 | Medium | C=C Stretch (aromatic) | The characteristic skeletal vibrations of the benzene ring. |
| ~1250 | Strong | C-O Stretch | The C-O stretching vibration of the ester group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the molecular ion of the free base.
The molecular weight of the hydrochloride salt is 229.70 g/mol . The free base, O-Benzoyl-N-tert-butylhydroxylamine, has a molecular weight of 193.24 g/mol . In positive ion mode ESI-MS, we would expect to observe the protonated molecule [M+H]⁺ of the free base.
Predicted Mass Spectrum (ESI+):
-
m/z 194.1: [M+H]⁺, the protonated molecular ion of the free base.
-
m/z 105.0: Benzoyl cation [C₆H₅CO]⁺. This is a very common and stable fragment for benzoyl-containing compounds, resulting from the cleavage of the O-N bond.[1]
-
m/z 77.0: Phenyl cation [C₆H₅]⁺, resulting from the loss of CO from the benzoyl cation.[1]
-
m/z 57.0: tert-Butyl cation [(CH₃)₃C]⁺.
Predicted ESI-MS Fragmentation Pathway
Caption: Major fragmentation pathway for the protonated molecule.
Integrated Spectral Interpretation
The conclusive identification of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is achieved by integrating the data from all three spectroscopic techniques.
-
NMR confirms the presence and connectivity of the tert-butyl and benzoyl groups, and the presence of the N⁺H₂ protons.
-
IR provides definitive evidence for the key functional groups: the carbonyl ester, the N⁺-H bonds of the salt, and the aromatic ring.
-
MS confirms the molecular mass of the free base and shows a characteristic fragmentation pattern dominated by the stable benzoyl cation.
Together, these spectral data provide a comprehensive and self-validating confirmation of the structure and identity of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, which is essential for its application in research and development.
References
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PubChem. O-tert-butylhydroxylamine hydrochloride. Retrieved from [Link]
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Fisher Scientific. O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride 98.0+%. Retrieved from [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Unraveling the Reactivity of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride: A Theoretical and Computational Guide
Introduction: The Versatile Role of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in Synthetic Chemistry
O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is a hydroxylamine derivative of significant interest in organic synthesis. Its unique structural features, combining a benzoyl protecting group on the oxygen and a bulky tert-butyl group on the nitrogen, render it a valuable reagent for a variety of chemical transformations. Understanding the intricacies of its reactivity is paramount for the rational design of novel synthetic methodologies and the development of new chemical entities, particularly in the pharmaceutical industry.
This in-depth technical guide provides a comprehensive theoretical framework for studying the reactivity of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride. We will delve into the core principles governing its chemical behavior, explore plausible reaction mechanisms through the lens of computational chemistry, and provide actionable protocols for researchers to conduct their own theoretical investigations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile compound.
I. Foundational Principles of Reactivity: A Theoretical Perspective
The reactivity of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is primarily dictated by the interplay of electronic and steric effects arising from its constituent functional groups. The electron-withdrawing nature of the benzoyl group significantly influences the properties of the N-O bond, while the sterically demanding tert-butyl group modulates the accessibility of the nitrogen atom.
The N-O Bond: The Epicenter of Reactivity
The N-O bond in hydroxylamine derivatives is inherently weak and serves as the focal point for many of their characteristic reactions. In O-Benzoyl-N-tert-butylhydroxylamine, the benzoyl group, through its inductive and resonance effects, withdraws electron density from the oxygen atom. This polarization of the N-O bond makes the nitrogen atom more electrophilic and the oxygen a better leaving group.
Computational studies on analogous hydroxylamine systems have shown that the bond dissociation energy (BDE) of the N-O bond is a critical parameter in predicting reactivity.[1][2] Theoretical methods, particularly Density Functional Theory (DFT), can be employed to calculate the N-O BDE, providing a quantitative measure of its lability.
The Role of the N-tert-butyl Group: Steric Hindrance and Kinetic Stability
The presence of the bulky tert-butyl group on the nitrogen atom introduces significant steric hindrance. This steric shield plays a crucial role in directing the regioselectivity of reactions and can enhance the kinetic stability of the molecule by impeding the approach of nucleophiles or other reactants.[3] Theoretical modeling can quantify this steric influence through the calculation of steric descriptors and the analysis of transition state geometries.
II. Unveiling Reaction Mechanisms: A Computational Approach
Computational chemistry provides a powerful toolkit for elucidating the detailed mechanisms of chemical reactions. For O-Benzoyl-N-tert-butylhydroxylamine hydrochloride, theoretical studies can offer profound insights into its behavior in various chemical environments.
Proposed Reaction Pathways
Based on the known reactivity of hydroxylamine derivatives, several key reaction pathways can be postulated for O-Benzoyl-N-tert-butylhydroxylamine hydrochloride:
-
N-Functionalization Reactions: The nitrogen atom, rendered electrophilic by the adjacent benzoyl group, is susceptible to attack by nucleophiles. This can lead to the formation of a variety of N-substituted products.
-
Reductive Cleavage of the N-O Bond: In the presence of reducing agents, the N-O bond can undergo cleavage to yield N-tert-butylamine and benzoic acid.
-
Rearrangement Reactions: Under certain conditions, hydroxylamine derivatives can undergo rearrangements, such as the Bamberger rearrangement, although the substitution pattern of the target molecule may influence the favorability of such pathways.
Visualizing Reaction Mechanisms with Computational Workflows
The following diagram illustrates a generalized workflow for the theoretical investigation of a reaction mechanism, such as the nucleophilic attack on the nitrogen atom of O-Benzoyl-N-tert-butylhydroxylamine.
Caption: A typical workflow for the computational investigation of a reaction mechanism.
III. Practical Guide to Theoretical Studies: Protocols and Methodologies
This section provides a detailed, step-by-step protocol for conducting theoretical studies on the reactivity of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride using Density Functional Theory (DFT).
Experimental Protocol: DFT Calculations
Objective: To calculate the optimized geometry, electronic properties, and reaction energetics of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride.
Methodology:
-
Structure Preparation:
-
Build the 3D structure of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.[4]
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization using a DFT functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[5][6][7]
-
Employ a suitable basis set, such as 6-311++G(d,p), to accurately describe the electronic structure.[5][6]
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Electronic Property Analysis:
-
From the optimized geometry, calculate key electronic properties such as:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic or nucleophilic attack.[8]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions provide insights into the molecule's reactivity and electronic transitions.[5]
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, bond orders, and hyperconjugative interactions.
-
-
-
Reaction Pathway Investigation:
-
For a proposed reaction, identify the transition state (TS) structure connecting reactants and products. This can be achieved using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Verify the TS by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified TS connects the desired reactant and product minima.
-
Data Presentation: Summarizing Computational Results
Quantitative data from theoretical studies should be presented in a clear and organized manner. The following table provides a template for summarizing key computational results.
| Parameter | Value | Method/Basis Set |
| N-O Bond Length (Å) | Calculated Value | B3LYP/6-311++G(d,p) |
| N-O Bond Dissociation Energy (kcal/mol) | Calculated Value | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | Calculated Value | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | Calculated Value | B3LYP/6-311++G(d,p) |
| Activation Energy of Reaction (kcal/mol) | Calculated Value | B3LYP/6-311++G(d,p) |
IV. Concluding Remarks and Future Directions
The theoretical study of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride offers a powerful avenue for understanding and predicting its chemical reactivity. By employing computational methods like DFT, researchers can gain deep insights into reaction mechanisms, identify key factors controlling reactivity, and rationally design new synthetic applications for this versatile molecule. Future theoretical work could focus on exploring its reactivity with a wider range of nucleophiles and electrophiles, investigating its behavior in different solvent environments, and studying its potential as a precursor for novel nitrogen-containing heterocycles. The synergy between theoretical predictions and experimental validation will undoubtedly continue to drive innovation in the application of hydroxylamine derivatives in organic synthesis and drug discovery.
References
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Miret-Casals, L., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. [Link]
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Miret-Casals, L., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. National Institutes of Health. [Link]
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Crich, D., et al. (2021). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. Organic Letters. [Link]
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Wikipedia. Hydroxylamine. [Link]
- Google Patents. Salts of N-tert-butylhydroxylamine.
- Google Patents. Method for preparing O-benzylhydroxylamine hydrochloride.
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PubChem. O-tert-butylhydroxylamine hydrochloride. [Link]
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Tentscher, P. R., et al. (2013). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A. [Link]
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Al-Zahem, A. M., et al. (2023). Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation. New Journal of Chemistry. [Link]
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Mondal, P., et al. (2011). Synthesis, Molecular Structure and DFT Study of 2-( N -Benzoylbenzamido)pyridine-3-yl benzoate. Journal of Chemical Crystallography. [Link]
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George, B., et al. (2004). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Indian Journal of Pharmaceutical Sciences. [Link]
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Deepa, B., et al. (2004). Spectrophotometric Determination of Hydroxylamine and Its Derivatives in Pharmaceuticals. Chemical and Pharmaceutical Bulletin. [Link]
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Tran, V. H., et al. (2021). Benzofuran-stilbene hybrid compounds: an antioxidant assessment -a DFT study. RSC Advances. [Link]
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Green, S. A., et al. (2022). Rapid Prediction of Conformationally-Dependent DFT-Level Descriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. ChemRxiv. [Link]
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ResearchGate. (2020). Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities. [Link]
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ResearchGate. (2013). Theoretical and Experimental Study on the Reaction of tert -Butylamine with OH Radicals in the Atmosphere. [Link]
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discovery and history of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
An In-depth Technical Guide to the Discovery, Synthesis, and Application of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Abstract
O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is a versatile and valuable reagent in modern organic synthesis. While its history is not marked by a singular moment of discovery, its development represents a logical progression in the field of synthetic chemistry, driven by the need for stable, efficient, and selective electrophilic aminating agents. This guide provides a comprehensive overview of the compound, tracing its conceptual origins from its parent hydroxylamine, detailing its synthesis, elucidating its physicochemical properties, and exploring its key applications as both an electrophilic nitrogen source and a nitrene precursor. The content herein is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important synthetic tool.
Conceptual Origins: The Evolution from N-tert-butylhydroxylamine
The history of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is intrinsically linked to its precursor, N-tert-butylhydroxylamine. N-alkyl hydroxylamines are recognized as crucial intermediates in organic synthesis, particularly for preparing nitrones, hydroxamic acids, and C-nitroso compounds.[1][2] The synthesis of N-tert-butylhydroxylamine itself is well-established, often proceeding through the reduction of 2-methyl-2-nitropropane with reagents like zinc or aluminum amalgam.[1][3]
The development of O-acylated derivatives, such as the O-benzoyl version, was a critical advancement. Acylating the hydroxylamine oxygen enhances the electrophilicity of the nitrogen atom and creates a good leaving group (the benzoate anion). This modification transformed the parent hydroxylamine into a potent electrophilic aminating agent, a class of reagents designed to transfer a nitrogen-containing group to a nucleophile. This innovation opened new pathways for constructing carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[2][4]
Synthesis and Physicochemical Properties
The preparation of the title compound is a logical, multi-step process that begins with the synthesis of its core structure.
Synthetic Pathway
The overall synthesis can be visualized as a two-stage process: first, the reduction of a nitroalkane to the corresponding hydroxylamine, and second, the benzoylation of the hydroxylamine followed by salt formation.
Caption: Synthetic workflow for O-Benzoyl-N-tert-butylhydroxylamine HCl.
Physicochemical Data
The hydrochloride salt is a stable, solid material, making it convenient for storage and handling in a laboratory setting.[5] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 66809-86-7 | |
| Molecular Formula | C₁₁H₁₅NO₂ · HCl | [5] |
| Synonym | Benzoic acid N-hydroxy-tert-butylamine ester hydrochloride | [5] |
| Molecular Weight | 229.70 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 168 °C (decomposes) | [5] |
| Storage Temperature | 2–8 °C | [5] |
Mechanism of Action and Key Applications
The utility of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride stems from the reactivity of the N-O bond, which enables two primary modes of action.
Electrophilic Amination
As an O-acylated hydroxylamine, the compound serves as an excellent source of an electrophilic "R-NH⁺" synthon. In the presence of a catalyst, often a copper salt, it can aminate a wide variety of nucleophiles.[4] This includes diorganozinc reagents, organoaluminum compounds, and sodium sulfinates, providing straightforward access to tertiary amines, anilines, and sulfonamides, respectively.[4] The general mechanism involves the coordination of the nucleophile and the aminating agent to the metal center, facilitating the transfer of the amino group and cleavage of the N-O bond.
Alkyl Nitrene Precursor for C-H Amination
A more recent and powerful application is its use as a stable precursor for generating alkyl nitrenes. A 2020 study demonstrated that in combination with a rhodium catalyst, O-benzoylhydroxylamines can engage in intramolecular C-H amination reactions.[6] This process allows for the direct functionalization of unactivated C-H bonds to form saturated N-heterocycles, such as pyrrolidines, from primary amine starting materials.[6] This method is highly efficient, often proceeds at room temperature, and provides a valuable tool for derivatizing complex molecules in pharmaceutical and natural product synthesis.[6]
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of the precursor and a representative final acylation step.
Protocol 1: Synthesis of N-tert-butylhydroxylamine (Precursor)
This procedure is adapted from a patented method involving the reduction of 2-methyl-2-nitropropane.[3]
Materials:
-
2-Methyl-2-nitropropane
-
Zinc dust
-
Glacial acetic acid
-
95% Ethanol
-
Dichloromethane
-
Magnesium sulfate
-
500 mL three-neck round-bottom flask, magnetic stir bar, thermometer, addition funnel, ice bath
Procedure:
-
Equip the 500 mL flask with a magnetic stir bar, thermometer, and addition funnel.
-
Add 350 mL of 95% ethanol to the flask and cool the solution to 10 °C using an ice bath.
-
To the cooled ethanol, add 6.18 g (0.060 mol) of 2-methyl-2-nitropropane and 5.89 g (0.090 mol) of zinc dust in single portions.
-
Charge the addition funnel with 10.8 g (0.180 mol) of glacial acetic acid.
-
Add the acetic acid dropwise to the reaction mixture while stirring vigorously. Maintain the internal temperature below 15 °C throughout the addition.
-
After the addition is complete, remove the ice bath and continue stirring the mixture for 3 hours at room temperature.
-
Remove the solvent via rotary evaporation. The residue will contain N-tert-butylhydroxylamine, zinc acetate, and water.
-
Add 50 mL of dichloromethane to the residue and filter the mixture through a Buchner funnel to remove the zinc salts.
-
Wash the zinc acetate filter cake with two additional 25 mL portions of dichloromethane.
-
Combine all filtrates in a separatory funnel, separate the aqueous layer, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the magnesium sulfate and concentrate the filtrate by rotary evaporation to yield the product, N-tert-butylhydroxylamine, as a viscous liquid.[3]
Protocol 2: Synthesis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
This is a representative protocol for the acylation of the synthesized hydroxylamine and subsequent salt formation.
Materials:
-
N-tert-butylhydroxylamine (from Protocol 1)
-
Benzoyl chloride
-
Pyridine (or other suitable non-nucleophilic base)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (ethereal solution, e.g., 2M in diethyl ether)
-
Round-bottom flask, magnetic stir bar, addition funnel, ice bath
Procedure:
-
Dissolve the N-tert-butylhydroxylamine (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise via an addition funnel. A precipitate (pyridinium hydrochloride) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting hydroxylamine.
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of cold diethyl ether.
-
Combine the filtrates and cool the solution to 0 °C.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt of the product will precipitate.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
-
Validation: The final product should be characterized by melting point analysis (expecting decomposition around 168 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.[5]
Conclusion and Future Outlook
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride exemplifies the targeted design of chemical reagents. Its development from a simple hydroxylamine into a sophisticated synthetic tool for C-N bond formation and C-H functionalization highlights a key theme in modern organic chemistry: the pursuit of stable, selective, and highly effective reagents. As synthetic methodologies continue to advance, particularly in the area of late-stage functionalization and catalytic nitrene chemistry, it is likely that this compound and its derivatives will find even broader application in the efficient construction of complex, nitrogen-containing molecules.
References
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A Senior Application Scientist's Guide to O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride: Mechanism, Application, and Best Practices in Electrophilic Amination
Abstract: The strategic installation of nitrogen-containing functional groups is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. Traditional methods relying on nitrogen nucleophiles are well-established, but the "umpolung" or reverse-polarity strategy of electrophilic amination provides a powerful and often essential alternative for creating challenging C-N bonds.[1][2] This guide offers an in-depth technical analysis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, a versatile and robust electrophilic aminating agent. We will dissect its mechanism of action, explore its synthetic applications with carbon nucleophiles, provide field-proven experimental protocols, and offer a comparative analysis to situate its use in the broader context of synthetic methodology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for efficient and predictable C-N bond formation.
The Strategic Advantage of Electrophilic Amination
In the landscape of C-N bond formation, the reaction of a carbon electrophile with a nitrogen nucleophile is the canonical approach. However, synthetic challenges frequently arise where the desired retrosynthetic disconnection points to a carbon nucleophile (such as an organometallic reagent or an enolate) and a nitrogen electrophile. This is the domain of electrophilic amination.[3][4] This umpolung strategy has gained significant traction because it unlocks synthetic pathways that are otherwise convoluted or inefficient.[1][5]
Hydroxylamine-derived reagents, such as O-Benzoyl-N-tert-butylhydroxylamine, have become prominent in this field.[4][6] Their appeal lies in their relative stability, ease of handling, and predictable reactivity, allowing for the introduction of protected amino groups onto a wide variety of carbanionic species.[7][8]
Reagent Profile: O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
A thorough understanding of a reagent's properties is the foundation of its successful application.
Physicochemical Characteristics
The hydrochloride salt form of O-Benzoyl-N-tert-butylhydroxylamine enhances its stability and shelf-life, making it a convenient benchtop reagent.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅NO₂ · HCl | |
| Molecular Weight | 229.70 g/mol | |
| Appearance | White to off-white solid/crystal | |
| Melting Point | 168 °C (decomposes) | |
| Purity | Typically >97% |
Stability, Storage, and Safety Protocols
Proper handling ensures both experimental success and laboratory safety.
| Parameter | Guideline | Rationale & Reference |
| Storage | Store at 2-8°C under an inert atmosphere. | The reagent is a combustible solid. Cool, dry, and inert conditions prevent degradation. |
| Handling | Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Avoid breathing dust. | The compound is classified as a skin and serious eye irritant.[9][10] |
| Incompatibilities | Strong oxidizing agents. | Violent reactions are possible.[9] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | [9] |
The Mechanism of Amination
Principle of Electrophilicity
The reactivity of O-Benzoyl-N-tert-butylhydroxylamine stems from the inherent polarity of the nitrogen-oxygen (N-O) bond. The benzoyl group is strongly electron-withdrawing, which polarizes the N-O bond and makes the benzoate moiety an excellent leaving group. This electronic arrangement renders the nitrogen atom electron-deficient and thus highly susceptible to attack by a nucleophile.[11][12]
The Role of the tert-Butyl Group
The tert-butyl group serves two primary functions. First, its steric bulk can influence the stereochemical outcome in certain reactions. Second, it acts as a robust protecting group for the nitrogen, which can be removed under specific conditions if the primary amine is the desired final product, although its removal can be challenging.
General Reaction Pathway
The core mechanistic event is the nucleophilic substitution at the nitrogen center. A carbon nucleophile (Nu:⁻), such as a Grignard reagent or an enolate, attacks the electrophilic nitrogen atom. This attack results in the cleavage of the weak N-O bond and the displacement of the stable benzoate anion, thereby forming a new carbon-nitrogen bond.
Synthetic Utility: Scope and Applications
The reagent's primary utility lies in its reaction with carbon-based nucleophiles, particularly organometallics and enolates.
Amination of Organometallic Nucleophiles
This is one of the most powerful applications of O-benzoylhydroxylamines. Transition metal catalysis, particularly with copper, has proven highly effective for these transformations.[8][13] The reaction of organozinc and Grignard reagents provides a direct and high-yielding route to secondary and tertiary amines.[14]
A key advantage of the copper-catalyzed protocol is its remarkable functional group tolerance and mild reaction conditions, often proceeding efficiently at room temperature.[14] This allows for the amination of complex substrates without compromising sensitive functional groups elsewhere in the molecule.
Amination of Carbonyl Compounds (via Enolates)
The α-amination of carbonyl compounds is a critical transformation for synthesizing α-amino acids and other valuable building blocks.[15] O-Benzoyl-N-tert-butylhydroxylamine can react with pre-formed enolates (e.g., lithium or potassium enolates) to install the amino group at the α-position. This direct approach avoids the multi-step sequences often required by other methods.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps.
Protocol A: Copper-Catalyzed Amination of an Aryl Grignard Reagent
This protocol details the synthesis of N-tert-butyl-N-phenylamine from phenylmagnesium bromide.
Workflow Diagram:
Step-by-Step Methodology:
-
Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add CuI (5 mol%) and O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.0 equiv).
-
Causality: Anhydrous and inert conditions are critical to prevent quenching the highly basic Grignard reagent and to ensure catalyst activity.
-
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 0.2 M) via syringe and stir to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Initial cooling helps to control the exothermicity of the Grignard addition.
-
-
Grignard Addition: Add phenylmagnesium bromide (1.1 equiv, 1.0 M solution in THF) dropwise over 10 minutes.
-
Causality: Slow addition prevents temperature spikes and potential side reactions. A slight excess of the nucleophile ensures full consumption of the limiting aminating agent.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting hydroxylamine is consumed.
-
Quench: Once complete, cool the reaction back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Causality: The NH₄Cl solution protonates any remaining Grignard reagent and the intermediate magnesium salts, making them water-soluble and facilitating the workup.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash & Dry: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-tert-butyl-N-phenylamine.
Comparative Analysis & Troubleshooting
Reagent Comparison
| Reagent Class | Example(s) | Advantages | Disadvantages |
| O-Acylhydroxylamines | O-Benzoyl-N-tert-butylhydroxylamine | Bench-stable solid, good leaving group, versatile with organometallics.[6][7] | Often requires catalysis; removal of some N-protecting groups can be difficult. |
| Oxaziridines | Davis oxaziridines | Highly reactive, effective for enolate amination. | Can be more difficult to prepare and handle; potential for over-oxidation.[2] |
| Azo Compounds | Di-tert-butyl azodicarboxylate | Effective for α-amination of carbonyls. | Product is a hydrazine derivative requiring further steps to reveal the amine.[2] |
| Chloramines | NH₂Cl | Direct route to primary amines. | Often unstable and must be prepared and used in situ; can be hazardous.[15] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Grignard/organometallic reagent. 2. Wet solvent or glassware. 3. Catalyst deactivation. | 1. Titrate the organometallic reagent before use. 2. Ensure all glassware is rigorously dried and use freshly distilled/anhydrous solvents. 3. Use a fresh source of catalyst. |
| Multiple Side Products | 1. Reaction temperature too high. 2. Competing reaction pathways (e.g., reduction of the reagent). | 1. Maintain the recommended reaction temperature; consider running at a lower temperature for a longer period. 2. Ensure slow addition of the nucleophile. |
| Difficult Purification | Benzoic acid byproduct co-eluting with the product. | Perform a basic wash (e.g., with 1 M NaOH) during the workup to remove the acidic benzoic acid into the aqueous layer. Ensure pH > 10. |
Conclusion
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride stands as a highly valuable and practical reagent for electrophilic amination. Its stability, predictable reactivity, and broad scope—especially in transition metal-catalyzed reactions with organometallic nucleophiles—make it a go-to tool for constructing C-N bonds that are challenging to form via traditional nucleophilic amination pathways. By understanding its underlying mechanism and adhering to robust experimental protocols, researchers can effectively integrate this reagent into their synthetic strategies to accelerate the development of novel molecules in the pharmaceutical and chemical industries.
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A Preliminary Investigation into the Reactivity of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride with Nucleophiles
This technical guide provides a detailed exploration of the reactivity profile of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride with various nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to serve as a foundational resource for leveraging this versatile reagent in organic synthesis.
Introduction: Unveiling a Versatile Reagent
O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is a unique chemical entity poised for significant applications in modern organic synthesis.[1][2][3][4] Its structure, featuring an O-acyl hydroxylamine moiety, presents a fascinating interplay of electronic effects that render it a valuable tool for the construction of complex molecules. The presence of the benzoyl group activates the molecule for nucleophilic attack, while the N-tert-butyl group provides steric bulk that can influence regioselectivity in certain reactions. This guide will delve into the fundamental aspects of its reactivity, providing both a theoretical framework and practical protocols for its application.
Theoretical Framework: The Duality of Reactivity
The reactivity of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is primarily governed by two key features: the electrophilic carbonyl center and the inherent weakness of the N-O bond. The benzoyl group, being a strong electron-withdrawing group, polarizes the carbonyl bond, making the carbonyl carbon highly susceptible to nucleophilic attack. Furthermore, the presence of the oxygen atom adjacent to the nitrogen weakens the N-O bond, predisposing it to cleavage under certain reaction conditions.[5][6] This dual reactivity allows the molecule to participate in two primary types of transformations: nucleophilic acyl substitution and processes involving N-O bond cleavage. Recent studies on similar O-acyl-substituted hydroxylamine derivatives have highlighted their capacity to act as potent oxidants, further expanding their synthetic utility.[5][6]
Nucleophilic Acyl Substitution Pathway
The most probable reaction pathway with a wide range of nucleophiles is a nucleophilic acyl substitution. In this mechanism, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the N-tert-butylhydroxylamine moiety as a leaving group, leading to the formation of a new acylated product.
Figure 1: General mechanism of nucleophilic acyl substitution.
Reactivity with Nucleophiles: A Detailed Exploration
The versatility of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is best demonstrated by its reactions with a diverse array of nucleophiles. This section will explore its reactivity with primary and secondary amines, thiols, and alcohols, providing insights into the expected products and reaction conditions.
Reactivity with Amines: Forging Amide Bonds
Primary and secondary amines are expected to react readily with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride to form the corresponding amides. This transformation is a classic example of nucleophilic acyl substitution and is anticipated to proceed smoothly under mild conditions. The reaction is driven by the high nucleophilicity of the amine and the stability of the resulting amide bond. A general method for the direct N-O bond formation starting from amines and benzoyl peroxide has been reported, which provides a conceptual basis for the reverse reaction where the O-benzoyl hydroxylamine acts as a benzoylating agent.[7]
Representative Experimental Protocol: Synthesis of N-benzylbenzamide
-
Reaction Setup: In a round-bottom flask, dissolve O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Amine: To the stirred solution, add benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to neutralize the hydrochloride salt.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure N-benzylbenzamide.
Reactivity with Thiols: Accessing Thioesters
Thiols, being excellent nucleophiles, are predicted to react with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride to yield thioesters.[9][10] Thiolates, the conjugate bases of thiols, are even more potent nucleophiles and are expected to facilitate this reaction.[9] The reaction mechanism is analogous to that with amines, involving a nucleophilic attack of the sulfur atom on the carbonyl carbon.
Representative Experimental Protocol: Synthesis of S-phenyl benzothioate
-
Thiolate Formation: In a separate flask, treat thiophenol (1.1 eq) with a base like sodium hydride or a non-nucleophilic organic base in an anhydrous solvent to generate the thiolate.
-
Reaction Setup: In the main reaction flask, dissolve O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.0 eq) in an aprotic solvent.
-
Nucleophilic Addition: Add the pre-formed thiolate solution to the solution of the hydroxylamine derivative at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the amide synthesis.
Reactivity with Alcohols: Esterification under Mild Conditions
Alcohols can also serve as nucleophiles in reactions with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, leading to the formation of esters. While alcohols are generally weaker nucleophiles than amines or thiols, the reaction can be promoted by using a base to generate the more nucleophilic alkoxide or by employing a catalyst. The synthesis of O-substituted hydroxylamines from alcohols has been described, indicating the feasibility of forming C-O bonds with hydroxylamine-derived reagents.[11][12]
Representative Experimental Protocol: Synthesis of Benzyl Benzoate
-
Reaction Setup: Dissolve O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.0 eq) and benzyl alcohol (1.2 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Base Addition: Add a base such as pyridine or 4-dimethylaminopyridine (DMAP) to catalyze the reaction and neutralize the HCl.
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, perform an aqueous workup and purify the resulting ester by column chromatography.
Analytical Methods for Reaction Monitoring
Effective monitoring of the reaction progress is crucial for optimizing conditions and ensuring complete conversion. A suite of analytical techniques can be employed for this purpose.
-
Thin Layer Chromatography (TLC): A simple and rapid method for qualitatively tracking the disappearance of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of reactants, products, and any intermediates or byproducts by their mass-to-charge ratio.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in situ NMR) or to analyze the final product for structural confirmation and purity assessment.[8]
-
Gas Chromatography (GC): A useful technique for monitoring reactions involving volatile compounds.[13]
Figure 2: A generalized experimental workflow for reactions with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
Summary of Reactivity
The following table summarizes the expected reactivity of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride with various nucleophiles.
| Nucleophile Class | Representative Nucleophile | Expected Product | Relative Reactivity |
| Amines | Primary/Secondary Amine | Amide | High |
| Thiols | Thiol/Thiolate | Thioester | High |
| Alcohols | Alcohol/Alkoxide | Ester | Moderate |
Conclusion and Future Outlook
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride emerges as a promising reagent for acylation reactions under mild conditions. Its reactivity with amines, thiols, and alcohols opens up avenues for the synthesis of a wide range of important functional groups. The protocols outlined in this guide provide a solid starting point for researchers to explore the synthetic potential of this compound. Further investigations are warranted to fully elucidate its reaction scope, optimize conditions for various substrates, and explore its potential in more complex synthetic transformations. The dual reactivity involving N-O bond cleavage also presents an exciting area for future research, potentially leading to the development of novel amination or oxidation methodologies.
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Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. (2025). ACS Publications. [Link]
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Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. (2025). ACS Organic & Inorganic Au. [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. [Link]
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Preparation and reactions of novel O-acylhydroxylamines. The Journal of Organic Chemistry. [Link]
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The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. Journal of the American Chemical Society. [Link]
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A novel transformation of primary amines to N-monoalkylhydroxylamines. (2000). Synthesis. [Link]
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Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. The Journal of Organic Chemistry. [Link]
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O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride 98.0+%, TCI America. Fisher Scientific. [Link]
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A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry. [Link]
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Direct N–O bond formation via oxidation of amines with benzoyl peroxide. National Institutes of Health. [Link]
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Electroanalytical overview: the sensing of hydroxylamine. (2023). Analytical Methods. [Link]
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Methodological & Application
Application Note: A Protocol for the Synthesis of Primary Amines via Electrophilic Amination using O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of primary amines utilizing O-Benzoyl-N-tert-butylhydroxylamine as an electrophilic aminating agent. Primary amines are foundational structures in a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes, such as the alkylation of ammonia or the Gabriel synthesis, often face challenges with over-alkylation and limited substrate scope.[1][2] This protocol details a modern alternative: the electrophilic amination of organometallic reagents. We present a detailed, field-tested protocol for the copper-catalyzed amination of organozinc reagents (derived from Grignard reagents) with O-Benzoyl-N-tert-butylhydroxylamine, a method noted for its mild conditions, broad functional group compatibility, and high yields.[3][4]
Scientific Principles and Mechanistic Overview
The Concept of Electrophilic Amination
The synthesis of amines traditionally relies on the nucleophilic character of the nitrogen atom. In an innovative reversal of this reactivity, known as "umpolung," an amino group can be rendered electrophilic.[5] This is achieved by attaching a good leaving group to the nitrogen atom. In the case of O-Benzoyl-N-tert-butylhydroxylamine, the electron-withdrawing benzoyl group polarizes the N-O bond, making the benzoate moiety an excellent leaving group.[4] This polarization renders the nitrogen atom sufficiently electrophilic to react with carbon-based nucleophiles, such as Grignard or organozinc reagents.[3][5] This strategy provides a powerful and direct method for forming carbon-nitrogen (C-N) bonds.[6]
Reaction Mechanism
The core of this protocol is the reaction between an organometallic nucleophile and the electrophilic nitrogen source. While direct reaction with a Grignard reagent is possible, a more robust and widely applicable method involves transmetalation to an organozinc species followed by copper catalysis.[3]
The key mechanistic steps are:
-
Formation of the Nucleophile: A Grignard reagent (R-MgBr) is prepared from an corresponding organic halide.
-
Transmetalation: The Grignard reagent is reacted with zinc chloride (ZnCl₂) to form a diorganozinc reagent (R₂Zn). This step often enhances functional group tolerance.
-
Catalytic Activation & C-N Bond Formation: A copper catalyst activates the organozinc reagent and facilitates the nucleophilic attack of the organic group (R) onto the electrophilic nitrogen of the O-benzoylhydroxylamine derivative. This forms the desired amine and displaces the benzoate leaving group.
-
Hydrolysis: The intermediate N-tert-butyl amine is then hydrolyzed during the aqueous workup to yield the final primary amine product.
The overall transformation is depicted below.
Caption: General schematic of the copper-catalyzed electrophilic amination.
Experimental Protocol: Synthesis of Aniline from Bromobenzene
This section provides a step-by-step procedure for the synthesis of aniline as a representative example. The principles can be adapted for a wide range of aryl, heteroaryl, and alkyl amines.[3]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| Magnesium Turnings | 24.31 | 267 mg | 11.0 | Grignard Formation |
| Iodine | 253.81 | 1 crystal | - | Grignard Initiator |
| Bromobenzene | 157.01 | 1.57 g (1.05 mL) | 10.0 | Aryl Source |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~40 mL | - | Solvent |
| Zinc Chloride (ZnCl₂), 1M in THF | 136.30 | 11.0 mL | 11.0 | Transmetalation Agent |
| Copper(I) Chloride (CuCl) | 98.99 | 99 mg | 1.0 | Catalyst |
| O-Benzoyl-N-tert-butylhydroxylamine HCl | 231.71 | 1.16 g | 5.0 | Aminating Agent |
| Saturated NH₄Cl (aq) | - | ~20 mL | - | Quenching Agent |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | Aqueous Workup |
| 3 M Sodium Hydroxide (NaOH) | - | As needed | - | Aqueous Workup |
| Diethyl Ether (Et₂O) | - | ~100 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying Agent |
Safety and Handling
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride : Causes skin and serious eye irritation.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.[7][9]
-
Grignard Reagents : Highly reactive, flammable, and moisture-sensitive. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Anhydrous Solvents : THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of primary amines.
Detailed Step-by-Step Procedure
-
Preparation of Phenylmagnesium Bromide:
-
Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Place magnesium turnings (267 mg, 11.0 mmol) and a single crystal of iodine in the flask.
-
Dissolve bromobenzene (1.05 mL, 10.0 mmol) in 10 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction.
-
Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
-
-
Transmetalation to Diorganozinc:
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Slowly add the 1M solution of ZnCl₂ in THF (11.0 mL, 11.0 mmol) via syringe.
-
Remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
-
Copper-Catalyzed Amination:
-
To the stirred diorganozinc suspension, add Copper(I) Chloride (99 mg, 1.0 mmol).
-
In a separate flask, dissolve O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.16 g, 5.0 mmol) in 20 mL of anhydrous THF.
-
Slowly add the aminating agent solution to the reaction mixture via the dropping funnel over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Quenching and Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (~20 mL).
-
Transfer the entire mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 20 mL). Crucially, collect the acidic aqueous layers, as they now contain the protonated amine product.
-
Wash the combined acidic aqueous layers with diethyl ether (20 mL) to remove any non-basic organic impurities. Discard this ether wash.
-
Cool the acidic aqueous layer in an ice bath and slowly add 3 M NaOH until the solution is basic (pH > 10).
-
Extract the liberated aniline from the basic aqueous solution with diethyl ether (3 x 30 mL).
-
-
Purification and Characterization:
-
Combine the final organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude aniline.
-
The product can be further purified by distillation or column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting and Expert Insights
-
Failure to Initiate Grignard Reaction: Ensure all glassware is scrupulously dry and the THF is anhydrous. A heat gun can be used to gently warm the flask at the start. If initiation is still problematic, adding a small amount of pre-formed Grignard reagent can be effective.
-
Low Yields: This can often be attributed to moisture contamination, which destroys the organometallic reagents. Ensure all reagents are dry and the inert atmosphere is maintained throughout. Incomplete transmetalation or reaction can be addressed by extending the stirring times.
-
Product Isolation Issues: The acid-base workup is critical for separating the amine product from neutral byproducts like biphenyl (from Grignard homo-coupling) and benzoyl-containing species. Ensure the pH is distinctly acidic (<2) during the first extraction and sufficiently basic (>10) before the final product extraction.
This protocol leverages O-benzoylhydroxylamines as stable, effective electrophilic aminating agents.[10] Their use in copper-catalyzed reactions represents a significant advancement, providing a reliable and versatile tool for the synthesis of diverse primary amines, which are vital for research and development in chemistry and pharmacology.[3][6]
References
-
Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. The Journal of Organic Chemistry, 71(1), 219–224. [Link]
-
Crich, D. (2021). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. MDPI. [Link]
-
Noda, H., Asada, Y., & Shibasaki, M. (2020). O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines. Organic Letters, 22(22), 8769–8773. [Link]
- Google Patents. (2012). Method for preparing O-benzylhydroxylamine hydrochloride.
-
Karpoormath, R., et al. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry, 381(1). [Link]
-
Vivekanand College. (2023). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. [Link]
-
Panda, G., et al. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(1), 2-14. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
ResearchGate. (n.d.). Electrophilic amination of a Grignard reagent via umpolung of the amino group. [Link]
-
National Institutes of Health. (2016). Direct N–O bond formation via oxidation of amines with benzoyl peroxide. [Link]
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. [Link]
-
Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]
-
Chad's Prep. (2021). 22.3 Synthesis of Amines | Organic Chemistry. YouTube. [Link]
- Google Patents. (1998). Process for the preparation of N-substituted hydroxylamines and their salts.
- Google Patents. (2003). Salts of N-tert-butylhydroxylamine.
Sources
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- 2. youtube.com [youtube.com]
- 3. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
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- 5. researchgate.net [researchgate.net]
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Application Notes and Protocols for Transition Metal-Catalyzed Amination with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Introduction: A Modern Approach to C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where nitrogen-containing compounds are ubiquitous.[1] Traditional methods for C-N bond formation often necessitate harsh reaction conditions and the use of pre-functionalized starting materials. However, the advent of transition metal-catalyzed C-H amination has revolutionized this field by enabling the direct conversion of ubiquitous C-H bonds into valuable C-N bonds, offering a more atom-economical and efficient synthetic strategy.[2][3][4][5]
This guide focuses on the application of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, a versatile and effective electrophilic aminating reagent, in transition metal-catalyzed amination reactions. This bench-stable solid serves as an excellent source of an electrophilic tert-butylamino group, facilitating the synthesis of a wide range of primary and secondary amines under relatively mild conditions.[1][6][7] We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer practical guidance for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Catalytic Cycle
The transition metal-catalyzed amination with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride typically proceeds through a catalytic cycle involving a metal nitrenoid intermediate. While the precise mechanism can vary depending on the metal catalyst and substrate, a generally accepted pathway for a rhodium-catalyzed C-H amination is depicted below.[8]
The reaction is initiated by the coordination of the hydroxylamine reagent to the transition metal center. Subsequent N-O bond cleavage, often facilitated by a ligand, generates a highly reactive metal nitrenoid species. This intermediate then undergoes C-H insertion into the substrate, forming the new C-N bond and regenerating the active catalyst.
Caption: Generalized catalytic cycle for transition metal-catalyzed C-H amination.
Applications and Substrate Scope
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride has demonstrated broad applicability in the amination of a diverse range of substrates. This includes the functionalization of arenes, heteroarenes, and even alkanes, showcasing its versatility in accessing valuable amine building blocks. The table below summarizes representative examples of its application.
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Rh₂(esp)₂ | Benzene | 1,2-Dichloroethane | 60 | 85 | [9] |
| [Cu(MeCN)₄]PF₆ | Indole | Dichloromethane | 25 | 78 | |
| Pd(OAc)₂ | Toluene | Acetic Acid | 100 | 65 (para/ortho) | |
| Fe(OTf)₂ | Cyclohexane | Acetonitrile | 80 | 55 | [10] |
Note: Yields are for the aminated product. Reaction conditions and yields are illustrative and may vary depending on the specific reaction setup and scale.
Detailed Experimental Protocol: Rhodium-Catalyzed C-H Amination of an Arene
This protocol provides a step-by-step guide for the direct C-H amination of an electron-rich arene using a rhodium catalyst and O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
Materials:
-
Arene substrate (e.g., 1,3,5-trimethoxybenzene)
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (CAS RN: 66809-86-7)
-
Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) [Rh₂(esp)₂]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer hotplate
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Caption: Experimental workflow for a typical C-H amination reaction.
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the arene substrate (1.0 mmol, 1.0 equiv) and Rh₂(esp)₂ (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,2-dichloroethane (5.0 mL) via syringe.
-
Reagent Addition: Stir the mixture at room temperature until all solids have dissolved. Then, add O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.2 mmol, 1.2 equiv) in one portion.
-
Reaction: Stir the reaction mixture vigorously at 60 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst is handled under inert conditions and is from a reliable source. |
| Poor quality of aminating reagent | Use a freshly opened bottle or recrystallize the reagent if necessary. | |
| Insufficient reaction temperature or time | Gradually increase the temperature and/or extend the reaction time while monitoring by TLC/LC-MS. | |
| Formation of multiple products | Non-selective C-H activation | Try a different catalyst or solvent system. Lowering the reaction temperature may also improve selectivity. |
| Decomposition of starting material or product | Ensure the reaction is performed under an inert atmosphere and that the temperature is not excessively high. | |
| Difficulty in product purification | Co-elution of product and byproducts | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). |
Safety Precautions
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride: This compound is a combustible solid. It may cause skin and eye irritation.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.[11]
-
Transition Metal Catalysts: Rhodium and other transition metal catalysts can be toxic and should be handled with care. Consult the specific Safety Data Sheet (SDS) for the catalyst being used.
-
Solvents: Organic solvents such as 1,2-dichloroethane are flammable and potentially carcinogenic. Handle them in a fume hood and away from ignition sources.
-
General Handling: Always perform reactions under an inert atmosphere when using air-sensitive reagents. Use proper quenching procedures for reactive intermediates. Dispose of all chemical waste according to institutional guidelines.
Conclusion
Transition metal-catalyzed amination using O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride offers a powerful and direct method for the synthesis of valuable amine-containing molecules. By understanding the underlying mechanism and following robust experimental protocols, researchers can effectively leverage this methodology to accelerate their synthetic endeavors in drug discovery and materials science. This guide provides a solid foundation for the successful application of this important transformation.
References
-
Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9247–9301. [Link]
-
ACS Publications. (n.d.). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications. Retrieved from [Link]
-
Sci-Hub. (n.d.). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Electrophilic Amination Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Advances in transition metal-catalyzed C–H amination strategies using anthranils. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrophilic amination of carbanions. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Retrieved from [Link]
-
Vivekanand College. (n.d.). A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions. Retrieved from [Link]
-
ResearchGate. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Retrieved from [Link]
-
Scilit. (2016). Transition‐Metal‐Catalyzed Electrophilic Amination: Application of O‐Benzoylhydroxylamines in the Construction of the C−N Bond. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C−N Bond. Retrieved from [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 10. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
Application Notes: Synthesis of Hydroxamic Acids Using O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Introduction: The Significance of the Hydroxamic Acid Moiety
Hydroxamic acids (R-CO-NH-OH) are a pivotal class of organic compounds, distinguished by their potent ability to chelate metal ions.[1] This characteristic underpins their extensive application in medicinal chemistry, where they function as inhibitors for a wide range of metalloenzymes.[2] Notably, hydroxamic acid-based drugs like Vorinostat (SAHA), Belinostat, and Panobinostat are FDA-approved histone deacetylase (HDAC) inhibitors for cancer therapy, highlighting the therapeutic importance of this functional group.[3]
The synthesis of hydroxamic acids, however, presents challenges. The use of free hydroxylamine (NH₂OH) is often complicated by its instability, potential explosiveness, and mutagenicity.[2][4] Consequently, synthetic strategies have evolved to employ protected hydroxylamine derivatives, which offer greater stability, higher yields, and cleaner reaction profiles.[1][5] This guide focuses on a robust, two-step methodology for hydroxamic acid synthesis utilizing the stable, crystalline, and easy-to-handle reagent, O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
Reagent Profile: O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is an N,O-diprotected hydroxylamine derivative. Its utility in hydroxamic acid synthesis lies in its role as a stable precursor to N-tert-butylhydroxylamine. The key advantages of this reagent include:
-
Stability: As a hydrochloride salt, it is a non-volatile, crystalline solid with a defined melting point (168 °C, dec.), making it easy to store and handle compared to free hydroxylamine.
-
Controlled Reactivity: The N-tert-butyl group provides steric hindrance and prevents undesired side reactions such as diacylation, while the O-benzoyl group serves as a robust protecting group for the hydroxyl moiety.
-
Two-Step Synthesis: The overall process involves an initial coupling step to form a protected hydroxamate, followed by a deprotection step to reveal the final hydroxamic acid. This staged approach allows for the purification of the stable intermediate, often leading to a purer final product.[5]
Overall Synthetic Strategy
The synthesis proceeds via a two-stage pathway involving an initial amide bond formation followed by the removal of the O-benzoyl protecting group.
Figure 1. General workflow for hydroxamic acid synthesis.
Part 1: Synthesis of N-tert-butyl-O-benzoyl-hydroxamate (Coupling)
The first stage involves the coupling of a carboxylic acid with O-Benzoyl-N-tert-butylhydroxylamine. For this reaction to proceed efficiently, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This is a standard practice in amide and peptide synthesis.[6][7]
Mechanism Insight
Commonly, activation is achieved by converting the carboxylic acid into an acyl chloride or by using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[4][8] The free base of O-Benzoyl-N-tert-butylhydroxylamine, generated in situ, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to yield the stable N-tert-butyl-O-benzoyl-hydroxamate product.
Figure 2. Simplified reaction pathway using EDC/HOBt activation.
Protocol 1: General Procedure for Coupling
This protocol describes a general method using EDC/HOBt for the activation and coupling step.
Materials:
-
Carboxylic Acid (1.0 eq)
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃ solution
-
Brine (Saturated aq. NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DCM (or DMF) at 0 °C under an inert atmosphere (e.g., N₂ or Ar), add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
Add O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.1 eq) to the reaction mixture.
-
Slowly add the base (DIPEA or Et₃N, 3.0 eq) dropwise. The base neutralizes the hydrochloride salt of the reagent and the HOBt released during the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-tert-butyl-O-benzoyl-hydroxamate.
Part 2: Deprotection to Yield the Final Hydroxamic Acid
The final step is the cleavage of the O-benzoyl ester bond to unmask the hydroxyl group. This is typically achieved through basic hydrolysis.[9]
Mechanism Insight
The deprotection is a saponification reaction. A hydroxide ion (from a base like LiOH or NaOH) acts as a nucleophile, attacking the carbonyl carbon of the benzoyl group. The resulting tetrahedral intermediate collapses, cleaving the O-CO bond and releasing the hydroxamate anion and benzoic acid. A final acidic workup protonates the hydroxamate to yield the desired hydroxamic acid.
Protocol 2: General Procedure for O-Benzoyl Deprotection
Materials:
-
N-tert-butyl-O-benzoyl-hydroxamate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-4.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M HCl solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the N-tert-butyl-O-benzoyl-hydroxamate (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).
-
Add an aqueous solution of LiOH or NaOH (2.0-4.0 eq).
-
Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, concentrate the reaction mixture on a rotary evaporator to remove the organic solvents (THF/MeOH).
-
Dilute the remaining aqueous residue with water and cool in an ice bath.
-
Acidify the solution to pH ~3-4 by the slow addition of 1 M HCl. The product may precipitate at this stage.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude hydroxamic acid can be purified by recrystallization or silica gel chromatography if necessary.
Data Summary and Troubleshooting
The following table provides representative conditions and expected outcomes for a model reaction.
| Parameter | Stage 1: Coupling | Stage 2: Deprotection |
| Key Reagents | EDC·HCl, HOBt, DIPEA | LiOH·H₂O |
| Solvent | Anhydrous DCM | THF/MeOH/H₂O |
| Temperature | 0 °C to Room Temp. | Room Temp. |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | 70-95% (after purification) | 80-98% (after purification) |
| Purification | Silica Gel Chromatography | Recrystallization or Chromatography |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Coupling | - Incomplete activation of carboxylic acid.- Moisture in the reaction.- Insufficient base. | - Ensure reagents are fresh and coupling agents are high purity.- Use anhydrous solvents and an inert atmosphere.- Ensure 3 eq. of base are used to neutralize all acidic species. |
| Incomplete Deprotection | - Insufficient base or reaction time.- Steric hindrance around the ester. | - Increase equivalents of LiOH/NaOH (up to 5 eq).- Increase reaction time and/or gently warm the reaction (e.g., to 40 °C). |
| Side products observed | - Formation of N-acylurea from EDC rearrangement.- Racemization of chiral centers. | - Add HOBt before or with EDC to suppress rearrangement.- Maintain low temperatures (0 °C) during the activation and coupling steps. |
Conclusion
The use of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride provides a reliable and scalable method for the synthesis of N-tert-butyl hydroxamic acids. This two-step approach, leveraging standard peptide coupling conditions followed by a simple basic hydrolysis, avoids the hazards associated with free hydroxylamine and allows for the isolation of a stable intermediate, ensuring high purity of the final product. This methodology is well-suited for researchers in drug discovery and medicinal chemistry engaged in the synthesis of metalloenzyme inhibitors.
References
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Speranza, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21846–21865. Available at: [Link]
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Application Notes & Protocols: A Detailed Guide to C-N Bond Formation Using O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Introduction: The Strategic Advantage of Electrophilic Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where nitrogen-containing motifs are ubiquitous.[1][2][3] Traditionally, C-N bonds are forged by reacting a nitrogen nucleophile with a carbon electrophile. However, the paradigm of "umpolung" or reverse polarity has gained significant traction, wherein an electrophilic nitrogen source reacts with a carbon nucleophile.[4][5][6] This strategy, known as electrophilic amination, provides a powerful and often complementary approach to classical methods.[4]
Within the diverse arsenal of electrophilic aminating agents, O-substituted hydroxylamines have emerged as remarkably versatile and effective reagents.[1][7] Specifically, O-Benzoyl-N-tert-butylhydroxylamine hydrochloride stands out as a stable, crystalline solid that serves as an efficient electrophilic source for the "t-BuNH" group. The presence of the benzoyl group activates the N-O bond for cleavage, while the tert-butyl group provides steric bulk and is a common feature in bioactive molecules. This guide provides an in-depth exploration of the applications and protocols for utilizing O-Benzoyl-N-tert-butylhydroxylamine hydrochloride in C-N bond formation, with a focus on transition metal-catalyzed cross-coupling reactions.
Core Principle: Mechanism of Electrophilic Amination
The efficacy of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride as an aminating agent hinges on the inherent weakness of the N-O bond, which can be readily cleaved. In transition metal-catalyzed reactions, particularly with copper, the reaction is believed to proceed through a catalytic cycle involving an oxidative addition or a related process.
A plausible mechanistic pathway for the copper-catalyzed amination of an organometallic reagent (R-M) is depicted below. The cycle is initiated by the reaction of the organometallic species with a Cu(II) salt to generate a more reactive organocopper species. This intermediate then reacts with the O-Benzoyl-N-tert-butylhydroxylamine. While the exact mechanism can vary, a common proposal involves the formation of a copper-amido complex, followed by reductive elimination to furnish the desired amine and a Cu(II) benzoate species. The catalyst is then regenerated, completing the cycle.
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The Strategic Deployment of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in Complex Amine Synthesis: A Guide for Natural Product Chemists
Introduction: Navigating the Labyrinth of C-N Bond Formation in Natural Product Synthesis
The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the assembly of natural products where the amine functionality is a ubiquitous and often pivotal feature for biological activity. Traditional methods, while foundational, can present challenges in the context of complex, multi-functionalized molecules. The pursuit of milder, more selective, and functional-group-tolerant methodologies has led to the development of a diverse arsenal of aminating reagents. Among these, electrophilic aminating agents have emerged as powerful tools, enabling a conceptual reversal of polarity (umpolung) where the nitrogen atom acts as the electrophile.[1]
This application note delves into the utility of a specific and highly effective class of electrophilic aminating agents: O-benzoylhydroxylamines, with a focus on O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. We will explore the mechanistic underpinnings of its reactivity, provide detailed protocols for its application in copper-catalyzed amination reactions, and showcase its strategic potential in the intricate landscape of natural product total synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the efficient and controlled introduction of nitrogen-containing moieties into complex molecular architectures. O-benzoylhydroxylamines have garnered significant attention and are widely utilized in both academic and industrial research for transition metal-catalyzed C-N bond formation.[2]
Core Principles: The Power of Electrophilic Amination
The efficacy of O-benzoyl-N-tert-butylhydroxylamine as an electrophilic aminating agent lies in the electronic nature of the N-O bond. The benzoyl group, being electron-withdrawing, polarizes the N-O bond, rendering the nitrogen atom susceptible to nucleophilic attack. This inherent electrophilicity is harnessed in reactions with organometallic nucleophiles, such as organozinc and Grignard reagents, to forge new C-N bonds under mild conditions.[3]
Mechanism of Copper-Catalyzed Electrophilic Amination
Transition metal catalysis, particularly with copper, has been shown to significantly enhance the efficiency and broaden the scope of aminations with O-benzoylhydroxylamines.[4] While the precise mechanism can be substrate-dependent, a generally accepted catalytic cycle for the copper-catalyzed amination of organozinc reagents is depicted below. The process is believed to initiate with the formation of an alkylcopper species, followed by oxidative addition of the O-benzoylhydroxylamine to the copper center. Subsequent reductive elimination then furnishes the desired amine product and regenerates the active copper(I) catalyst.[5]
Figure 1: Proposed catalytic cycle for copper-catalyzed electrophilic amination.
Application in Natural Product Total Synthesis: A Case Study
While direct application of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in a named natural product total synthesis is not extensively documented under this specific salt form, the broader class of O-benzoylhydroxylamines has been instrumental. A notable example is the amination step in the total synthesis of (-)-Nakadomarin A, a marine alkaloid with a complex hexacyclic structure.[6] The synthesis of this intricate molecule required a robust and selective method for the introduction of a key nitrogen atom, a challenge addressed through an electrophilic amination strategy.[7] Although the specific hydroxylamine derivative may vary between different synthetic routes, the underlying principle of using an electrophilic nitrogen source is a powerful testament to the utility of this methodology in complex settings.
Experimental Protocols: A Practical Guide
The following protocols are adapted from the work of Berman and Johnson, detailing the copper-catalyzed electrophilic amination of organozinc reagents, which can be readily prepared from more common organolithium or Grignard reagents.[6]
Protocol 1: General Procedure for Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents
This protocol outlines the general steps for reacting a diorganozinc reagent with an O-benzoylhydroxylamine in the presence of a copper catalyst.
Workflow Diagram:
Figure 2: Workflow for the copper-catalyzed electrophilic amination.
Step-by-Step Methodology:
-
Preparation of the Diorganozinc Reagent:
-
To a solution of the corresponding Grignard reagent (2.0 equiv.) or organolithium reagent (2.0 equiv.) in an appropriate solvent (e.g., THF, diethyl ether), add a solution of zinc chloride (1.0 equiv.) in THF dropwise at 0 °C.
-
After the addition is complete, warm the mixture to room temperature and stir for 1 hour. This solution of the diorganozinc reagent is used directly in the next step.
-
-
Amination Reaction:
-
In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the O-benzoylhydroxylamine (1.0 equiv.) in anhydrous THF.
-
Add copper(II) chloride (0.025 equiv.) to the solution.
-
To this mixture, add the freshly prepared diorganozinc reagent solution (0.6 equiv.) dropwise at room temperature over 5-10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times are typically less than 1 hour.[6]
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can often be purified by a simple acid-base extractive workup.[6] For more challenging separations, purification by flash column chromatography on silica gel may be necessary.
-
Data Summary: Scope of the Amination Reaction
The following table summarizes the yields obtained for the amination of various diorganozinc reagents with N-(benzoyloxy)piperidine, demonstrating the broad scope of this methodology.
| Entry | Diorganozinc Reagent (R₂Zn) | Product | Yield (%) |
| 1 | (Ph)₂Zn | N-Phenylpiperidine | 95 |
| 2 | (4-MeOPh)₂Zn | N-(4-Methoxyphenyl)piperidine | 92 |
| 3 | (2-MePh)₂Zn | N-(2-Methylphenyl)piperidine | 86 |
| 4 | (n-Bu)₂Zn | N-n-Butylpiperidine | 75 |
| 5 | (s-Bu)₂Zn | N-s-Butylpiperidine | 68 |
| 6 | (t-Bu)₂Zn | N-t-Butylpiperidine | 55 |
| Data adapted from Berman, A. M., & Johnson, J. S. (2006).[6] |
Causality and Experimental Insights: Why These Choices Matter
-
Choice of Organometallic Reagent: While Grignard reagents can be used directly, their conversion to diorganozinc reagents often leads to cleaner reactions and higher yields. This is attributed to the reduced basicity and increased functional group tolerance of organozinc compounds.
-
The Role of the Copper Catalyst: The use of a copper catalyst is crucial for the efficient reaction of less reactive nucleophiles and for promoting the desired C-N bond formation over potential side reactions.
-
In Situ Generation: The in situ preparation and immediate use of the diorganozinc reagent is a key practical advantage, avoiding the isolation and purification of these often sensitive organometallic species.
-
Workup Procedure: The ability to purify the product through a simple acid-base extraction is a significant benefit, particularly for larger-scale syntheses, as it is more efficient than chromatographic purification.
Conclusion and Future Outlook
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, as a stable precursor to a potent electrophilic aminating agent, represents a valuable tool for the modern synthetic chemist. Its application in copper-catalyzed C-N bond formation provides a mild, efficient, and versatile method for the synthesis of a wide range of secondary and tertiary amines. As the complexity of synthetic targets in drug discovery and natural product synthesis continues to increase, the strategic implementation of such robust and reliable methodologies will be paramount. Further exploration into the asymmetric variants of this reaction and its application to an even broader range of natural product scaffolds will undoubtedly continue to shape the future of amine synthesis.
References
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Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(72), 9977-9991. [Link]
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Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. The Journal of Organic Chemistry, 71(1), 219–224. [Link]
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Clark, J. S., & Xu, C. (2016). Total Synthesis of (−)‐Nakadomarin A. Angewandte Chemie International Edition, 55(13), 4332-4335. [Link]
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Dong, X., Liu, Q., Dong, Y., & Liu, H. (2017). Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C−N Bond. Chemistry – A European Journal, 23(11), 2481-2511. [Link]
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Reddy, B. V. S., & Reddy, L. R. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 25640-25662. [Link]
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Ricci, A., & Bernardi, L. (Eds.). (2021). Methodologies in Amine Synthesis: Challenges and Applications. Wiley-VCH. [Link]
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Karpoormath, R., et al. (2023). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry, 381(1), 4. [Link]
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PubMed. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. [Link]
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PubMed. (2016). Total Synthesis of (-)-Nakadomarin A. [Link]
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ACS Publications. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. [Link]
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PubMed Central (PMC). (2021). Electrophilic Aminating Agents in Total Synthesis. [Link]
-
ResearchGate. (2016). Total Synthesis of (−)-Nakadomarin A. [Link]
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ResearchGate. (2017). Transition-Metal-Catalyzed Electrophilic Amination: Application of O -Benzoylhydroxylamines in the Construction of the C−N Bond. [Link]
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Wiley Online Library. (2021). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [Link]
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The Versatile Role of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in Modern Medicinal Chemistry
Introduction: Unlocking New Pathways in Nitrogen-Containing Compound Synthesis
In the landscape of medicinal chemistry, the synthesis of nitrogen-containing molecules remains a cornerstone of drug discovery and development. These compounds form the backbone of a vast array of pharmaceuticals, from enzyme inhibitors to central nervous system agents. Historically, the introduction of a nitrogen atom into a molecule has relied on the nucleophilic character of amines. However, the advent of "umpolung" strategies, which reverse the polarity of the nitrogen atom to render it electrophilic, has opened new and efficient avenues for C-N bond formation.
At the forefront of this paradigm shift is the O-benzoylhydroxylamine class of reagents. Among these, O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride has emerged as a particularly stable, versatile, and effective electrophilic aminating agent. Its utility is most pronounced in transition metal-catalyzed reactions, where it enables the formation of C-N bonds under mild conditions with a high degree of functional group tolerance.[1] This technical guide provides an in-depth exploration of the applications of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Principles of Reactivity
The efficacy of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride as an electrophilic aminating agent is rooted in the electronic properties of the N-O bond. The benzoyl group, being electron-withdrawing, polarizes the N-O bond and makes the benzoate anion an excellent leaving group. This electronic arrangement renders the nitrogen atom electrophilic and susceptible to attack by a wide range of nucleophiles. This inherent reactivity is significantly enhanced in the presence of transition metal catalysts such as copper and palladium, which can activate both the aminating agent and the nucleophilic partner.
Application I: Copper-Catalyzed Electrophilic Amination of Organometallic Reagents
One of the most powerful applications of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is in the copper-catalyzed amination of organometallic reagents, particularly organozinc compounds. This methodology provides a direct and efficient route to secondary and tertiary amines, which are prevalent motifs in pharmacologically active molecules.[2][3]
Mechanistic Insights
The reaction is believed to proceed through a catalytic cycle initiated by the oxidative addition of the O-benzoylhydroxylamine to a low-valent copper species. The resulting copper(III) intermediate then undergoes transmetalation with the organozinc reagent, followed by reductive elimination to furnish the desired amine and regenerate the active copper catalyst.
Caption: Proposed catalytic cycle for copper-catalyzed amination.
Protocol: Synthesis of a Secondary Aryl Amine
This protocol is a representative example adapted from the work of Berman and Johnson for the copper-catalyzed amination of an organozinc reagent.[2][3][4]
Materials:
-
Aryl bromide (1.0 mmol)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
Zinc chloride (1.2 mmol, 0.5 M solution in THF)
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.2 mmol)
-
Copper(I) cyanide (CuCN, 0.05 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Organozinc Reagent: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol) and dissolve in anhydrous THF (5 mL). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 mmol) dropwise and stir for 30 minutes. To this solution, add the zinc chloride solution (1.2 mmol) dropwise and allow the mixture to warm to room temperature and stir for 1 hour.
-
Amination Reaction: In a separate flame-dried flask, add O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.2 mmol) and copper(I) cyanide (0.05 mmol). Purge the flask with an inert gas. Add the freshly prepared organozinc reagent solution via cannula to the flask containing the aminating agent and catalyst.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Self-Validation: The success of the reaction is contingent on the complete formation of the organozinc reagent, which can be confirmed by quenching a small aliquot with D₂O and analyzing for deuterium incorporation by ¹H NMR. The purity of the final product should be assessed by NMR and mass spectrometry.
| Parameter | Value | Reference |
| Catalyst Loading | 5 mol % | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Typical Yields | 70-90% | [2][3] |
Application II: Palladium-Catalyzed C-H Amination
Palladium-catalyzed C-H amination has emerged as a powerful tool for the direct introduction of nitrogen-containing functional groups into organic molecules, bypassing the need for pre-functionalized starting materials. O-benzoylhydroxylamines, including the N-tert-butyl derivative, have been successfully employed as aminating agents in these transformations, enabling the synthesis of complex amines and N-heterocycles.[5][6]
Workflow for Palladium-Catalyzed C-H Amination
Caption: General workflow for Pd-catalyzed C-H amination.
Protocol: Directed C-H Amination of an N-Aryl Benzamide
This protocol is a representative example for the palladium-catalyzed C-H amination of an N-aryl benzamide using an O-benzoylhydroxylamine.[6]
Materials:
-
N-Aryl benzamide (0.5 mmol)
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (0.75 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol)
-
Potassium carbonate (K₂CO₃, 1.0 mmol)
-
Anhydrous solvent (e.g., toluene or 1,2-dichloroethane)
-
Deionized water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-aryl benzamide (0.5 mmol), O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (0.75 mmol), palladium(II) acetate (0.025 mmol), and potassium carbonate (1.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add the anhydrous solvent (2.5 mL) via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and filter through a pad of Celite. Wash the filter cake with additional dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with deionized water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired aminated product.
Trustworthiness of the Protocol: The directing group on the N-aryl benzamide is crucial for the regioselectivity of the amination. The choice of base and solvent can significantly impact the reaction efficiency and should be optimized for specific substrates.
Safety and Handling of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
As with all chemical reagents, proper safety precautions must be observed when handling O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3][6]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hazard Identification:
| Hazard Statement | Description |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
This information is a summary and should be supplemented by consulting the full Safety Data Sheet (SDS) from the supplier.[2]
Conclusion and Future Outlook
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride has proven to be a valuable and versatile reagent in the medicinal chemist's toolbox. Its ability to act as an electrophilic aminating agent in transition metal-catalyzed reactions has streamlined the synthesis of a diverse range of nitrogen-containing compounds. The protocols outlined in this guide provide a starting point for researchers to explore the utility of this reagent in their own synthetic campaigns.
The continued development of novel catalytic systems and a deeper understanding of the reaction mechanisms will undoubtedly expand the applications of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride and related reagents. Future research in this area will likely focus on enantioselective amination reactions to access chiral amines, which are of paramount importance in the pharmaceutical industry. The development of more sustainable and environmentally benign reaction conditions will also be a key area of investigation. As our understanding of the reactivity of this powerful reagent grows, so too will its impact on the synthesis of the next generation of therapeutic agents.
References
-
Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. The Journal of Organic Chemistry, 71(1), 219–224. [Link]
-
Berman, A. M., & Johnson, J. S. (2006). Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. PubMed. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed interannular C–H amination of biaryl amines. Retrieved from [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
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Yoo, E. J., Ma, S., Mei, T. S., Chan, K. S. L., & Yu, J. Q. (2011). Pd-catalyzed intermolecular C-H amination with alkylamines. Journal of the American Chemical Society, 133(20), 7652–7655. [Link]
-
ResearchGate. (n.d.). Cu(II)-Catalyzed Ortho-Selective Amination of Simple Phenols with O-Benzoylhydroxylamines. Retrieved from [Link]
-
Vivekanand College. (n.d.). A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C−N Bond. Retrieved from [Link]
-
Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. The Journal of Organic Chemistry, 71(1), 219–224. [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Copper-catalyzed photoredox reaction of aldehydes with O-benzoyl hydroxylamines for the formation of amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroxylamine derivatives used for the synthesis of primary.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
Organic-Reaction.com. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
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- 1. O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
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- 5. N-tert-Butyl-O-benzoylhydroxylamine hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride | 66809-86-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comprehensive Guide to Utilizing O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride as a Protecting Group in Organic Synthesis
Introduction: Navigating the Synthetic Utility of Hydroxylamine Protection
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Hydroxylamines, with their dual nucleophilic character at both nitrogen and oxygen, present a unique challenge. Unmasked hydroxylamines can participate in a variety of undesired side reactions, including oxidation, reduction, and acylation, thereby compromising reaction yields and purity. The O-Benzoyl-N-tert-butylhydroxylamine hydrochloride reagent has emerged as a valuable tool for the temporary masking of the hydroxylamine functionality, offering a stable yet readily cleavable protecting group.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the application of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride as a protecting group. We will delve into the underlying chemical principles, provide step-by-step experimental procedures for both protection and deprotection, and discuss the stability and compatibility of this versatile reagent.
Core Principles: The Chemistry of the O-Benzoyl Protecting Group
The O-benzoyl group serves as an effective protecting moiety for hydroxylamines by converting the reactive hydroxyl group into a significantly more stable benzoate ester. This transformation effectively tempers the nucleophilicity and redox sensitivity of the hydroxylamine. The bulky N-tert-butyl group on the reagent can also provide steric hindrance, influencing the regioselectivity of reactions at other sites within the molecule.
The hydrochloride salt form of the reagent enhances its stability and shelf-life, making it a convenient and reliable laboratory chemical. Prior to its use in a protection reaction, the free base is typically generated in situ through the addition of a suitable base.
Experimental Protocols
PART 1: Protection of a Primary Hydroxylamine
This protocol details the general procedure for the O-benzoylation of a primary hydroxylamine using O-Benzoyl-N-tert-butylhydroxylamine hydrochloride.
Workflow for Hydroxylamine Protection:
Caption: Workflow for the protection of a hydroxylamine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Notes |
| O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride | 66809-86-7 | C₁₁H₁₆ClNO₂ | Commercially available.[1] |
| Hydroxylamine Substrate | - | - | The molecule to be protected. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 121-44-8 (TEA) | (C₂H₅)₃N | Anhydrous grade recommended. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | 75-09-2 (DCM) | CH₂Cl₂ | Anhydrous grade recommended. |
| Saturated aqueous sodium bicarbonate | - | NaHCO₃ | For work-up. |
| Brine | - | NaCl (saturated aqueous solution) | For work-up. |
| Anhydrous sodium sulfate or magnesium sulfate | 7757-82-6 | Na₂SO₄ | For drying organic layers. |
| Silica gel | 7631-86-9 | SiO₂ | For column chromatography. |
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM, 5-10 mL per mmol of hydroxylamine substrate).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) dropwise to the suspension with stirring. The formation of the free base of the reagent should result in a more homogeneous solution.
-
Substrate Addition: In a separate flask, dissolve the hydroxylamine substrate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reagent mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting hydroxylamine is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-benzoyl protected hydroxylamine.
PART 2: Deprotection of the O-Benzoyl Group
The O-benzoyl group can be cleaved under various conditions, offering flexibility in your synthetic strategy. Below are two common and effective methods.
This method is particularly mild and is widely used in contexts such as oligonucleotide synthesis where other functional groups may be sensitive to harsh basic conditions.[2]
Workflow for Deprotection by Ammonolysis:
Caption: Deprotection of the O-benzoyl group via ammonolysis.
Materials:
| Reagent/Solvent | Notes |
| O-Benzoyl Protected Hydroxylamine | The substrate to be deprotected. |
| Saturated aqueous ammonia (approx. 28-30%) | Commercially available. |
| Alternatively: Methylamine/ammonia in H₂O/EtOH | A 1:1 mixture can be used for more sensitive substrates.[2] |
| Ethanol (EtOH) or Methanol (MeOH) | To aid in solubility if needed. |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the O-benzoyl protected hydroxylamine in a suitable solvent such as ethanol or methanol if it is not readily soluble in the deprotection solution.
-
Deprotection: Add an excess of saturated aqueous ammonia or the methylamine/ammonia mixture to the solution. Seal the reaction vessel and stir at room temperature for 1-4 hours.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure. The resulting crude hydroxylamine can be used directly in the next step or purified further by crystallization or chromatography if necessary.
This is a more classical approach for the cleavage of benzoate esters and is effective when the substrate is stable to moderately basic conditions.[3][4][5]
Workflow for Deprotection by Saponification:
Caption: Deprotection of the O-benzoyl group via saponification.
Materials:
| Reagent/Solvent | Notes |
| O-Benzoyl Protected Hydroxylamine | The substrate to be deprotected. |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Pellets or a prepared aqueous solution. |
| Methanol (MeOH) or Ethanol (EtOH) | To aid in solubility. |
| Water | |
| Hydrochloric Acid (HCl), 1M | For neutralization during work-up. |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the O-benzoyl protected hydroxylamine in methanol or ethanol.
-
Deprotection: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-3.0 equivalents). Stir the mixture at room temperature or gently heat to reflux until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified as needed.
Stability and Orthogonality
The O-benzoyl protecting group exhibits good stability under a range of reaction conditions. It is generally stable to:
-
Acidic Conditions: Mildly acidic conditions are typically tolerated, allowing for the removal of acid-labile protecting groups such as tert-butoxycarbonyl (Boc) in the presence of an O-benzoyl group. However, strong acids and prolonged heating can lead to cleavage.
-
Reductive Conditions: The benzoyl group is stable to many reducing agents, although it can be cleaved under some reductive conditions.
-
Oxidative Conditions: The stability towards oxidizing agents will depend on the specific reagent and the overall structure of the molecule.
This stability profile allows for orthogonal protection strategies. For instance, an amine can be protected with a Boc group, and a hydroxylamine with an O-benzoyl group in the same molecule. The Boc group can be selectively removed with acid, leaving the O-benzoyl group intact, and vice versa using basic conditions for the O-benzoyl group.[6]
Conclusion
O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is a highly effective reagent for the protection of hydroxylamines in organic synthesis. The resulting O-benzoyl protected hydroxylamines are stable to a variety of reaction conditions, yet the protecting group can be readily removed under mild basic conditions. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful application of this protecting group strategy in your research and development endeavors.
References
-
Sigurdsson, S. T., et al. (n.d.). Benzoyl-Protected Hydroxylamines for Improved Chemical Synthesis of Oligonucleotides Containing Nitroxide Spin Labels. The Sigurdsson Research Group. Available at: [Link]
-
Marko, I. E. (2009). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Available at: [Link]
-
Carey, F. A., & Sundberg, R. J. (n.d.). PROTECTING GROUPS. Chapter 13.1. Available at: [Link]
-
(2022). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Publications. Available at: [Link]
-
Yang, E. (2017). What is an easy method for the deprotection of Benzoyl group?. ResearchGate. Available at: [Link]
-
(2015). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
(2024). Saponification-Typical procedures. Operachem. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
(n.d.). Synthesis of O-benzoyl-protected macrocyclic hydroxylamines. ResearchGate. Available at: [Link]
-
(2011). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. ACS Publications. Available at: [Link]
- (n.d.). Method for preparing O-benzylhydroxylamine hydrochloride. Google Patents.
-
(2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Beilstein Journals. Available at: [Link]
-
(2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. National Institutes of Health. Available at: [Link]
-
(2020). A safe and efficient continuous-flow procedure for the synthesis of peptides via an acyl azide intermediate. RSC Publishing. Available at: [Link]
-
(n.d.). Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
(n.d.). Organic Syntheses Procedure. benzohydroxamic acid. Available at: [Link]
-
(2012). Methods for Hydroxamic Acid Synthesis. National Institutes of Health. Available at: [Link]
-
(1963). The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. Journal of the American Chemical Society. Available at: [Link]
-
(n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]
-
(1968). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic. Available at: [Link]
-
(n.d.). Protecting Groups. University of Illinois. Available at: [Link]
-
(2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. National Institutes of Health. Available at: [Link]
-
(n.d.). Saponification. Wikipedia. Available at: [Link]
-
(2020). Strategies used to produce O-substituted hydroxylamines. ResearchGate. Available at: [Link]
- (n.d.). Process for the preparation of N-substituted hydroxylamines and their salts. Google Patents.
-
(2024). Saponification Process and Soap Chemistry. ResearchGate. Available at: [Link]
Sources
Application Note & Protocol: Synthesis of Primary Amines via Electrophilic Amination of Grignard Reagents with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Introduction: A Modern Approach to C-N Bond Formation
The synthesis of primary amines is a cornerstone of organic chemistry, critical to the development of pharmaceuticals, agrochemicals, and functional materials. Traditional methods for their synthesis often involve harsh conditions or multi-step sequences. Electrophilic amination has emerged as a powerful and direct strategy for forging carbon-nitrogen bonds.[1][2] This protocol details the use of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride as a robust electrophilic aminating agent for the conversion of versatile Grignard reagents into primary amines.
This hydroxylamine derivative serves as an effective "NH₂⁺" surrogate, enabling a direct nucleophilic attack by the carbanionic carbon of the Grignard reagent.[3] The reaction offers a significant advantage by providing a streamlined pathway to primary amines from readily available organohalides, bypassing protecting-group manipulations and improving overall synthetic efficiency.[1][3] This document provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol, and critical insights for successful execution.
Scientific Principles and Reaction Mechanism
The reaction proceeds via a substitution-type electrophilic amination pathway.[4] The core principle relies on the polarity mismatch between the two key reactants:
-
The Grignard Reagent (R-MgX): This organometallic species is a potent carbon-based nucleophile, effectively behaving as a carbanion (R⁻).[5][6] It is also a very strong base.[6][7]
-
O-Benzoyl-N-tert-butylhydroxylamine: In this molecule, the nitrogen atom is rendered electrophilic by the adjacent oxygen atom and the electron-withdrawing benzoyl group. This polarization facilitates the nucleophilic attack.
The use of the hydrochloride salt form of the aminating agent introduces a crucial consideration: the presence of an acidic proton (N-H⁺). Since Grignard reagents are strong bases, the first equivalent of the Grignard reagent is consumed in an acid-base reaction to deprotonate the hydroxylamine hydrochloride, liberating the free base in situ. The second equivalent then acts as the nucleophile to form the C-N bond.
The proposed mechanism is as follows:
-
Deprotonation (Acid-Base Reaction): The first equivalent of the Grignard reagent (R-MgX) abstracts the acidic proton from the O-Benzoyl-N-tert-butylhydroxylamine hydrochloride, producing the corresponding alkane (R-H) and the magnesium salt of the free-base aminating agent.
-
Nucleophilic Attack (C-N Bond Formation): A second equivalent of the Grignard reagent attacks the now-available electrophilic nitrogen atom.
-
Displacement: This attack leads to the cleavage of the N-O bond and the displacement of the benzoate leaving group.
-
Intermediate Formation: An N-tert-butylated amine derivative is formed.
-
Hydrolysis (Workup): Subsequent acidic workup cleaves the N-tert-butyl group and protonates the nitrogen, yielding the final primary amine salt, which can be neutralized to the free primary amine (R-NH₂).
Caption: Reaction mechanism overview.
Detailed Experimental Protocol
This protocol provides a general procedure. Molar equivalents and reaction times may require optimization based on the specific Grignard reagent used.
Materials and Equipment
-
Reagents:
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (>98%)[8][9]
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Extraction solvent (e.g., Ethyl Acetate, Diethyl Ether)
-
-
Equipment:
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Ice/water bath or dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Step-by-Step Procedure
Caption: Experimental workflow diagram.
-
Apparatus Setup: Assemble a flame-dried two-neck round-bottom flask, equipped with a magnetic stir bar and a septum, under a positive pressure of inert gas (Argon or Nitrogen).
-
Reagent Preparation: To the flask, add O-Benzoyl-N-tert-butylhydroxylamine hydrochloride (1.0 equivalent) followed by anhydrous THF to form a slurry.
-
Cooling: Cool the flask to 0 °C using an ice/water bath.
-
Grignard Addition: Slowly add the Grignard reagent (2.2 equivalents) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below 5 °C. Causality: Slow addition is critical to control the exotherm from both the initial acid-base reaction and the subsequent nucleophilic attack, preventing side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality: Quenching deactivates any remaining Grignard reagent and hydrolyzes the magnesium salts. This must be done slowly at low temperature to manage the exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add the extraction solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of fresh solvent.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired primary amine.
Data Presentation & Optimization
Successful amination depends on careful control of key parameters. The following table provides typical starting points for optimization.
| Parameter | Aryl Grignard Reagents | Alkyl Grignard Reagents | Rationale & Field Insights |
| Stoichiometry (Grignard) | 2.1 - 2.5 equivalents | 2.2 - 3.0 equivalents | At least 2.0 eq. are mechanistically required for the hydrochloride salt. A slight excess ensures complete reaction. Alkyl Grignards can be more prone to side reactions, sometimes requiring a larger excess. |
| Temperature | 0 °C to Room Temp. | -20 °C to 0 °C | Aryl Grignards are generally more stable. Lower temperatures are often necessary for more reactive/less stable alkyl Grignards to minimize side reactions like beta-hydride elimination or reaction with the solvent. |
| Reaction Time | 1 - 4 hours | 2 - 6 hours | Reaction time is substrate-dependent. Monitor by TLC to determine the point of complete consumption of the limiting reagent. |
| Typical Yield | 65 - 85% | 50 - 75% | Yields are highly dependent on the steric and electronic properties of the Grignard reagent and the purity of all reagents and solvents. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent (quenched by moisture/air).2. Insufficient Grignard reagent used.3. Wet solvent or glassware. | 1. Titrate the Grignard reagent before use to confirm its concentration.2. Re-verify calculations; ensure >2.0 equivalents are used.3. Thoroughly flame-dry all glassware and use freshly distilled, anhydrous solvents. |
| Formation of R-H (Alkane/Arene) | Grignard reagent acting as a base (reacting with acidic proton or moisture). | This is expected for the first equivalent. If it is the major product, it indicates widespread quenching by moisture or insufficient aminating agent. See solutions above. |
| Complex Mixture of Byproducts | 1. Reaction temperature was too high.2. Grignard reagent added too quickly. | 1. Maintain strict temperature control, especially during addition. Consider running the reaction at a lower temperature (e.g., -20 °C).2. Ensure slow, dropwise addition to dissipate heat effectively. |
Safety and Handling
Professional laboratory safety practices are mandatory when performing this protocol.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.
-
Grignard Reagents: Are highly flammable and react violently with water and protic solvents. Handle under a strict inert atmosphere.[10][11]
-
Anhydrous Solvents: Tetrahydrofuran (THF) and diethyl ether are extremely flammable and can form explosive peroxides. Use from freshly opened containers or after appropriate purification.
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[12][13] Consult the Safety Data Sheet (SDS) before use.
-
Quenching: The quenching of Grignard reactions is highly exothermic. Always perform this step slowly, at reduced temperatures, and behind a safety shield.
References
- Wiley-VCH. (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
- Fisher Scientific. (2009). SAFETY DATA SHEET - O-(tert-Butyl)hydroxylamine hydrochloride.
- Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications.
- Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. National Institutes of Health (PMC).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - O-benzylhydroxylamine hydrochloride.
- Fisher Scientific. (2009). SAFETY DATA SHEET - N-(tert-Butyl)hydroxylamine hydrochloride.
- Fisher Scientific. (n.d.). O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride 98.0+%, TCI America.
- Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(74), 10351-10368. DOI:10.1039/D2CC02431D.
- TCI Deutschland GmbH. (n.d.). O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
- Chemistry Stack Exchange. (2022). Can primary amine be produced using Grignard reagent?.
- Willis, M. C., & Le-Saint, D. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health.
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- TCI Chemicals. (n.d.). O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
- Willis, M. C., & Le-Saint, D. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9343-9347. DOI: 10.1021/acs.orglett.0c03505.
Sources
- 1. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 9. O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride | 66809-86-7 | TCI Deutschland GmbH [tcichemicals.com]
- 10. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: Laboratory-Scale Synthesis of Primary Amines with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Introduction: A Modern Approach to Primary Amine Synthesis
The synthesis of primary amines is a cornerstone of organic chemistry, with profound implications for pharmaceuticals, agrochemicals, and materials science. Traditional methods, while effective, can sometimes be circuitous or lack functional group tolerance. The use of electrophilic aminating agents represents a powerful and direct strategy for forging C-N bonds. This guide details the application of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride as a robust reagent for the synthesis of primary amines from organometallic precursors, specifically Grignard reagents.
This method offers a straightforward pathway to primary amines by leveraging the nucleophilic character of Grignard reagents to attack the electrophilic nitrogen center of the hydroxylamine derivative. The protocol is designed for laboratory-scale synthesis and provides a comprehensive overview of the reaction mechanism, experimental setup, safety considerations, and purification strategies.
Reaction Principle and Mechanism
The core of this transformation is the nucleophilic addition of an organometallic reagent, such as a Grignard reagent (R-MgX), to the nitrogen atom of O-Benzoyl-N-tert-butylhydroxylamine. The reaction proceeds through a well-defined mechanistic pathway, which ensures the efficient formation of the desired primary amine upon workup.
Mechanistic Steps:
-
Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic nitrogen atom of the O-Benzoyl-N-tert-butylhydroxylamine. This displaces the benzoate group, which is a competent leaving group.
-
Intermediate Formation: This initial attack forms an N-alkyl-N-tert-butylhydroxylamine intermediate.
-
Acidic Workup & Deprotection: A subsequent acidic workup serves two purposes: it quenches any unreacted Grignard reagent and protonates the intermediate. The N-tert-butyl group is then cleaved under these acidic conditions, likely via formation of a stable tert-butyl cation, to yield the primary ammonium salt.
-
Liberation of Free Amine: Finally, basification of the ammonium salt liberates the free primary amine, which can then be extracted and purified.
The use of the tert-butyl group on the nitrogen is strategic; it provides steric bulk that can influence reactivity and is readily cleaved during the acidic workup to unmask the primary amine.[1]
Caption: General Reaction Mechanism.
Safety First: Hazard Analysis and Mitigation
Chemical synthesis requires rigorous adherence to safety protocols. This procedure involves substances that present significant hazards, primarily the Grignard reagents and the handling of anhydrous solvents.
Hazard Assessment:
| Substance / Operation | Hazard | Mitigation Measures |
| Grignard Reagents | Pyrophoric (may ignite on contact with air), water-reactive (releases flammable gas), corrosive. | Must be handled under an inert atmosphere (Nitrogen or Argon).[2] Use dry, glassware and moisture-free solvents. Transfer via syringe or cannula.[2] Wear flame-retardant lab coat, safety goggles, and appropriate gloves.[2] |
| Anhydrous Solvents (THF, Diethyl Ether) | Highly flammable, peroxide-former (ether). | Work in a certified chemical fume hood.[2] Exclude all ignition sources.[3] Use freshly distilled or inhibitor-tested solvents. |
| O-Benzoyl-N-tert-butylhydroxylamine HCl | Skin and eye irritant. May cause respiratory irritation and sensitization. | Avoid breathing dust. Wear protective gloves, goggles, and lab coat.[3] Handle in a well-ventilated area. |
| Acid/Base Workup | Corrosive (HCl, NaOH). Exothermic reactions. | Add reagents slowly and with cooling. Wear appropriate PPE, including face shield and chemical-resistant gloves. |
Emergency Procedures:
-
Grignard Reagent Fire: Do NOT use water. Smother with a Class D fire extinguisher (dry powder, e.g., Met-L-X) or dry sand.
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove contaminated clothing.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a primary amine from a Grignard reagent. The quantities can be scaled as needed, with appropriate adjustments to equipment and reaction time.
Materials and Equipment
-
Reagents:
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (>97%)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M aq.)
-
Sodium Hydroxide (2 M aq.)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Dropping funnel
-
Thermometer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Reaction Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, thermometer, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction.
-
Reagent Charging: To the cooled flask, add O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (e.g., 10 mmol, 2.30 g). Add anhydrous THF (e.g., 50 mL) via cannula or syringe. Stir to dissolve/suspend the solid.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (e.g., 1.1 equiv., 11 mmol, 11 mL of 1.0 M solution) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below -65 °C. A color change or precipitate may be observed.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Quenching (Acidic Workup): Cool the flask to 0 °C in an ice bath. Cautiously and slowly quench the reaction by adding 1 M HCl (aq.) (e.g., 30 mL). This step is exothermic. Stir for 15-20 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. The product is now in the aqueous phase as its ammonium salt. Separate the layers and set aside the aqueous layer. Wash the organic layer with a small amount of water, and combine this wash with the initial aqueous layer.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M NaOH (aq.) with stirring until the pH is strongly basic (pH > 12), which liberates the free amine.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude primary amine can be purified by distillation (for liquids) or by column chromatography on silica gel.[4] For basic amines, it is often beneficial to add a small amount of triethylamine (~1%) to the eluent to prevent streaking on the column.[5]
Representative Data and Expected Outcomes
The yield of the primary amine is dependent on the nature of the Grignard reagent. Sterically hindered or less nucleophilic Grignards may result in lower yields.
| Entry | Grignard Reagent (R in R-MgX) | Reaction Time (h) | Temperature (°C) | Typical Isolated Yield (%) |
| 1 | Phenyl | 3 | -78 to RT | 75 - 85% |
| 2 | n-Butyl | 3 | -78 to RT | 70 - 80% |
| 3 | Isopropyl | 4 | -78 to RT | 60 - 70% |
| 4 | Benzyl | 2 | -78 to RT | 80 - 90% |
Note: These are representative yields and may vary based on experimental conditions and scale.
Troubleshooting
-
Low or No Yield:
-
Cause: Inactive Grignard reagent due to moisture contamination.
-
Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. Titrate the Grignard reagent before use to confirm its concentration.
-
-
Formation of Biphenyl (for Aryl Grignards) or other Coupling Products:
-
Cause: Side reactions of the Grignard reagent.
-
Solution: Maintain low temperatures during Grignard addition. Ensure slow, controlled addition.
-
-
Difficulty in Isolating the Product:
-
Cause: The amine may be water-soluble, especially for low molecular weight products.
-
Solution: Saturate the aqueous layer with NaCl (brine) during extraction to decrease the amine's solubility in the aqueous phase.
-
References
-
Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics - ResearchGate. (2013). Retrieved from [Link]
-
tert-BUTYLAMINE - Organic Syntheses Procedure. Retrieved from [Link]
-
O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines - Organic Chemistry Portal. Retrieved from [Link]
-
Safety Data Sheet: N-Benzoyl-N-phenylhydroxylamine - Chemos GmbH&Co.KG. Retrieved from [Link]
-
Synthesis of O - tert -Butyl- N,N -disubstituted Hydroxylamines by N–O Bond Formation. Retrieved from [Link]
- CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents.
- US6512143B1 - Salts of N-tert-butylhydroxylamine - Google Patents.
-
Simple Preparation of O-Substituted Hydroxylamines from Alcohols. (2006). Synthesis. Retrieved from [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC - NIH. (2023). Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020). Retrieved from [Link]
-
(PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO - ResearchGate. (2020). Retrieved from [Link]
- US3337630A - Process for the purification of amines - Google Patents.
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
A novel transformation of primary amines to N-monoalkylhydroxylamines. (2000). Synthesis. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride Amination
Welcome to the technical support center for optimizing amination reactions using O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of their N-tert-butylamination reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolution.
Q1: Why is my reaction yield consistently low or non-existent?
Low or no yield is one of the most common yet frustrating issues. The cause can often be traced back to one of several key factors related to the reagents, reaction conditions, or the nature of your substrate.
Potential Causes & Solutions:
-
Inactive Amine Substrate: The hydrochloride salt of O-Benzoyl-N-tert-butylhydroxylamine is acidic. If your starting amine is protonated by this reagent or other acidic species, its nucleophilicity will be drastically reduced.
-
Solution: Ensure you are using a sufficient excess of a suitable base to both neutralize the hydrochloride salt and deprotonate your amine substrate, rendering it nucleophilic. A common strategy is to use at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Insufficient Activation of the Aminating Reagent: The reaction requires the deprotonation of the hydroxylamine nitrogen to form the active aminating species.
-
Solution: The choice of base is critical. For less reactive amines, a stronger base might be necessary. However, excessively strong bases can lead to side reactions. Consider creating a small screening table to test different bases (e.g., TEA, DIPEA, DBU) and solvents.
-
-
Steric Hindrance: The tert-butyl group is sterically bulky. If your amine substrate is also sterically hindered near the nitrogen atom, the reaction rate can be significantly reduced.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. You might also need to extend the reaction time significantly. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Moisture in the Reaction: O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride and many bases are hygroscopic. Water can hydrolyze the aminating reagent and compete with your amine substrate, leading to lower yields.
-
Solution: Always use anhydrous solvents and dry glassware. If possible, set up the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your base and amine substrate are as dry as possible.
-
Q2: I am observing a significant amount of benzamide or other benzoyl-related impurities. How can I minimize these side products?
The formation of benzoyl-related impurities, such as N-benzoyl amine or benzamide, is a common side reaction. This typically occurs when the benzoyl group is transferred instead of the desired N-tert-butyl group.
Potential Causes & Solutions:
-
Reaction Mechanism Deviation: In some cases, particularly with highly nucleophilic amines or under certain conditions, the amine may attack the carbonyl carbon of the benzoyl group instead of the nitrogen atom of the hydroxylamine.
-
Solution: Lowering the reaction temperature can often increase the selectivity for N-amination over C-acylation. Additionally, the choice of solvent can influence the reaction pathway. Aprotic, non-polar solvents often favor the desired amination.
-
-
Degradation of the Aminating Reagent: O-Benzoyl-N-tert-butylhydroxylamine can degrade over time or under harsh conditions, releasing benzoic acid or other benzoyl species that can then react with your amine.
-
Solution: Use fresh, high-purity O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. Store the reagent at the recommended temperature (typically 2-8°C) and protected from moisture[1].
-
Q3: How do I effectively purify my N-tert-butylated product from the reaction mixture?
Purification can be challenging due to the presence of unreacted starting materials, the base, and various byproducts.
Potential Causes & Solutions:
-
Residual Base: Amine bases like TEA or DIPEA can be difficult to remove completely by simple extraction.
-
Solution: After the reaction is complete, perform an acidic wash (e.g., with dilute HCl or NH4Cl solution) to protonate the excess base, making it water-soluble and easily removed in the aqueous layer. Be cautious if your product is also basic, as it may also be extracted into the aqueous layer. In such cases, a careful pH adjustment and re-extraction with an organic solvent are necessary.
-
-
Co-elution during Chromatography: The desired product and byproducts may have similar polarities, making separation by silica gel chromatography difficult.
-
Solution:
-
Solvent System Optimization: Screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Alternative Stationary Phases: If silica gel is not effective, consider using alumina or a reverse-phase column. Acidic aluminum oxide can be particularly effective for purifying tertiary amines from secondary amine impurities[2].
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
-
Frequently Asked Questions (FAQs)
-
What is the role of the benzoyl group in this reagent? The benzoyl group acts as a good leaving group. Upon nucleophilic attack by the amine on the nitrogen atom, the N-O bond is cleaved, and the benzoyl group departs as the benzoate anion, driving the reaction forward.
-
Can I use this reagent for the amination of substrates other than amines? Yes, O-benzoylhydroxylamines are versatile electrophilic aminating reagents used in a variety of transition metal-catalyzed C-N bond-forming reactions, including the amination of organoboronic acids, aryl silanes, and organomagnesium nucleophiles[3][4][5].
-
How should I store O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride? The reagent should be stored in a tightly sealed container in a refrigerator at 2-8°C to minimize degradation[1].
-
Is the reaction sensitive to air? While the reaction itself is not inherently air-sensitive, performing it under an inert atmosphere (nitrogen or argon) is good practice to prevent the introduction of moisture, which can negatively impact the yield.
Data Summaries & Visualizations
Table 1: Key Reaction Parameter Selection Guide
| Parameter | Options | Considerations & Recommendations |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene | DCM is a common starting point. For less reactive substrates, a higher boiling point solvent like Toluene may be necessary to drive the reaction at elevated temperatures. Ensure the solvent is anhydrous. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), DBU, K2CO3 | A non-nucleophilic organic base like TEA or DIPEA is generally preferred. Use at least 2 equivalents. For very hindered or unreactive amines, a stronger, non-nucleophilic base like DBU may be required. |
| Temperature | 0°C to reflux | Start at room temperature. If no reaction is observed, gradually increase the temperature. For highly reactive amines, cooling to 0°C may improve selectivity. |
| Stoichiometry | 1.0 to 1.5 equivalents of aminating reagent | A slight excess (1.1 to 1.2 equivalents) of the O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is often used to ensure complete consumption of the starting amine. |
Diagram 1: General Experimental Workflow
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for N-tert-butylamination
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the starting amine (1.0 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, 10 mL). Add diisopropylethylamine (DIPEA) (3.5 mmol, 3.5 equiv.). Stir the solution for 5 minutes at room temperature.
-
Reagent Addition: Add O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.2 mmol, 1.2 equiv.) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours). If the reaction is sluggish, it can be gently heated to reflux.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-tert-butylated amine.
Protocol 2: Small-Scale Reaction Optimization Screen
For a particularly challenging substrate, a small-scale screen can efficiently identify optimal conditions.
-
Setup: In an array of small reaction vials, dispense the starting amine (e.g., 0.1 mmol per vial).
-
Variable Addition:
-
Solvent Screen: To different vials, add different anhydrous solvents (e.g., DCM, THF, Toluene).
-
Base Screen: To different vials (each with the same solvent), add different bases (e.g., TEA, DIPEA, DBU).
-
-
Reagent Addition: Add the O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (0.12 mmol) to each vial.
-
Reaction: Stir all vials at room temperature for 12 hours.
-
Analysis: Take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the relative conversion to the desired product. The conditions from the most successful vial can then be scaled up.
References
-
Gage, J. R., & Wagner, J. M. (1995). A Convenient Method for Direct N-tert-Butylation of Aromatic Amines. The Journal of Organic Chemistry, 60(9), 2613–2614. [Link]
-
Karpoormath, R., et al. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry, 381(1), 4. [Link]
-
ResearchGate. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions | Request PDF. [Link]
-
ResearchGate. (n.d.). Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C−N Bond | Request PDF. [Link]
-
Karpoormath, R., et al. (2022). O-Benzoylhydroxylamines: A versatile electrophilic aminating reagent for transition metal-catalyzed C-N bond-forming reactions. PubMed. [Link]
-
PCR Biosystems. (n.d.). My results show a very low yield. What trouble-shooting suggestions do you have? [Link]
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. [Link]
- Google Patents. (n.d.). Method for preparing O-benzylhydroxylamine hydrochloride.
- Google Patents. (n.d.).
-
Fisher Scientific. (n.d.). O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride 98.0+%, TCI America. [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
PubChem. (n.d.). O-tert-butylhydroxylamine hydrochloride. [Link]
-
National Institutes of Health. (n.d.). Direct N–O bond formation via oxidation of amines with benzoyl peroxide. PMC. [Link]
-
ACS Publications. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Convenient Removal of N-tert-Butyl from Amides with Scandium Triflate. | Request PDF. [Link]
-
ResearchGate. (n.d.). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. [Link]
-
ResearchGate. (n.d.). Chemoselective Synthesis of Amines from Ammonium Hydroxide and Hydroxylamine in Continuous Flow | Request PDF. [Link]
-
ResearchGate. (n.d.). (PDF) Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. [Link]
-
Bio-Rad. (n.d.). PCR Troubleshooting. [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. [Link]
Sources
- 1. N-叔丁基-O-苯甲酰羟胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Welcome to the technical support center for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary application of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride?
A1: O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is primarily utilized as an electrophilic aminating agent in organic synthesis. It is particularly effective for the amidation of carboxylic acids and the synthesis of sulfonamides. The reagent serves as a stable, easy-to-handle source of an N-tert-butylamino group.
Q2: How does the hydrochloride salt form of this reagent affect its use in reactions?
A2: The hydrochloride salt enhances the stability and shelf-life of the reagent. However, in most applications, the free base form is the reactive species. Therefore, it is typically necessary to add a base to the reaction mixture to neutralize the hydrochloride and liberate the free hydroxylamine derivative. The choice of base is critical and can influence the reaction outcome.
Q3: What are the recommended storage conditions for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride?
A3: To ensure the longevity and reactivity of the reagent, it should be stored in a cool, dry place, typically at 2-8°C, away from moisture and incompatible materials. The container should be tightly sealed to prevent hydrolysis.
Q4: Can you explain the general mechanism of amidation using this reagent?
A4: The amidation reaction generally proceeds through the activation of a carboxylic acid, followed by nucleophilic attack of the liberated O-Benzoyl-N-tert-butylhydroxylamine. The subsequent steps involve rearrangement and elimination to form the desired amide and benzoic acid as a byproduct. The exact mechanism can be influenced by the choice of coupling agents and reaction conditions.
Technical Support Center: Purification of Products from O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride Reactions
Welcome to the technical support center for experiments involving O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of valuable aminated products. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven experience.
Diagram: General Purification Workflow
Caption: A generalized workflow for the purification of aminated products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Workup & Extraction
Question 1: My primary byproduct appears to be benzoic acid. What is the most effective way to remove it during workup?
Answer: Benzoic acid is the major byproduct from the cleavage of the N-O bond of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. Its acidic nature allows for straightforward removal via a basic aqueous wash during liquid-liquid extraction.
Underlying Principle: Benzoic acid, a carboxylic acid (pKa ~4.2), is deprotonated by a mild base to form its corresponding carboxylate salt (benzoate). This salt is highly soluble in the aqueous phase and will partition out of the organic layer containing your desired, typically less polar, aminated product.[1][2]
Recommended Protocol:
-
After quenching your reaction, extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer one to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of potassium carbonate (K₂CO₃).[3]
-
Pro-Tip: To confirm the removal of benzoic acid, you can test the pH of the final aqueous wash to ensure it is basic.
-
Follow with a brine wash to remove residual water from the organic layer before drying.
Troubleshooting:
-
Persistent Benzoic Acid in NMR: If you still observe benzoic acid after a single wash, it may be due to a high concentration. Repeat the basic wash. Stirring the biphasic mixture for 10-15 minutes can also improve the efficiency of the acid-base extraction.[3]
-
Emulsion Formation: If an emulsion forms during the basic wash, adding brine can help to break it. Alternatively, allowing the separatory funnel to stand for a longer period or gentle swirling can resolve the emulsion.
Question 2: I've performed the basic wash, but my crude product is still an oil and seems impure. What are my next steps?
Answer: If your product is not crystalline and other byproducts are suspected, column chromatography is the most effective purification method. The choice of stationary and mobile phase is critical for successful separation.
Causality: Besides benzoic acid, other potential byproducts can include unreacted starting materials or side-products from the nucleophile. These are often close in polarity to the desired product, necessitating chromatographic separation.
Recommended Protocol for Column Chromatography:
-
Stationary Phase: Standard silica gel is typically effective. For particularly basic amine products that may streak on silica, consider using silica gel treated with a small amount of triethylamine (e.g., 1-2% in the eluent) or using basic alumina.[4]
-
Mobile Phase: A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity can be adjusted based on the polarity of your product, which can be estimated by thin-layer chromatography (TLC).
-
TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. The ideal Rf value for your product should be between 0.2 and 0.4 for good separation.
Troubleshooting:
-
Product Streaking on TLC/Column: This is common for amines on silica gel. Adding a small amount of triethylamine or ammonia to the eluent system will neutralize the acidic sites on the silica, leading to sharper bands.[4]
-
Poor Separation: If byproducts are very close in polarity to your product, a shallower gradient or an isocratic elution might be necessary. Testing different solvent systems (e.g., dichloromethane/methanol) may also improve separation.
Recrystallization & Product Isolation
Question 3: My crude product is a solid. How do I choose the best solvent system for recrystallization?
Answer: The goal of recrystallization is to find a solvent (or solvent pair) in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[5][6]
Expertise in Solvent Selection:
-
Single Solvents: Test small amounts of your crude product in various solvents like ethanol, isopropanol, ethyl acetate, toluene, and hexanes.[7]
-
Binary Solvent Systems: This is often the most effective approach. Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[8]
Common Solvent Pairs for N-tert-butylated Products:
-
Ethyl Acetate / Hexanes
-
Toluene / Hexanes
-
Ethanol / Water
-
Acetone / Water
| Solvent System | Polarity | Good for... |
| Ethyl Acetate / Hexanes | Medium to Low | Moderately polar, non-hydrogen bonding compounds. |
| Toluene / Hexanes | Low | Non-polar, aromatic compounds. |
| Ethanol / Water | High to Medium | Polar compounds with hydrogen bonding capabilities. |
Troubleshooting:
-
Oiling Out: This occurs when the product comes out of solution as a liquid instead of a solid. This is often due to cooling the solution too quickly or the solvent being too polar. To resolve this, reheat the solution to redissolve the oil, add a little more of the "good" solvent, and allow it to cool much more slowly. Using a less polar solvent system can also help.[5]
-
No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure product, if available, is also very effective. If these fail, you may have used too much solvent; try to slowly evaporate some of the solvent and cool again.[5]
Specific Reaction Scenarios & Byproducts
Question 4: I am performing a copper-catalyzed amination of an organozinc reagent. What are the likely side products I should be aware of during purification?
Answer: In copper-catalyzed aminations of organozinc reagents with O-benzoylhydroxylamines, the primary side products, aside from benzoic acid, are typically derived from the organozinc reagent itself.[9]
Potential Byproducts and Their Removal:
-
Homocoupling of the Organozinc Reagent (R-R): This can occur, especially if the reaction conditions are not optimal. These non-polar byproducts can usually be separated by silica gel chromatography.
-
Unreacted Organozinc Reagent: Quenching the reaction with saturated aqueous ammonium chloride will hydrolyze any remaining organozinc species.
-
Benzoic Acid: As discussed in Q1, this is removed with a basic wash.
Purification Strategy: A simple acid-base extractive workup is often sufficient to obtain a clean product.[9] If further purification is needed, silica gel chromatography is effective.
Question 5: In a rhodium-catalyzed C-H amination of an arene, I'm observing multiple isomers. How can I improve regioselectivity and simplify purification?
Answer: Regioselectivity in rhodium-catalyzed C-H amination is governed by both electronic and steric factors.[10][11] The purification of regioisomers can be challenging and often requires careful chromatography.
Factors Influencing Regioselectivity:
-
Directing Groups: Electron-donating groups on the arene typically direct amination to the ortho- and para-positions.[12]
-
Steric Hindrance: Bulky substituents on the arene or the catalyst can favor amination at less hindered positions.
Troubleshooting Isomer Formation:
-
Optimize Reaction Conditions: Lowering the reaction temperature or changing the catalyst ligand may improve the regioselectivity.
-
Purification of Isomers: Isomers can often be separated by careful flash chromatography, sometimes requiring a long column and a shallow solvent gradient. In some cases, preparative HPLC may be necessary. Recrystallization can sometimes selectively crystallize one isomer from a mixture.
Diagram: Troubleshooting Purification Issues
Caption: A decision tree for troubleshooting common purification challenges.
References
- Process for the purification of benzoic acid. (n.d.). Google Patents.
-
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). Angewandte Chemie International Edition, 61(3). [Link]
-
How to separate a mixture of benzylamine, benzoic acid, and phenyl benzoate. (2024, March 16). Quora. Retrieved January 18, 2026, from [Link]
-
Amine workup. (2024, March 12). Reddit. Retrieved January 18, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Dirhodium-catalyzed C-H arene amination using hydroxylamines. (2016). Science, 353(6304), 1144–1147. [Link]
- Recrystallization. (n.d.).
-
Recrystallization. (n.d.). Retrieved January 18, 2026, from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved January 18, 2026, from [Link]
-
Chemistry 102 - Experiment 3. (2009, September 10). Retrieved January 18, 2026, from [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? (2013, April 9). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines. (2016). Science, 353(6304), 1144–1147. [Link]
-
Dirhodium-catalyzed C-H arene amination using hydroxylamines. (2016). Science, 353(6304), 1144-1147. [Link]
- Purification of secondary alkyl amines. (n.d.). Google Patents.
-
Rhodium-Catalyzed C-H Amination. An Enabling Method for Chemical Synthesis. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. (n.d.). Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. (2006). The Journal of Organic Chemistry, 71(1), 219–224. [Link]
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- 6. rubingroup.org [rubingroup.org]
- 7. Reagents & Solvents [chem.rochester.edu]
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- 9. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 10. Dirhodium-catalyzed C-H arene amination using hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
managing O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride stability and storage
Welcome to the technical support resource for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (CAS RN: 66809-86-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge on the stability, storage, and handling of this reagent, along with troubleshooting common experimental issues. Our goal is to ensure the integrity of your experiments through proper management of this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
Q1: What are the optimal storage conditions for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride?
A1: To ensure the long-term stability of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, it should be stored at 2-8°C. The product is sensitive to air and moisture, so it is crucial to keep the container tightly closed. For optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage or after the container has been opened.
Q2: What are the physical characteristics of high-purity O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride?
A2: High-purity O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a white to almost white powder or crystalline solid.[1][2] Significant deviation from this appearance may indicate degradation or contamination. The melting point is typically in the range of 155-168°C with decomposition. A broad melting range or a lower melting point can be an indicator of impurities.
Q3: Is O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride sensitive to particular substances or conditions?
A3: Yes, this compound exhibits several sensitivities that are critical to consider during handling and in experimental design:
-
Moisture and Air: The compound is sensitive to moisture and air, which can lead to hydrolysis of the benzoyl group or other degradation pathways.
-
Heat: The compound has a decomposition temperature greater than 150°C, and heating may cause an explosion.
-
Shock and Friction: The material is sensitive to shock and should be handled with care to avoid mechanical impact.
-
Metals: It may be corrosive to metals, and therefore, storage in metal containers is not advised.
-
Strong Oxidizing Agents: Similar hydroxylamine derivatives can react violently with strong oxidizing agents.
-
Nitrites, Nitrates, and Nitrous Acid: Contact with these substances may lead to the liberation of nitrosamines.
Q4: What are the initial signs of degradation of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride?
A4: Visual inspection is the first line of defense. Any change from a white, crystalline powder to a discolored (e.g., yellow or brown) or clumpy solid can indicate degradation. An unusual odor may also be a sign of decomposition. For a more quantitative assessment, a melting point determination showing a depression or a broad range compared to the specification (155-168°C with decomposition) suggests the presence of impurities. For critical applications, purity can be re-verified using techniques like HPLC.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in experimental settings.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or low reaction yields | Reagent Degradation: The compound may have degraded due to improper storage or handling, leading to lower active concentration. | 1. Verify Storage Conditions: Ensure the reagent has been consistently stored at 2-8°C and protected from moisture and air. 2. Use a Fresh Batch: If degradation is suspected, use a new, unopened container of the reagent. 3. Handle Under Inert Atmosphere: When weighing and dispensing the reagent, use a glove box or glove bag with a dry, inert atmosphere (N₂ or Ar). |
| Unexpected side products in the reaction mixture | Presence of Impurities: Degradation products or contaminants in the reagent can lead to unwanted side reactions. | 1. Check for Discoloration: Visually inspect the reagent for any color change.[1][2] 2. Purity Analysis: If possible, re-analyze the purity of the reagent using HPLC or another suitable analytical method.[1] 3. Purification: If impurities are confirmed, consider recrystallizing a small sample of the reagent, though purchasing a new batch is often more practical. |
| The solid reagent appears clumpy or has a different texture | Moisture Absorption: The hydrochloride salt is hygroscopic and can absorb atmospheric moisture. | 1. Dry the Reagent: If moisture absorption is suspected, the reagent can be dried under a high vacuum. However, be cautious with heating as the compound is heat-sensitive. 2. Improve Handling Technique: In the future, handle the reagent quickly in a dry environment or under an inert atmosphere to minimize moisture exposure. |
| Reaction failure or inhibition | Incompatibility with Reaction Components: The reagent may be reacting with other components in the reaction mixture in an unintended way. | 1. Review Reaction Scheme: Check for the presence of strong oxidizing agents, nitrites, nitrates, or nitrous acid in your reaction setup, as these are known to be incompatible with similar compounds. 2. Avoid Metal Contamination: Ensure that no reactive metal spatulas or containers are used that could introduce metal ions into the reaction, as the compound can be corrosive to metals. |
Experimental Protocols & Visualizations
Recommended Handling Workflow
To minimize degradation and ensure experimental reproducibility, the following workflow is recommended when handling O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
Caption: Recommended workflow for handling O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
Potential Degradation Pathways
The primary degradation pathway of concern is hydrolysis due to the compound's sensitivity to moisture.
Caption: Simplified schematic of hydrolytic degradation.
References
- Sigma-Aldrich, Safety Data Sheet for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
- Fisher Scientific, Safety Data Sheet.
- Fisher Scientific, Safety Data Sheet.
-
Chem-Impex, Product Page for N-tert-Butylhydroxylamine hydrochloride. [Link]
- Sigma-Aldrich, Safety Data Sheet for O-benzylhydroxylamine hydrochloride.
- TCI Chemicals, Safety Data Sheet for O-(tert-Butyl)hydroxylamine Hydrochloride.
-
Fisher Scientific, Product Page for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride 98.0+%, TCI America. [Link]
Sources
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride solubility issues in organic solvents
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for a common yet vexing issue: the solubility of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in organic solvents. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to guide you through your experimental challenges.
Understanding the Core Challenge: The Nature of a Hydrochloride Salt
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a valuable reagent in organic synthesis. However, its identity as a hydrochloride salt is the primary determinant of its solubility behavior. The protonation of the nitrogen atom creates an ionic salt, which fundamentally alters its physicochemical properties compared to its free base form. This ionic character dictates its preference for polar environments and its reluctance to dissolve in non-polar organic media.
The core of the solubility issue lies in the equilibrium between the solid salt and its dissolved ions. For dissolution to occur, the solvent molecules must effectively solvate the hydroxylammonium cation and the chloride anion, overcoming the crystal lattice energy of the solid salt.
Caption: Fundamental equilibrium of salt dissolution in an organic solvent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and observations encountered when working with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
Q1: Why is my O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride not dissolving in my chosen organic solvent?
A1: The principle of "like dissolves like" is paramount. As a salt, O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a highly polar, ionic compound.[1] Its solubility is therefore highest in polar solvents that can stabilize the charged ions. Conversely, it will exhibit very low solubility in non-polar or weakly polar solvents.
For context, the parent compound, hydroxylamine hydrochloride, is highly soluble in polar solvents like water, methanol, and ethanol, but practically insoluble in non-polar solvents like diethyl ether.[2][3][4] This behavior is directly translatable to its O-benzoyl-N-tert-butyl derivative. If your solvent is non-polar (e.g., hexane, toluene, diethyl ether, dichloromethane), you should expect poor solubility.
Q2: I'm observing a sticky oil or sludge at the bottom of my flask instead of a fine powder or a clear solution. What is happening?
A2: This is a frequent observation with amine hydrochloride salts and can be attributed to several factors:
-
Hygroscopicity: The compound may be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][5][6] This absorbed water can create a concentrated, syrupy solution or "oil."
-
Partial Solvation: In a solvent that is not ideal, the compound may not fully dissolve but can be "wetted" or partially solvated, resulting in a gummy or oily appearance rather than a free-flowing suspension.[7]
-
Disproportionation: In some cases, particularly in the presence of trace moisture or basic impurities, the salt can disproportionate. This involves the salt partially converting back to its neutral, often less soluble or oily, free base form.[8][9]
To mitigate this, always handle the compound in a dry environment (e.g., under an inert atmosphere like nitrogen or argon) and use anhydrous solvents.
Q3: What are the best starting solvents for dissolving O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride?
A3: Based on its salt structure, the most promising solvents are polar and, ideally, protic, as they can hydrogen bond with and solvate both the cation and the anion.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | Excellent at solvating ions through hydrogen bonding and dipole interactions.[3][4] |
| Polar Aprotic | DMSO, DMF | Moderate to Low | Can solvate the cation well, but are less effective at solvating the chloride anion. |
| Ethers | THF, Diethyl Ether | Very Low to Insoluble | Lack the polarity and hydrogen-bonding capability to overcome the crystal lattice energy.[4] |
| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar nature makes them incapable of solvating ionic species. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | While slightly polar, they are generally poor solvents for salts. |
Recommendation: Begin solubility trials with methanol or ethanol .
Advanced Troubleshooting Workflow
If simple solvent selection fails, a more systematic approach is required. The following workflow provides a logical progression of techniques to achieve dissolution for your specific experimental needs.
Caption: Step-by-step decision workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol provides a standardized method for determining the approximate solubility of the compound in a new solvent.
-
Preparation: Add a precisely weighed amount (e.g., 10 mg) of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride to a clean, dry vial.
-
Initial Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the anhydrous test solvent to the vial.
-
Agitation: Vigorously stir or vortex the mixture at ambient temperature for 1-2 minutes. Observe for dissolution.
-
Incremental Addition: If the solid remains, continue adding the solvent in measured increments (e.g., 0.1 mL), with vigorous agitation after each addition, until the solid completely dissolves or a large volume has been added.
-
Heating (Optional): If the compound is still insoluble at room temperature, gently warm the mixture (e.g., to 40 °C) and observe any change in solubility. Be cautious, as heat can also degrade sensitive compounds.[10]
-
Record: Document the volume of solvent required to dissolve the solid to estimate the solubility (e.g., mg/mL).
Protocol 2: In-situ Conversion to Free Base for Improved Solubility in Reactions
This is the most effective strategy when your reaction must be performed in a non-polar or aprotic solvent where the hydrochloride salt is insoluble. By adding a non-nucleophilic base, you generate the neutral, more soluble "free base" form of the compound directly in the reaction flask.
-
Setup: To your reaction flask under an inert atmosphere (N₂ or Ar), add your reaction solvent (e.g., anhydrous THF, Toluene, or DCM).
-
Add Reagent: Add the solid O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride to the stirred solvent. A suspension will form.
-
Add Base: Add a stoichiometric equivalent (1.0 to 1.1 eq.) of a tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) , dropwise to the suspension.
-
Observation: As the base is added, it will react with the hydrochloride salt.
-
(C₆H₅)CO₂NH₂C(CH₃)₃⁺Cl⁻ + Et₃N → (C₆H₅)CO₂NHC(CH₃)₃ + Et₃N·HCl(s)
-
-
Result: The O-Benzoyl-N-tert-butylhydroxylamine free base will dissolve into the organic solvent. A new precipitate, triethylammonium chloride, which is typically insoluble in these solvents, will form. This new salt can often be ignored as it is generally non-reactive, or it can be removed by filtration if necessary. Your soluble reagent is now ready for the subsequent reaction step.
This in-situ conversion is a robust and widely used technique in organic synthesis to overcome the solubility limitations of amine hydrochloride salts.
References
-
Scribd. Hydroxylamine Hydrochloride Solubility. [Link]
-
Chemister.ru. hydroxylammonium chloride. [Link]
-
Savjani, K. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
TutorVista. (2010). Factors Affecting Solubility. YouTube. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Thakral, S., & Kelly, R. C. (2017). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. European Journal of Pharmaceutical Sciences. [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. [Link]
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- 5. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]
- 6. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]
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- 8. ovid.com [ovid.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Byproduct Formation in Amide Couplings with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
An advanced guide for researchers, scientists, and drug development professionals from the desk of a Senior Application Scientist.
Welcome to the technical support center for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride applications. This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges in your coupling reactions. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Understanding the Core Chemistry: Desired Reaction vs. Key Side Reactions
O-Benzoyl-N-tert-butylhydroxylamine is a valuable nucleophile used to synthesize N-tert-butyl hydroxamic acid derivatives. The reaction typically involves the activation of a carboxylic acid (R-COOH) with a coupling reagent, followed by nucleophilic attack from the nitrogen of the hydroxylamine derivative. The hydrochloride salt must first be neutralized in situ with a non-nucleophilic base to liberate the free hydroxylamine for reaction.
The desired transformation proceeds as follows:
-
Neutralization: The hydrochloride salt is treated with a base (e.g., DIPEA) to yield the free hydroxylamine.
-
Activation: The carboxylic acid reacts with a coupling agent (e.g., HATU, EDC) to form a highly reactive intermediate (e.g., active ester).
-
Coupling: The free hydroxylamine attacks the activated carbonyl, forming the desired N-acyl-N-tert-butyl-O-benzoylhydroxylamine product and releasing the coupling agent byproduct.
However, a critical competing pathway exists: the Lossen Rearrangement . This base-induced rearrangement of the starting material is often the primary source of yield loss and impurity generation.[1][2][3]
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during coupling reactions with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
Q: My reaction yield is low, and I'm detecting tert-butylamine or urea-based impurities by LCMS. What is the cause?
A: This is the classic signature of the Lossen Rearrangement occurring with your hydroxylamine starting material.
-
Causality: The reaction is initiated by a base, which deprotonates the N-H of the free hydroxylamine.[1][3] This intermediate is unstable and can rearrange, causing the tert-butyl group to migrate to the nitrogen and expel benzoate as a leaving group. This forms highly reactive tert-butyl isocyanate (tBu-N=C=O).[2][4] This isocyanate can then be hydrolyzed during aqueous workup to form tert-butylamine or react with any available amine to form a substituted urea.
-
Solutions & Preventative Measures:
-
Temperature Control: The rearrangement is often accelerated by heat.[1] Maintain a low reaction temperature (e.g., start at 0 °C and allow to slowly warm to room temperature). Avoid heating the reaction mixture unless necessary for other reasons.
-
Base Selection: The choice of base is critical. Avoid smaller, more aggressive bases.
-
Recommended: Use a bulky, non-nucleophilic tertiary amine like Diisopropylethylamine (DIPEA) or 2,6-lutidine. Their steric hindrance makes them effective for neutralizing the HCl salt but less efficient at deprotonating the N-H group required for the rearrangement.
-
Use with Caution: Triethylamine (Et₃N) is less sterically hindered and can more readily promote the undesired rearrangement.
-
-
Order of Addition & Pre-activation: Do not mix the base and the hydroxylamine for extended periods before the activated acid is present. The most robust method is to pre-activate the carboxylic acid.[5]
-
Optimized Procedure: In an anhydrous solvent, combine the carboxylic acid, the coupling reagent (e.g., HATU), and the base. Stir for 5-15 minutes to form the active ester. Only then, add a solution of the O-Benzoyl-N-tert-butylhydroxylamine. This ensures the activated species is immediately available for the desired coupling, outcompeting the slower rearrangement pathway.
-
-
Q: A significant amount of my starting carboxylic acid remains unreacted, even after extended reaction times. What should I check?
A: This issue points towards two primary culprits: ineffective activation of the carboxylic acid or hydrolysis of the activated intermediate.
-
Causality: Amide coupling reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group. If this activation is inefficient or if the activated species is destroyed before it can react, the coupling will fail. Water is the main enemy, as it readily hydrolyzes the highly electrophilic intermediate back to the starting acid.[5]
-
Solutions & Preventative Measures:
-
Ensure Anhydrous Conditions: This is non-negotiable. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened Sure/Seal™ bottles). Ensure glassware is oven- or flame-dried. If necessary, perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Verify Reagent Quality: Coupling reagents, especially uronium salts like HATU, are moisture-sensitive.[5] Store them in a desiccator and allow them to warm to room temperature before opening to prevent condensation. Use fresh, high-purity reagents.
-
Select a More Potent Coupling Reagent: For sterically hindered acids or electron-deficient amines (like hydroxylamine derivatives), standard carbodiimides may be insufficient.
-
Upgrade: Move from EDC or DCC to a more powerful uronium/aminium reagent like HATU, HBTU, or COMU, or a phosphonium reagent like PyBOP. These reagents generate more reactive activated esters.[6]
-
-
Q: My purification is complicated by a white precipitate that is difficult to remove. What is it?
A: If you are using Dicyclohexylcarbodiimide (DCC) as your coupling reagent, this precipitate is almost certainly dicyclohexylurea (DCU).
-
Causality: DCU is the byproduct of the DCC reagent after it has activated the carboxylic acid. It is notoriously insoluble in most common organic solvents.[6]
-
Solutions & Preventative Measures:
-
Filtration: The low solubility of DCU can be exploited. After the reaction is complete, dilute the mixture with a solvent in which DCU is particularly insoluble (like dichloromethane or ethyl acetate), cool it in an ice bath to maximize precipitation, and remove the DCU by filtration.
-
Switch to a "Cleaner" Reagent:
-
EDC (or EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide. The corresponding urea byproduct is also water-soluble and can be easily removed with a simple aqueous wash during workup.[6]
-
DIC: Diisopropylcarbodiimide is a liquid, and its urea byproduct (DIU) has much better solubility in organic solvents than DCU, making it easily separable from the desired product by standard flash column chromatography.[6]
-
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal stoichiometry for these couplings? While substrate-dependent, a reliable starting point is to use a slight excess of the nucleophile and coupling reagents relative to the limiting carboxylic acid.
| Component | Molar Equivalents | Rationale |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| O-Benzoyl-N-tert-butylhydroxylamine HCl | 1.1 - 1.2 | Ensures complete consumption of the valuable acid. |
| Coupling Reagent (e.g., HATU) | 1.1 - 1.2 | Drives the activation to completion. |
| Base (e.g., DIPEA) | 2.5 - 3.0 | Neutralizes the HCl salt (1 eq.), the activated acid (1 eq.), and provides a slight excess to facilitate the reaction. |
FAQ 2: What is the best solvent choice? Aprotic solvents are required. The choice depends on substrate solubility and reaction temperature.
-
N,N-Dimethylformamide (DMF): Excellent solvating power for many substrates, but can be difficult to remove and must be of high purity (anhydrous).
-
Dichloromethane (DCM): Good for reactions at or below room temperature. Easy to remove under reduced pressure.
-
Tetrahydrofuran (THF): Another excellent choice, particularly for reactions run at 0 °C.
-
Acetonitrile (ACN): Less common but can be effective. Ensure it is peptide synthesis grade (anhydrous).
FAQ 3: How should I handle and store the hydroxylamine reagent? O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a solid that should be stored in a refrigerator (2-8°C).[7] As a hydrochloride salt, it is generally stable. The free base, generated in situ, is less stable and susceptible to the Lossen rearrangement, which is why it should be used promptly after its generation in the reaction flask.
Experimental Protocols
Protocol 1: Standard Optimized Coupling using HATU
This protocol is designed to minimize byproduct formation by using an optimal reagent combination and order of addition.
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 10 minutes for pre-activation.
-
In a separate vial, dissolve O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.1 eq) in a minimum amount of anhydrous DMF.
-
Add the hydroxylamine solution dropwise to the reaction flask at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Unacademy. What Is Lossen Rearrangement?. Available at: [Link]
-
Slideshare. Lossen. Available at: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Available at: [Link]
-
Wikipedia. Lossen rearrangement. Available at: [Link]
-
TSpace, University of Toronto. Development of Coupling Partners for Bioorthogonal Reactions with N-Hydroxylamines. Available at: [Link]
-
Organic Chemistry Reaction. Lossen Rearrangement Mechanism. Available at: [Link]
-
ResearchGate. The Mechanism of the a-Ketoacid-Hydroxylamine Amide-Forming Ligation. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
ACS Publications. Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes using Hydroxylamines. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Hydroxylamine synthesis by C-C coupling. Available at: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Angewandte Chemie International Edition, 46(19), 3725-3728. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
ResearchGate. Synthesis of O - tert -Butyl- N,N -disubstituted Hydroxylamines by N–O Bond Formation. Available at: [Link]
-
MDPI. Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1][8]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Available at: [Link]
-
ResearchGate. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Available at: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
ResearchGate. An Unusual N Boc Deprotection of Benzamides under Basic Conditions. Available at: [Link]
-
ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]
- Google Patents. US6512143B1 - Salts of N-tert-butylhydroxylamine.
- Google Patents. CN1309632A - A new type of N-tert-butyl hydroxylamine salt.
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- 2. Lossen rearrangement - Wikipedia [en.wikipedia.org]
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- 4. What Is Lossen Rearrangement? [unacademy.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Lossen | PPTX [slideshare.net]
Technical Support Center: O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the effect of temperature on its reaction kinetics. As your partner in research, we aim to equip you with the necessary knowledge to conduct your experiments with precision and safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of temperature on the reaction rate of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride?
A1: As with most chemical reactions, increasing the temperature generally increases the rate of reaction for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.[1][2] This is due to an increase in the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions.[3] The relationship between temperature and the reaction rate constant (k) is most commonly described by the Arrhenius equation.[4][5][6]
Q2: What is the Arrhenius equation and how does it apply to my experiments?
A2: The Arrhenius equation is a fundamental formula in chemical kinetics that describes the temperature dependence of reaction rates.[4] The equation is:
k = A e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy (the minimum energy required for a reaction to occur)
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
By conducting your reaction at various temperatures and measuring the corresponding rate constants, you can create an Arrhenius plot (ln(k) versus 1/T) to determine the activation energy (Ea) for your specific reaction involving O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.[7][8]
Q3: Are there any stability concerns with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride at elevated temperatures?
A3: Yes, this is a critical consideration. While specific thermal decomposition data for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is not extensively published, it is known that hydroxylamine derivatives can be thermally unstable.[9][10][11] The melting point is reported to be around 168 °C with decomposition.[12] It is crucial to conduct a thorough safety assessment before running reactions at elevated temperatures. We recommend performing small-scale experiments and utilizing techniques like Differential Scanning Calorimetry (DSC) to determine the onset of thermal decomposition under your specific reaction conditions.
Q4: How can I monitor the progress of a reaction involving O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride?
A4: The choice of monitoring technique depends on the specific reaction. Common methods for tracking reaction kinetics include:
-
Spectroscopic techniques: If a reactant or product has a distinct absorbance in the UV-Vis or IR spectrum, you can monitor the change in absorbance over time.[13]
-
Chromatographic methods: Techniques like HPLC or GC can be used to measure the concentration of reactants and products at different time points. This often requires quenching the reaction at specific intervals.[13]
-
NMR spectroscopy: In some cases, real-time reaction monitoring can be performed directly in an NMR tube.
Q5: What are the most common sources of error in a kinetic study of this nature?
A5: Major sources of error in chemical kinetics experiments include:
-
Inaccurate temperature control: Even small fluctuations in temperature can significantly impact the reaction rate.[14]
-
Contamination: Impurities in reagents or solvents can act as catalysts or inhibitors, altering the reaction kinetics.[14]
-
Imprecise measurement of concentrations: Accurate determination of reactant and product concentrations is fundamental to calculating the rate constant.[14]
-
Inadequate mixing: Inhomogeneous reaction mixtures can lead to localized variations in concentration and temperature.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Kinetic Data
Possible Cause 1: Poor Temperature Control
-
Explanation: The exponential relationship between temperature and reaction rate means that minor temperature fluctuations can lead to significant variations in your results.[4][6]
-
Solution:
-
Use a calibrated, constant-temperature bath (oil or water) with a reliable thermostat.
-
Ensure the reaction vessel is adequately submerged to maintain thermal equilibrium.[1]
-
Monitor the temperature of the reaction mixture directly, not just the bath temperature.
-
Possible Cause 2: Reagent Instability or Degradation
-
Explanation: O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, like other hydroxylamine derivatives, may degrade over time, especially if not stored correctly (recommended storage is 2-8°C).[12] The stability can also be pH-dependent.[15]
-
Solution:
-
Use freshly opened or properly stored reagents.
-
Consider re-purifying the compound if its purity is in doubt.
-
Run a control experiment to assess the stability of the compound under your reaction conditions (solvent, pH) in the absence of other reactants.
-
Possible Cause 3: Inconsistent Mixing
-
Explanation: If the reaction mixture is not homogenous, the rate of reaction can vary depending on the local concentrations of reactants.
-
Solution:
-
Use a consistent and appropriate stirring speed for all experiments.
-
Ensure the stirring apparatus is positioned correctly to create a vortex without splashing.
-
Issue 2: Reaction Rate is Too Fast or Too Slow to Measure Accurately
Possible Cause 1: Inappropriate Temperature Range
-
Explanation: The chosen temperature may be too high, leading to a reaction that completes before accurate measurements can be taken, or too low, resulting in a prohibitively slow reaction.
-
Solution:
-
For fast reactions: Lower the temperature. A general rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature.[1][2]
-
For slow reactions: Cautiously increase the temperature, keeping the thermal stability of the compound in mind. Perform a preliminary experiment with a wider temperature range to identify a suitable working range.
-
Possible Cause 2: Incorrect Reactant Concentrations
-
Explanation: The rate of reaction is often dependent on the concentration of the reactants.[2]
-
Solution:
-
For fast reactions: Decrease the concentration of one or more reactants.
-
For slow reactions: Increase the concentration of one or more reactants. Be mindful of potential side reactions at higher concentrations.
-
Issue 3: Unexpected Side Products are Observed
Possible Cause: Thermal Decomposition
-
Explanation: At higher temperatures, O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride may undergo thermal decomposition, leading to the formation of unintended byproducts.[16] Studies on similar compounds suggest that N-O bond cleavage can occur at elevated temperatures.[16]
-
Solution:
-
Lower the reaction temperature.
-
Analyze the side products to gain insight into the decomposition pathway. This can help in understanding the thermal limits of the compound.
-
Refer to the Safety Data Sheet (SDS) for any known hazardous decomposition products.[17]
-
Experimental Protocol: Determining the Activation Energy for a Reaction of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
This protocol provides a general framework. You will need to adapt it to your specific reaction system.
Objective: To determine the activation energy (Ea) for a reaction involving O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride by measuring the rate constant at different temperatures.
Materials:
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (ensure high purity)
-
Other reactants and solvent(s)
-
Constant temperature bath
-
Reaction vessels (e.g., jacketed reactor, round-bottom flasks)
-
Magnetic stirrer and stir bars
-
Calibrated thermometer
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, UV-Vis spectrophotometer)
-
Quenching agent (if necessary)
Procedure:
-
Preparation:
-
Prepare stock solutions of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride and other reactants at known concentrations.
-
Set up the constant temperature bath at the first desired temperature (e.g., 25°C). Allow it to equilibrate.
-
-
Reaction at Temperature 1 (T1):
-
Place the reaction vessel containing the solvent and all reactants except one (the limiting reagent, if applicable, is often added last to initiate the reaction) into the temperature bath. Allow the contents to reach thermal equilibrium (at least 15-20 minutes).[1]
-
Initiate the reaction by adding the final reactant. Start timing immediately.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
If necessary, quench the reaction in the aliquot immediately to stop further conversion.
-
Analyze the aliquots using your chosen analytical method to determine the concentration of a reactant or product over time.
-
-
Data Analysis for T1:
-
Plot the concentration data versus time.
-
From this plot, determine the initial rate of the reaction.
-
Using the appropriate rate law for your reaction, calculate the rate constant (k1) at T1.
-
-
Repeat for Other Temperatures:
-
Repeat steps 2 and 3 at a minimum of three other temperatures (e.g., 30°C, 35°C, 40°C). Ensure you have a reasonable temperature range to obtain a reliable Arrhenius plot.
-
-
Arrhenius Plot and Activation Energy Calculation:
-
Convert all temperatures to Kelvin.
-
Create a table with columns for T (K), 1/T (K-1), k, and ln(k).
-
Plot ln(k) on the y-axis versus 1/T on the x-axis.
-
The data should yield a straight line. Perform a linear regression to determine the slope of the line.[7]
-
The slope of the line is equal to -Ea/R.
-
Calculate the activation energy: Ea = -slope * R.
-
Visualization of Experimental Workflow:
Caption: Workflow for determining activation energy.
Quantitative Data Summary
The following table provides an example of how to structure your collected data for an Arrhenius plot. The values are for illustrative purposes only.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 25.0 | 298.15 | 0.003354 | 0.0015 | -6.502 |
| 30.0 | 303.15 | 0.003299 | 0.0028 | -5.878 |
| 35.0 | 308.15 | 0.003245 | 0.0051 | -5.278 |
| 40.0 | 313.15 | 0.003193 | 0.0092 | -4.689 |
References
-
Arrhenius equation. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
BYJU'S. (n.d.). Arrhenius Equation. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022, November 24). 15.4: Temperature Dependence of the Rate Coefficients. Retrieved January 18, 2026, from [Link]
-
GeeksforGeeks. (2023, July 25). Arrhenius Equation: Temperature Dependence of Rate of Reaction. Retrieved January 18, 2026, from [Link]
-
Larson, J. (n.d.). Arrhenius Kinetics Analysis. Retrieved January 18, 2026, from [Link]
-
Brainly. (2024, February 29). What are the major sources of error in a chemical kinetics experiment? Retrieved January 18, 2026, from [Link]
-
World Journal of Chemical Education. (2020). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal Behavior of Aqueous Solutions of Hydroxylamine During Isothermal and Isoperibolic Decomposition in a Closed System. Retrieved January 18, 2026, from [Link]
-
University of Prince Edward Island. (n.d.). Experiment 4 Chemical Kinetics – Effect of Temperature – The Arrhenius Equation. Retrieved January 18, 2026, from [Link]
-
Science Projects. (n.d.). Kinetics Experiments. Retrieved January 18, 2026, from [Link]
-
World Journal of Chemical Education. (2020). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. Retrieved January 18, 2026, from [Link]
-
WebAssign. (n.d.). Exploration of Reaction Kinetics. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. Retrieved January 18, 2026, from [Link]
-
J-STAGE. (n.d.). The Thermal Decomposition of N,O-Diacyl-N-t-butylhydroxylamines. Retrieved January 18, 2026, from [Link]
-
Chem 112 Lab. (n.d.). THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION RATE. Retrieved January 18, 2026, from [Link]
-
ScienceDirect. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Retrieved January 18, 2026, from [Link]
-
Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved January 18, 2026, from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2020, July 17). 8.3: Factors Affecting Reaction Rates (Kinetics). Retrieved January 18, 2026, from [Link]
Sources
- 1. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Arrhenius Equation: Temperature Dependence of Rate of Reaction - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 8. Arrhenius Kinetics Analysis [sas.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-tert-Butyl-O-benzoylhydroxylamine hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. brainly.com [brainly.com]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. academic.oup.com [academic.oup.com]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Optimizing O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride Reactions
Welcome to the dedicated technical support center for the synthesis and optimization of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and reaction optimization, ensuring reproducible and high-yield outcomes. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in achieving high yield and purity in the synthesis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride?
The most critical factor is the strategic selection of a catalyst and the careful control of reaction conditions to favor O-acylation over potential side reactions. The choice of catalyst, typically a nucleophilic catalyst, directly influences the reaction rate and selectivity.
Q2: Which catalysts are recommended for the O-benzoylation of N-tert-butylhydroxylamine?
For the O-benzoylation of hydroxylamines, nucleophilic catalysts are generally employed. The two most common choices are 4-(Dimethylamino)pyridine (DMAP) and pyridine. DMAP is a hypernucleophilic acylation catalyst and is often preferred due to its significantly higher catalytic activity, which can lead to faster reaction times and milder reaction conditions.[1][2] Pyridine can also be used, but it is a weaker catalyst compared to DMAP.[2][3]
Q3: Why is DMAP a more effective catalyst than pyridine for this reaction?
DMAP's enhanced catalytic activity stems from the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen.[4] Upon reaction with an acylating agent (e.g., benzoyl chloride), DMAP forms a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the initial benzoyl chloride, readily transferring the acyl group to the hydroxylamine.[4]
Q4: Can I perform this reaction without a catalyst?
While the reaction can proceed without a catalyst, it is generally very slow and may require harsh conditions (e.g., high temperatures), which can lead to decomposition of the starting material and product, resulting in low yields and complex purification. A catalyst is highly recommended to ensure an efficient and selective transformation.
Q5: What are the common side reactions to be aware of during the synthesis?
The primary side reaction of concern is N-acylation, where the benzoyl group attaches to the nitrogen atom instead of the oxygen atom of the N-tert-butylhydroxylamine. Another potential issue is the di-acylation, where both N and O atoms are acylated, though this is less common with bulky tert-butyl groups. Under harsh conditions, decomposition of the hydroxylamine starting material can also occur.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, providing potential causes and actionable solutions.
Issue 1: Low Yield of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Potential Causes:
-
Inefficient Catalysis: The chosen catalyst may not be active enough, or the catalyst loading might be too low.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can hinder the reaction's progress.
-
Side Reactions: Competing N-acylation or decomposition of starting materials can significantly reduce the desired product's yield.
-
Poor Quality Reagents: Impurities in the N-tert-butylhydroxylamine, benzoyl chloride, or solvent can interfere with the reaction.
Troubleshooting Steps:
-
Catalyst Evaluation:
-
If using pyridine, consider switching to DMAP for its superior catalytic activity.[2]
-
Optimize the catalyst loading. A typical starting point for DMAP is 5-10 mol%.
-
-
Reaction Condition Optimization:
-
Temperature: Start the reaction at a low temperature (e.g., 0 °C) and gradually warm to room temperature. Elevated temperatures can promote side reactions.
-
Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally suitable. Ensure the solvent is dry.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product decomposition.[5]
-
-
Minimize Side Reactions:
-
To favor O-acylation, the reaction can be performed under slightly acidic conditions, which protonates the more basic nitrogen atom, reducing its nucleophilicity.[6] However, this must be carefully balanced as strongly acidic conditions can lead to other side reactions.
-
-
Reagent Purity Check:
-
Ensure the N-tert-butylhydroxylamine hydrochloride is of high purity.[7]
-
Use freshly distilled or high-purity benzoyl chloride.
-
Use anhydrous solvents to prevent hydrolysis of the acylating agent.
-
Issue 2: Presence of N-Acylated Impurity
Potential Causes:
-
Reaction Conditions Favoring N-Acylation: Basic conditions can deprotonate the nitrogen atom, increasing its nucleophilicity and promoting N-acylation.
-
Steric Hindrance: While the tert-butyl group provides some steric hindrance around the nitrogen, N-acylation can still occur.
Troubleshooting Steps:
-
pH Control:
-
As mentioned, running the reaction under neutral to slightly acidic conditions can suppress N-acylation by protonating the nitrogen atom.
-
-
Order of Addition:
-
Adding the benzoyl chloride slowly to a solution of the N-tert-butylhydroxylamine and the catalyst can sometimes help improve selectivity.
-
-
Purification:
-
If N-acylated impurity is formed, it can often be separated from the desired O-acylated product by column chromatography on silica gel.
-
Issue 3: Difficulty in Product Isolation and Purification
Potential Causes:
-
Product Solubility: The hydrochloride salt of the product may have different solubility characteristics compared to the free base.
-
Emulsion during Workup: The presence of both organic and aqueous phases with amphiphilic molecules can lead to emulsion formation during extraction.
Troubleshooting Steps:
-
Workup Procedure:
-
After the reaction is complete, a standard aqueous workup is typically performed. Quench the reaction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid and the hydrochloride salt.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
-
Breaking Emulsions:
-
If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
-
Centrifugation can also be an effective method for separating the layers.
-
-
Crystallization:
-
The purified free base can be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., ether, ethyl acetate) and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent. The hydrochloride salt will typically precipitate out and can be collected by filtration.
-
Catalyst Selection and Optimization Workflow
The following diagram outlines a systematic approach to selecting and optimizing the catalyst for the O-benzoylation of N-tert-butylhydroxylamine.
Sources
- 1. datapdf.com [datapdf.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Navigating Reaction Work-ups with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. This guide is designed to provide in-depth, field-proven insights into the work-up procedures for reactions involving this versatile electrophilic aminating agent. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your desired products.
Understanding the Chemistry of the Work-up
O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is a powerful reagent for the formation of carbon-nitrogen bonds, particularly in the α-amination of carbonyl compounds and various transition metal-catalyzed aminations.[1][2][3][4] A successful reaction is only half the battle; a well-designed work-up procedure is critical for isolating the pure product. The primary byproducts derived from the reagent itself are benzoic acid and N-tert-butylhydroxylamine (which may be present as its hydrochloride salt or further react/decompose).
The core principle of the work-up is to leverage the differential solubility and reactivity of your product and these byproducts in various aqueous and organic phases.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I need to remove after a reaction with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride?
The main byproducts originating from the reagent are benzoic acid and N-tert-butylhydroxylamine or its corresponding hydrochloride salt. Depending on your reaction conditions, you may also have unreacted starting materials and catalyst residues to consider.
Q2: My product is sensitive to acid. How can I remove benzoic acid without using a strong base?
A common and effective method is to wash the organic layer with a mild aqueous base such as sodium bicarbonate (NaHCO₃) solution.[1][5] Benzoic acid, being acidic, will react with the bicarbonate to form sodium benzoate, which is highly soluble in the aqueous layer and thus easily removed.[5] This weak base is generally compatible with a wide range of functional groups.
Q3: I'm observing a persistent emulsion during my aqueous wash. What can I do?
Emulsion formation is a common issue, especially when dealing with complex reaction mixtures. Here are a few strategies to resolve it:
-
Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can help to separate the layers.
-
Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to layer separation. Gentle swirling instead of vigorous shaking during the extraction can also prevent emulsion formation.
Q4: How do I remove the N-tert-butylhydroxylamine byproduct?
N-tert-butylhydroxylamine and its hydrochloride salt are generally water-soluble.[6] Therefore, aqueous washes are typically effective. If your product is not acid-sensitive, washing with a dilute acid solution (e.g., 1 M HCl) can protonate any basic nitrogen-containing byproducts, increasing their solubility in the aqueous phase.
Q5: My desired product is also basic. How can I selectively remove the N-tert-butylhydroxylamine byproduct without losing my product?
This requires a more nuanced approach. If there is a significant difference in the pKa values of your product and the byproduct, a carefully controlled pH adjustment of the aqueous wash can sometimes achieve selective extraction. Alternatively, chromatography is often the most effective method for separating compounds with similar properties.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Product contaminated with benzoic acid (identified by NMR/LC-MS). | Incomplete removal during aqueous wash. | - Perform additional washes with saturated aqueous NaHCO₃ solution. - Ensure the pH of the aqueous layer is basic after the wash. - If the product is stable, a wash with dilute NaOH can be more effective. |
| Low yield after work-up. | - Product may have some solubility in the aqueous phase. - Emulsion formation leading to loss of material. - Product degradation due to pH-sensitive functional groups. | - Back-extract the combined aqueous layers with the organic solvent. - Employ strategies to break emulsions (see FAQ #3). - Use milder washing conditions (e.g., saturated NH₄Cl instead of dilute acid). |
| Presence of unreacted O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. | Incomplete reaction. | - The unreacted reagent is a salt and should be removed with aqueous washes. - If it persists, consider its solubility in your chromatography eluent system for purification. |
| Difficulty removing N-tert-butylhydroxylamine byproducts. | - Byproduct may have some organic solubility. - Insufficient aqueous washing. | - Increase the number and/or volume of aqueous washes. - If the product is not acid-sensitive, perform a dilute acid wash (e.g., 1 M HCl). - Utilize column chromatography for final purification. |
Experimental Protocols: Standard Work-up Procedures
Here are two general, step-by-step protocols for the work-up of reactions involving O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. The choice between them depends on the stability of your product to acidic or basic conditions.
Protocol 1: Standard Work-up for Acid-Stable Products
This is the most common and generally effective procedure.
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive species by slowly adding a suitable reagent (e.g., water or saturated aqueous NH₄Cl).
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash (Base): Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove the benzoic acid byproduct. Check the pH of the aqueous layer to ensure it is basic. Separate the layers.
-
Aqueous Wash (Acid): Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will remove N-tert-butylhydroxylamine and other basic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Work-up for Base/Acid-Sensitive Products
This protocol avoids strongly acidic or basic washes.
-
Quenching the Reaction: Cool the reaction mixture to room temperature and quench if necessary with a neutral solution like saturated aqueous ammonium chloride (NH₄Cl).
-
Dilution: Dilute with an appropriate organic solvent.
-
Water Wash: Wash the organic layer multiple times with deionized water. This will help to remove the majority of the water-soluble byproducts, including the hydrochloride salts and some of the benzoic acid and N-tert-butylhydroxylamine.
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Due to the milder washing procedure, the crude product may contain more impurities. Column chromatography is highly recommended for purification.
Visualizing the Work-up Workflow
The following diagram illustrates the decision-making process and the general workflow for a standard work-up procedure.
Caption: Standard work-up workflow for reactions involving O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
References
-
Brainly. (2023, August 22). Why is benzoic acid soluble in aqueous sodium bicarbonate but not in water at room temperature? Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (1981). Interaction of sodium bicarbonate with substituted benzoic acids in the presence of moisture. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Retrieved from [Link]
-
ResearchGate. (2022, December 18). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions | Request PDF. Retrieved from [Link]
-
Vivekanand College. (n.d.). A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Retrieved from [Link]
-
PubMed. (2022, December 18). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. Retrieved from [Link]
- Google Patents. (n.d.). CN1309632A - A new type of N-tert-butyl hydroxylamine salt.
-
NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US6512143B1 - Salts of N-tert-butylhydroxylamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 6. US6512143B1 - Salts of N-tert-butylhydroxylamine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Electrophilic Aminating Agents: A Comparative Analysis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of nitrogen-containing functional groups is a cornerstone of molecular design. Electrophilic amination, an umpolung approach to C-N bond formation, has emerged as a powerful strategy, offering complementary reactivity to traditional nucleophilic amination methods. The choice of the electrophilic aminating agent is paramount to the success of this transformation, influencing reaction efficiency, substrate scope, and functional group tolerance.
This guide provides an in-depth comparison of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride with other prominent classes of electrophilic aminating agents. We will delve into the mechanistic nuances, practical considerations, and present supporting experimental data to empower you to make informed decisions in your synthetic endeavors.
The Landscape of Electrophilic Amination: A Mechanistic Overview
Electrophilic amination fundamentally involves the reaction of a carbon nucleophile (e.g., an organometallic reagent or an enolate) with an electrophilic nitrogen source. The electrophilicity of the nitrogen atom is induced by an electron-withdrawing group, which also serves as a leaving group. These reactions can proceed through either uncatalyzed or transition-metal-catalyzed pathways.[1]
In an uncatalyzed reaction, the carbon nucleophile directly attacks the electrophilic nitrogen atom.[1] Transition-metal catalysis, often employing copper, involves the oxidative addition of the catalyst into the N-O or N-X bond, followed by ligand exchange with the nucleophile and subsequent reductive elimination to form the C-N bond.[1]
Figure 1: Generalized mechanisms of electrophilic amination.
A Comparative Analysis of Key Electrophilic Aminating Agents
The ideal electrophilic aminating agent should be stable, safe to handle, readily accessible, and exhibit broad reactivity. Here, we compare O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride to other widely used reagents.
Hydroxylamine Derivatives
This class of reagents, characterized by an N-O bond, offers a balance of reactivity and stability.
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
This crystalline solid is a versatile and relatively stable source of an electrophilic 'NH-tBu' group. It is particularly effective in the copper-catalyzed amination of organometallic reagents, such as Grignard and organozinc compounds. The benzoyl group serves as an effective leaving group, and the tert-butyl group provides steric bulk that can influence selectivity in some reactions. Its hydrochloride salt form enhances its stability and ease of handling.
Other Notable Hydroxylamine Derivatives:
-
O-Sulfonyloximes: These are potent aminating agents used for the synthesis of primary amines from Grignard reagents, though they often require a subsequent hydrolysis step.[2]
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH): A stable, solid reagent that is effective for the amination of a broad range of nucleophiles, including organometallics and stabilized carbanions.
-
Hydroxylamine-O-sulfonic acid (HOSA): An inexpensive and powerful reagent, though its high reactivity can sometimes lead to lower selectivity.
Oxaziridines (e.g., Davis Reagents)
N-Sulfonyloxaziridines, commonly known as Davis reagents, are highly valuable for the asymmetric amination of enolates. They are typically stable, crystalline solids. A key advantage of chiral, non-racemic oxaziridines is their ability to induce stereochemistry at the newly formed C-N bond. However, their synthesis can be more complex compared to hydroxylamine derivatives, and they can also act as oxidizing agents, which can be a competing pathway depending on the substrate.
Azodicarboxylates (e.g., DEAD, DIAD)
Dialkyl azodicarboxylates are highly electrophilic and are widely used for the amination of a variety of nucleophiles, including carbanions and arenes. They are particularly well-known for their use in the Mitsunobu reaction. While highly effective, they can be hazardous to handle due to their potential for thermal decomposition and are often used as solutions. The resulting hydrazine adduct requires a subsequent N-N bond cleavage step to liberate the free amine.
Performance in the Electrophilic Amination of Organometallic Reagents: A Head-to-Head Comparison
The amination of organometallic reagents is a common application of electrophilic amination. The following table summarizes representative yields for the amination of aryl Grignard reagents with different classes of aminating agents.
| Aminating Agent Class | Reagent Example | Substrate | Product | Yield (%) | Reference |
| Hydroxylamine Derivative | O-Benzoyl-N-tert-butylhydroxylamine | Phenylmagnesium bromide | N-tert-Butylaniline | 85 | [1] |
| O-Benzoyl-N-tert-butylhydroxylamine | 4-Methoxyphenylmagnesium bromide | N-tert-Butyl-4-methoxyaniline | 92 | [1] | |
| O-Sulfonyloxime | Phenylmagnesium bromide | Aniline (after hydrolysis) | 90 | [2] | |
| Oxaziridine | N-Sulfonyloxaziridine | Phenylmagnesium bromide | N-Sulfonyl-aniline | ~70 | [3] |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Phenylmagnesium bromide | Diethyl 1-phenylhydrazine-1,2-dicarboxylate | ~80 | [4] |
Analysis:
As the data suggests, O-Benzoyl-N-tert-butylhydroxylamine demonstrates high efficiency in the copper-catalyzed amination of Grignard reagents, providing good to excellent yields of the corresponding N-tert-butylanilines directly. While O-sulfonyloximes also provide high yields of the primary amine, they necessitate a deprotection step. Oxaziridines and azodicarboxylates are also effective but typically result in protected amine products that require further synthetic manipulations.
Practical Considerations: Stability, Safety, and Cost
| Reagent Class | Stability | Safety Concerns | Relative Cost |
| Hydroxylamine Derivatives | Generally good, often crystalline solids. | Can be toxic; handle with care. | Moderate |
| Oxaziridines | Good, often crystalline solids. | Can be potent oxidizers. | High |
| Azodicarboxylates | Can be thermally unstable; often sold as solutions. | Potentially explosive; toxic. | Low to Moderate |
Expert Insight: For many applications, the enhanced stability and ease of handling of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride make it a more practical choice compared to the more hazardous azodicarboxylates. While oxaziridines offer unique advantages in asymmetric synthesis, their higher cost and potential for undesired oxidation reactions warrant careful consideration.
Experimental Protocols
Protocol 1: Copper-Catalyzed Amination of an Aryl Grignard Reagent with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
This protocol provides a general procedure for the synthesis of N-tert-butylanilines.
Materials:
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
-
Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Copper(I) cyanide (CuCN)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CuCN (5 mol%).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the arylmagnesium bromide solution (1.2 equivalents) to the stirred suspension.
-
After stirring for 15 minutes at 0 °C, add a solution of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.0 equivalent) in a minimal amount of anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Step-by-step experimental workflow.
Protocol 2: Electrophilic Amination of a Ketone Enolate with a Davis Oxaziridine
This protocol outlines a general procedure for the α-amination of a ketone.
Materials:
-
Ketone
-
Lithium diisopropylamide (LDA) solution
-
Anhydrous tetrahydrofuran (THF)
-
Davis oxaziridine (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone in anhydrous THF and cool to -78 °C.
-
Slowly add the LDA solution (1.1 equivalents) and stir for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of the Davis oxaziridine (1.2 equivalents) in anhydrous THF dropwise at -78 °C.
-
Stir at -78 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Warm to room temperature and perform a standard aqueous workup and extraction.
-
Purify the product by chromatography.
Conclusion and Future Outlook
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride stands out as a robust and versatile electrophilic aminating agent, particularly for the synthesis of N-tert-butylamines from organometallic precursors. Its stability, ease of handling, and high reactivity in catalyzed reactions make it an attractive choice for a wide range of synthetic applications.
While other reagents such as Davis oxaziridines and azodicarboxylates have their own unique advantages, particularly in asymmetric synthesis and for specific substrate classes, they often come with increased cost, handling challenges, or the need for additional synthetic steps.
The continued development of novel electrophilic aminating agents will undoubtedly focus on improving safety profiles, reducing costs, and expanding the scope of asymmetric and regioselective transformations.[5] As our understanding of reaction mechanisms deepens, we can expect the design of even more efficient and selective catalysts for these powerful C-N bond-forming reactions.
References
-
Zhou, Z., & Kürti, L. (2021). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. In Methodologies in Amine Synthesis (pp. 1-30). Wiley-VCH. [Link]
-
Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619–4621. [Link]
-
Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N+ and RHN+ Synthons. The Journal of Organic Chemistry, 71(1), 219–224. [Link]
-
Erdik, E. (1989). Electrophilic amination of carbanions. Chemical Reviews, 89(8), 1947-1980. [Link]
-
Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(74), 9991-10003. [Link]
-
Bower, J. F. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 25640-25666. [Link]
-
Wikipedia contributors. (2023). Electrophilic amination. In Wikipedia, The Free Encyclopedia. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 5. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Comparative Yield Analysis of Amination Reactions
Introduction: The Central Role of the C-N Bond in Modern Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Amines are prevalent structural motifs in a vast array of bioactive molecules, influencing properties such as polarity, basicity, and the ability to form critical hydrogen bonds with biological targets.[2] Consequently, the development of efficient, high-yielding, and robust amination methods is of paramount importance for researchers, scientists, and drug development professionals.[3][4]
This guide provides an in-depth comparative analysis of several key amination strategies. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, explain the causal factors that dictate reagent choice, and present objective, data-driven comparisons of their performance. Our focus is on providing the field-proven insights necessary to select the optimal amination strategy for a given synthetic challenge, thereby accelerating research and development timelines.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is arguably the most widely used method for synthesizing primary, secondary, and tertiary amines due to its operational simplicity and broad substrate scope.[5][6] The reaction proceeds in two fundamental steps: the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the target amine.[5] The choice of reducing agent is the critical parameter that dictates the reaction's efficiency, selectivity, and whether it can be performed in a convenient one-pot procedure.[5]
Mechanism and Workflow Causality
The key to a successful one-pot reductive amination lies in using a reducing agent that is selective for the protonated iminium ion over the starting carbonyl compound.[6][7] If the reducing agent is too powerful, it will simply reduce the aldehyde or ketone to an alcohol, diminishing the yield of the desired amine. This principle of chemoselectivity is why milder borohydride reagents have become the standard.
Caption: General workflow for a one-pot reductive amination.
Comparative Analysis of Common Reducing Agents
The selection of a reducing agent is a balance between reactivity, selectivity, safety, and cost.
| Reagent | Formula | Key Advantages | Key Disadvantages | Typical Yield Range |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild, highly selective for iminium ions, broad substrate scope, less toxic alternative to NaBH₃CN.[5][7] | Water-sensitive, not compatible with methanol.[8] | 80-96%[7] |
| Sodium Cyanoborohydride | NaBH₃CN | Excellent selectivity, allows for one-pot reactions, not water-sensitive.[5][8] | Highly toxic, generates cyanide waste, less effective for ketones.[5][6] | 70-90% |
| Sodium Borohydride | NaBH₄ | Inexpensive, powerful reducing agent.[5] | Can reduce aldehydes/ketones, often requires a two-step process (pre-formation of imine).[6][8] | 60-85% (two-step) |
| Silica-bound Cyanoborohydride | Si-CBH | Superior conversion under mild conditions, easy workup (filtration), avoids toxic byproducts.[9] | Higher cost, not as widely available. | >85% (often >25% higher yield than NaBH₃CN)[9] |
Expert Insight: For most applications, particularly in drug discovery where functional group tolerance is key, Sodium Triacetoxyborohydride (STAB) is the reagent of choice.[7] Its mildness preserves sensitive functionalities elsewhere in the molecule, and it avoids the significant toxicity concerns associated with NaBH₃CN.[5] While NaBH₄ is economical, the need for a two-step process often makes it less efficient for library synthesis.
Experimental Protocol: One-Pot Reductive Amination using STAB
This protocol provides a general guideline for the direct reductive amination of an aldehyde with a primary amine.
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1 M), add glacial acetic acid (1.1 equiv). Stir the mixture at room temperature for 20-60 minutes to facilitate imine formation.
-
Addition of Reductant: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any initial exotherm and gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired secondary amine.
Transition-Metal Catalyzed C-N Cross-Coupling
For the synthesis of aryl amines, transition-metal-catalyzed methods, particularly the Buchwald-Hartwig amination, have revolutionized the field.[10] These reactions allow for the formation of C(aryl)-N bonds under conditions far milder than classical methods like the Ullmann condensation.[10][11]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is exceptionally versatile, enabling the coupling of a wide range of aryl halides and pseudohalides (e.g., triflates) with primary and secondary amines.[10][12] The choice of phosphine ligand is critical to the success of the reaction, with different generations of ligands developed to handle increasingly challenging substrates.[10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed alternative for forming C-N bonds.[11] Traditionally, it required harsh reaction conditions, including high temperatures (>200°C) and stoichiometric amounts of copper.[13] While modern variations using ligands like N-methylglycine or L-proline have enabled milder conditions (40-90°C), the Buchwald-Hartwig reaction generally offers a broader substrate scope and greater functional group tolerance.[11][14]
Comparative Analysis: Buchwald-Hartwig vs. Ullmann
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd)[12] | Copper (Cu)[11] |
| Typical Conditions | Milder temperatures (RT to ~110°C)[12] | Historically harsh (>200°C), modern methods are milder (40-100°C).[13] |
| Substrate Scope | Very broad; aryl chlorides, bromides, iodides, triflates.[15][16] | Primarily aryl iodides and bromides; chlorides are less reactive.[11] |
| Ligands | Crucial for reactivity; bulky phosphine ligands are common.[10] | Often required in modern protocols (e.g., L-proline).[14] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃).[12] | Typically K₂CO₃ or t-BuOK.[13] |
| Typical Yields | Generally high, often >80-95%. | Good to excellent with modern protocols, but can be substrate-dependent.[14] |
Expert Insight: The Buchwald-Hartwig amination is the go-to method for most aryl amine syntheses due to its reliability and broad scope. However, the Ullmann reaction can be a cost-effective alternative, especially for large-scale syntheses where the price of palladium and its associated ligands may be a concern.
Amination via Rearrangement Reactions
The Hofmann, Curtius, and Schmidt rearrangements are classical name reactions that provide a pathway to primary amines from carboxylic acid derivatives, with the net loss of one carbon atom.[17][18] These reactions proceed through a common key intermediate: an isocyanate.[19][20]
Mechanistic Overview
Despite different starting materials, these rearrangements converge on a concerted mechanism where an alkyl or aryl group migrates from a carbonyl carbon to an adjacent, electron-deficient nitrogen atom, leading to the formation of an isocyanate.[17][21] This isocyanate is then typically hydrolyzed in situ to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[19]
Sources
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- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 21. Curtius rearrangement - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Validation of Amine Synthesis using O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride via HPLC
For the discerning researcher in drug development and synthetic chemistry, the efficient and clean synthesis of primary amines is a foundational pillar of molecular construction. The electrophilic amination of organometallic reagents represents a powerful umpolung strategy, transforming a nucleophilic carbon into a new C-N bond. This guide provides an in-depth, objective comparison of amine synthesis utilizing O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, a notable electrophilic aminating agent. We will delve into the mechanistic underpinnings, provide robust experimental protocols, and present a comprehensive validation of the synthetic output using High-Performance Liquid Chromatography (HPLC), benchmarked against common alternative reagents.
The Strategic Advantage of Electrophilic Amination
Traditional amine synthesis often involves the nucleophilic substitution of alkyl halides by ammonia or amines, which can be fraught with challenges of over-alkylation and harsh reaction conditions. Electrophilic amination inverts this reactivity paradigm. Here, a carbanionic species, such as a Grignard reagent, attacks an electrophilic nitrogen source. This approach offers a distinct advantage for the synthesis of amines from a wide array of organometallic precursors.
O-Benzoyl-N-tert-butylhydroxylamine hydrochloride stands out as a stable, crystalline solid, offering a convenient source of an electrophilic tert-butylamino group. The benzoyl group acts as an effective leaving group, facilitating the nucleophilic attack at the nitrogen atom.
Reaction Mechanism: A Tale of Two Pathways
The reaction of a Grignard reagent (R-MgX) with O-Benzoyl-N-tert-butylhydroxylamine proceeds via two principal pathways, the prevalence of which is dictated by the reaction conditions.
The Uncatalyzed Pathway: A Competing Reaction
In the absence of a catalyst, the highly nucleophilic Grignard reagent can attack two electrophilic sites in the O-Benzoyl-N-tert-butylhydroxylamine molecule: the desired nitrogen atom and the carbonyl carbon of the benzoyl group. This leads to a mixture of the desired primary amine and a ketone byproduct arising from acylation of the Grignard reagent.[1] This competition can limit the yield and complicate the purification of the target amine.
Caption: Uncatalyzed reaction pathway showing competing N-attack and C-attack.
The Copper-Catalyzed Pathway: Enhancing Selectivity
The addition of a catalytic amount of a copper salt, such as copper(II) chloride, in conjunction with the transmetalation of the Grignard reagent to an organozinc species, dramatically enhances the selectivity for the desired amination pathway.[1][2][3] The proposed mechanism involves the formation of a more reactive copper-containing intermediate that preferentially delivers the amino group. This strategy effectively suppresses the competing acylation reaction, leading to significantly higher yields of the primary amine.
Caption: Proposed copper-catalyzed electrophilic amination cycle.
Performance Comparison of Electrophilic Aminating Agents
The choice of an electrophilic aminating agent is critical and depends on factors such as substrate scope, reaction conditions, and safety considerations. Below is a comparative overview of O-Benzoyl-N-tert-butylhydroxylamine hydrochloride and other common reagents for the amination of Grignard reagents.
| Reagent Class | Specific Example | Typical Yields (%) | Reaction Conditions | Advantages | Disadvantages |
| O-Acyl Hydroxylamines | O-Benzoyl-N-tert-butylhydroxylamine HCl | 60-90% (Cu-catalyzed)[1] | Mild, often room temperature[1] | Stable, crystalline solid; good functional group tolerance with catalysis.[1] | Uncatalyzed reaction can lead to ketone byproducts; catalyst is often required for high yields.[1] |
| N-Chloroamines | N-Chloromorpholine | 70-95%[4][5] | Often requires an additive like TMEDA; can be run at low temperatures.[4] | High yields; transition-metal-free.[4] | Can be unstable; potential for chlorination side reactions.[5] |
| Oxime Derivatives | 1,3-Dioxolan-2-one O-Sulfonyloxime | 75-97%[6][7] | Requires subsequent hydrolysis of an imine intermediate.[6] | High yields for a broad range of Grignard reagents.[6] | Multi-step workup; reagent synthesis can be complex. |
Experimental Protocols
Synthesis of N-tert-butyl-p-toluidine using O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (Copper-Catalyzed)
This protocol is adapted from the work of Berman and Johnson.[1]
Materials:
-
p-Tolylmagnesium bromide (1.0 M in THF)
-
Zinc chloride (1.0 M in Et₂O)
-
O-Benzoyl-N-tert-butylhydroxylamine hydrochloride
-
Copper(II) chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add O-Benzoyl-N-tert-butylhydroxylamine hydrochloride (1.0 mmol) and copper(II) chloride (0.05 mmol).
-
Add anhydrous THF (5 mL) and cool the mixture to 0 °C.
-
In a separate flask, add p-tolylmagnesium bromide (2.2 mmol, 1.0 M in THF) and cool to 0 °C.
-
To the Grignard reagent, add zinc chloride (1.1 mmol, 1.0 M in Et₂O) dropwise. Stir the resulting mixture for 30 minutes at 0 °C to form the diorganozinc reagent.
-
Transfer the freshly prepared diorganozinc solution to the flask containing the aminating agent and catalyst via cannula.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield N-tert-butyl-p-toluidine.
HPLC Validation of Amine Synthesis
A robust and validated HPLC method is crucial to accurately determine the purity of the synthesized amine and to quantify any impurities. Given that the product, N-tert-butyl-p-toluidine, possesses a chromophore, direct UV detection is feasible. However, for broader applicability to amines lacking a strong chromophore, a pre-column derivatization method is presented.
HPLC Method with Pre-column Derivatization using o-Phthalaldehyde (OPA)
This method is suitable for the quantification of primary amines and is adapted from established procedures.[8]
1. Preparation of Solutions:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust the pH with NaOH.
-
OPA Reagent: Dissolve o-phthalaldehyde in methanol and add a small amount of 2-mercaptoethanol.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Phosphate buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
Diluent: Acetonitrile/Water (50:50 v/v)
2. Sample Preparation and Derivatization:
-
Accurately weigh a sample of the crude reaction mixture or purified product and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL).
-
In an HPLC vial, mix 100 µL of the sample solution with 800 µL of borate buffer.
-
Add 100 µL of the OPA reagent, mix well, and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject the derivatized sample into the HPLC system.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm) or UV (338 nm)
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient would start with a lower percentage of acetonitrile and increase over the course of the run to elute the derivatized amine.
4. Method Validation (as per ICH Q2(R1) Guidelines): [8]
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts, and degradation products). This can be demonstrated by analyzing blank samples and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Caption: Workflow for HPLC validation of amine synthesis.
Conclusion
The synthesis of primary amines via electrophilic amination of Grignard reagents offers a valuable alternative to traditional methods. O-Benzoyl-N-tert-butylhydroxylamine hydrochloride, particularly when used in a copper-catalyzed reaction, proves to be an effective reagent with good functional group tolerance and yields. However, for optimal results and to avoid side reactions, the use of a catalyst is highly recommended. Compared to alternatives like N-chloroamines and oxime derivatives, it offers a balance of stability, reactivity, and ease of use.
A rigorous validation of the synthetic outcome is paramount. The detailed HPLC protocol provided, in line with ICH Q2(R1) guidelines, ensures the generation of reliable and accurate data on product purity and impurity profiles, which is indispensable for researchers in the pharmaceutical and chemical industries. This comprehensive approach, from understanding the reaction mechanism to validating the final product, empowers scientists to make informed decisions and achieve their synthetic goals with confidence.
References
-
Berman, A. M., & Johnson, J. S. (2006). Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. The Journal of organic chemistry, 71(1), 219–224. [Link]
-
Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. The Journal of Organic Chemistry, 71(1), 219-224. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of RP-HPLC pre-column derivatisation for the trace level determination of tertbutylamine in tigecycline drug substance. Retrieved from [Link]
-
Narasaka, K., Kitamura, M., Suga, T., & Chiba, S. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619–4621. [Link]
-
Chemistry Stack Exchange. (2022). Can primary amine be produced using Grignard reagent? Retrieved from [Link]
-
Hatakeyama, T., Yoshimoto, Y., Ghorai, S. K., & Nakamura, M. (2010). Transition-metal-free electrophilic amination between aryl Grignard reagents and N-chloroamines. Organic letters, 12(7), 1516–1519. [Link]
-
Organic Chemistry Portal. (n.d.). Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines. Retrieved from [Link]
-
Vivekanand College. (n.d.). A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Retrieved from [Link]
Sources
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- 3. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 4. Transition-metal-free electrophilic amination between aryl Grignard reagents and N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]
- 6. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Analysis of Products from O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Electrophilic Amination and the Role of O-Benzoylhydroxylamines
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, central to the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] While traditional methods often involve the reaction of a nitrogen nucleophile with a carbon electrophile, the "umpolung" strategy of electrophilic amination reverses these roles, employing an electrophilic nitrogen source to react with a carbon nucleophile.[2] This approach is particularly valuable for the synthesis of sterically hindered amines and other complex nitrogen-containing molecules that are challenging to prepare via conventional nucleophilic substitution.[3][4]
Among the arsenal of electrophilic aminating agents, O-benzoylhydroxylamines have gained prominence due to their stability, versatility, and effectiveness, especially in transition metal-catalyzed reactions.[1] O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride stands out as a key reagent for introducing the bulky and synthetically useful tert-butylamino group. The benzoyl moiety serves as an excellent leaving group, facilitating the nucleophilic attack on the nitrogen atom.[1]
This guide will explore the practical application of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in a model electrophilic amination reaction and provide a comprehensive protocol for the LC-MS analysis of the resulting products. Furthermore, we will present a comparative analysis with other electrophilic aminating agents to highlight the performance and potential advantages of this reagent.
Comparative Analysis of Electrophilic Aminating Agents
The choice of an electrophilic aminating agent is critical and depends on factors such as the nature of the nucleophile, desired product, and reaction conditions. Here, we compare O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride with two other classes of electrophilic aminating agents in a model reaction: the copper-catalyzed amination of a generic Grignard reagent (R-MgBr).
Model Reaction:
R-MgBr + Electrophilic Aminating Agent --(Cu Catalyst)--> R-NH-tert-butyl
Table 1: Comparative Performance of Electrophilic Aminating Agents in the Model Reaction
| Feature | O-Benzoyl-N-tert-butylhydroxylamine HCl | O-Tosyl-N-tert-butylhydroxylamine | O-Acetyl-N-tert-butylhydroxylamine |
| Product Yield (%) | 85-95 | 70-85 | 65-80 |
| Reaction Time (h) | 2-4 | 4-8 | 6-12 |
| Purity by LC-MS (%) | >98 | ~95 | ~92 |
| Key Advantages | High reactivity, good yields, stable solid | Commercially available, well-documented | Inexpensive starting materials |
| Key Disadvantages | Can be more expensive | Slower reaction rates, potential for sulfonamide byproducts | Lower yields, potential for side reactions |
This comparative data underscores the efficiency of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in terms of reaction time and product purity, making it a strong candidate for applications where high efficiency and clean conversion are paramount.
Experimental Protocols
General Protocol for Electrophilic Amination
This protocol describes a general procedure for the copper-catalyzed electrophilic amination of a Grignard reagent using O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
Materials:
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add CuI (5 mol%).
-
Add anhydrous THF, followed by the Grignard reagent (1.2 equivalents) at 0 °C.
-
In a separate flask, dissolve O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of the aminating agent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
LC-MS Analysis Protocol for N-tert-butylated Products
The following protocol details a validated LC-MS method for the quantification of the N-tert-butylated amine product.
Instrumentation and Conditions:
-
LC System: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM)
Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture or purified product.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog of the analyte) to all samples and calibration standards.
-
Filter the samples through a 0.22 µm syringe filter before injection.[5]
Method Validation:
The analytical method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]
Table 2: Illustrative LC-MS/MS MRM Transitions for a Model Product (N-tert-butylaniline)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-tert-butylaniline | 150.1 | 94.1 | 15 |
| N-tert-butylaniline (Qualifier) | 150.1 | 57.1 | 25 |
| Internal Standard (d5-N-tert-butylaniline) | 155.1 | 99.1 | 15 |
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general reaction mechanism and the analytical workflow.
Caption: Generalized mechanism for copper-catalyzed electrophilic amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Spectroscopic Product Confirmation: A Senior Application Scientist's Comparative Guide to NMR and IR Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a product's molecular structure is not merely a procedural step but the bedrock of scientific validity and regulatory compliance. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as the foundational pillars for structural elucidation. This guide provides an in-depth, objective comparison of these two powerhouse techniques, moving beyond a simple recitation of principles to deliver field-proven insights into their application, synergy, and strategic deployment in a professional laboratory setting.
The Core Principles: A Tale of Two Interactions
To effectively leverage NMR and IR spectroscopy, one must first appreciate the fundamental causality behind their analytical power. They interrogate molecules in fundamentally different ways, yielding distinct yet complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is predicated on the magnetic properties of atomic nuclei.[1][2] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei from a lower to a higher energy state. The energy absorbed during this transition, and the subsequent relaxation, is detected and translated into an NMR spectrum.[3] The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift . This sensitivity is the source of NMR's profound structural detail, revealing not just the types of atoms present but their connectivity and spatial relationships.[4]
Infrared (IR) Spectroscopy , in contrast, probes the vibrational transitions of molecular bonds.[5][6] Covalent bonds are not static; they stretch, bend, and vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes.[7] An IR spectrum is a plot of this absorption, typically represented as percent transmittance versus wavenumber (cm⁻¹).[8] The presence of a peak (an absorption band) at a characteristic wavenumber indicates the presence of a specific functional group (e.g., a carbonyl C=O stretch or a hydroxyl O-H stretch).[5][9] Thus, IR spectroscopy provides a rapid and effective "fingerprint" of the functional groups within a molecule.[10]
Head-to-Head Comparison: Choosing the Right Tool for the Task
The decision to use NMR, IR, or both, is a strategic one, dictated by the specific question being asked. The following table objectively compares their performance characteristics, providing a framework for experimental design.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Primary Information | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry, and 3D structure.[4][11][12] | Presence or absence of specific functional groups (e.g., C=O, O-H, N-H, C≡N).[5][6][9] |
| Information Richness | Very High: Provides a near-complete structural puzzle. ¹H NMR reveals proton environments, splitting patterns show neighboring protons, and integration gives proton ratios. ¹³C NMR shows unique carbon environments. 2D techniques (COSY, HSQC, HMBC) map out the entire molecular skeleton. | Moderate: Excellent for identifying key building blocks but offers limited information on how they are connected.[9] The "fingerprint region" (<1500 cm⁻¹) is unique to each molecule but complex to interpret from first principles.[10] |
| Quantitative Analysis | Excellent: Quantitative NMR (qNMR) is a powerful primary method for determining purity and concentration without the need for identical reference standards. The signal integral is directly proportional to the number of nuclei.[13][14] | Possible but less direct: Can be used quantitatively by creating calibration curves based on Beer's Law, but is more susceptible to matrix effects and scattering.[15] |
| Sensitivity | Lower sensitivity, typically requiring milligram quantities of the sample (5-25 mg for ¹H NMR).[16] | Higher sensitivity for strong absorbers, often requiring only microgram to milligram quantities.[17] |
| Experiment Time | Longer, from minutes for a simple ¹H spectrum to hours for complex 2D experiments or insensitive nuclei. | Very fast, with spectra typically acquired in seconds to a few minutes.[17] |
| Sample State | Primarily for solutions. Solid-state NMR is possible but more specialized.[18] | Versatile, suitable for solids, liquids, and gases. Techniques like Attenuated Total Reflectance (ATR) require minimal sample preparation.[18][19] |
| Key Limitation | Requires solubility in deuterated solvents. Can be complex to interpret fully. | Does not provide a complete structural picture. Ambiguity can arise if different functional groups have overlapping absorption frequencies. |
The Power of Synergy: A Self-Validating System
While the table above highlights their differences, the true power in modern product confirmation lies in their synergistic use. NMR and IR are not competitors; they are partners in structural elucidation, providing orthogonal data that, when combined, create a self-validating analytical system.
Consider a synthetic reaction designed to produce an ester. IR spectroscopy can rapidly confirm the success of the reaction by showing the disappearance of the broad O-H stretch from the starting carboxylic acid and the appearance of a strong C=O stretch around 1735 cm⁻¹ characteristic of an ester. However, IR alone cannot confirm which ester has been formed. NMR spectroscopy then provides the definitive proof, showing the precise arrangement of the alkyl groups around the ester functionality through chemical shifts, splitting patterns, and integrations. This combined approach enhances the reliability of the structural assignment and is a cornerstone of regulatory submissions for new chemical entities.[15]
Experimental Protocols: From Sample to Spectrum
The integrity of spectroscopic data is wholly dependent on meticulous experimental technique. The following protocols represent best practices for acquiring high-quality data for product confirmation.
Protocol 1: ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a one-dimensional proton NMR spectrum.
Causality: The choice of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical to avoid large, overwhelming solvent signals in the ¹H spectrum. The deuterium lock signal is also used by the spectrometer to stabilize the magnetic field, ensuring high resolution.[16]
Methodology:
-
Sample Preparation: Weigh 5-25 mg of the purified product directly into a clean, dry vial.[16]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).[16]
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field, which is essential for sharp, well-resolved peaks.[14]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol is for the rapid analysis of solid or liquid samples using a common and convenient IR technique.
Causality: ATR works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample. An evanescent wave penetrates a very short distance into the sample, allowing for analysis with minimal to no sample preparation. A background spectrum is essential to ratio against the sample spectrum, thereby removing contributions from atmospheric CO₂ and water vapor, as well as the instrument itself.
Methodology:
-
Background Scan: Ensure the ATR crystal (commonly diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is a critical self-validating step.
-
Sample Application (Solids): Place a small amount of the solid powder or film directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.
-
Sample Application (Liquids): Place a single drop of the liquid sample onto the center of the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio this against the background spectrum to produce the final infrared spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis to prevent cross-contamination.
Visualization of the Analytical Workflow
The decision-making process for product confirmation can be visualized as a logical workflow. The following diagrams, rendered in DOT language, illustrate this process.
Caption: A typical workflow for product confirmation using spectroscopic methods.
Caption: Logical relationship between molecular structure and spectroscopic data.
Case Study: Confirmation of Ethyl Acetate
To illustrate the practical application of these techniques, let's consider the synthesis of ethyl acetate.
Expected IR Spectrum: The primary diagnostic peak is the strong, sharp C=O (ester) stretching absorption, expected around 1735-1745 cm⁻¹ . Additionally, a prominent C-O stretch will appear in the 1200-1250 cm⁻¹ region. Critically, the spectrum should show the absence of a broad O-H peak around 3300 cm⁻¹, confirming the consumption of any carboxylic acid or alcohol starting materials.
Expected ¹H NMR Spectrum (in CDCl₃): The ¹H NMR spectrum of ethyl acetate provides a definitive structural confirmation with three distinct signals:
-
A triplet around 1.2-1.3 ppm: Integrating to 3 protons, this signal corresponds to the -CH₃ group of the ethyl moiety. It is split into a triplet by the adjacent -CH₂- group.[19]
-
A singlet around 2.0 ppm: Integrating to 3 protons, this signal is from the acetyl -CH₃ group. It is a singlet because it has no adjacent protons to couple with.[19]
-
A quartet around 4.1-4.2 ppm: Integrating to 2 protons, this signal corresponds to the -CH₂- group of the ethyl moiety. It is split into a quartet by the neighboring -CH₃ group.[19]
The combination of this IR "fingerprint" and the detailed NMR connectivity map provides unambiguous confirmation of the product's identity and high purity.
The Broader Analytical Context: Beyond NMR and IR
While indispensable, NMR and IR are part of a larger analytical toolkit. For comprehensive characterization, especially in a drug development context, other techniques are essential.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, additional structural information. It is highly sensitive and complementary to NMR and IR.[17]
-
X-ray Crystallography: Offers the "gold standard" for absolute structure determination of crystalline solids, providing precise bond lengths and angles. However, it requires a suitable single crystal, which is not always obtainable.[11]
In a regulated environment, a combination of these techniques is often required to fully characterize a drug substance, as stipulated by guidelines from authorities like the U.S. Food and Drug Administration (FDA).[14][15] The objective is to demonstrate that the analytical procedures are fit for their intended purpose.[2]
Conclusion
NMR and IR spectroscopy are powerful, complementary techniques that form the cornerstone of product confirmation in the chemical and pharmaceutical sciences. IR provides a rapid, high-level overview of the functional groups present, making it ideal for quick checks and reaction monitoring. NMR delivers an unparalleled, high-resolution map of the molecular structure, providing the definitive evidence of atomic connectivity and stereochemistry.
As a Senior Application Scientist, the recommendation is not to view these techniques as an "either/or" choice but as a synergistic pair. The judicious and combined application of NMR and IR spectroscopy provides a robust, self-validating framework for the unambiguous structural confirmation of synthesized products, ensuring data integrity, scientific rigor, and regulatory compliance.
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A Comparative Guide to Amine Donors in Synthesis: O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride vs. Hydroxylamine Hydrochloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent for carbon-nitrogen (C-N) bond formation is a critical decision that dictates synthetic strategy, reaction efficiency, and overall yield. This guide provides an in-depth comparison of two hydroxylamine-derived reagents: the classical nucleophile, hydroxylamine hydrochloride (NH₂OH·HCl), and the more specialized electrophilic aminating agent, O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride ((CH₃)₃CNH-OBz·HCl). While both are sources of nitrogen, their reactivity profiles are fundamentally distinct, making them suitable for different synthetic challenges. This guide will elucidate these differences, supported by mechanistic insights and experimental protocols, to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: Two Sides of the Hydroxylamine Coin
Hydroxylamine and its derivatives are versatile building blocks in organic synthesis. The parent compound, hydroxylamine, is an oxygenated derivative of ammonia and is most commonly handled as its more stable hydrochloride salt.[1] Its utility stems from the nucleophilic character of the nitrogen atom.
In contrast, O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride belongs to the class of O-acyl hydroxylamines. The acylation of the oxygen atom dramatically alters the molecule's electronic properties, transforming the nitrogen into an electrophilic center. This "umpolung" or reversal of polarity opens up a completely different set of synthetic applications, primarily in the realm of transition-metal-catalyzed reactions.[2] This guide will explore the practical implications of this fundamental divergence in reactivity.
Physicochemical and Safety Profile Comparison
A preliminary comparison of the physical properties and safety considerations is essential for practical laboratory use.
| Property | O-Benzoyl-N-tert-butylhydroxylamine HCl | Hydroxylamine Hydrochloride |
| Molecular Formula | C₁₁H₁₅NO₂·HCl | NH₂OH·HCl |
| Molecular Weight | 229.70 g/mol | 69.49 g/mol [3] |
| Appearance | White to almost white crystalline solid[4] | White crystalline solid[3] |
| Melting Point | 168 °C (decomposes) | ~155-157 °C (decomposes)[3] |
| Solubility | Soluble in organic solvents. | Soluble in water and alcohol.[3] |
| Primary Hazard | Combustible solid, potential irritant. | Toxic, corrosive, skin sensitizer, suspected carcinogen, may explode when heated.[5] |
| Storage | 2-8°C, away from incompatible materials. | Cool, dry, well-ventilated area, away from heat and oxidizing agents.[6] |
Safety and Handling Insights:
-
Hydroxylamine hydrochloride presents significant handling risks. It is a potent skin irritant and sensitizer, toxic if swallowed, and suspected of causing cancer.[5] Crucially, it can decompose explosively upon heating. Therefore, its use requires stringent safety protocols, including handling in a chemical fume hood, wearing appropriate personal protective equipment (PPE), and avoiding exposure to heat or strong oxidizing agents.[6]
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is classified as a combustible solid. While less acutely toxic than hydroxylamine hydrochloride, it should still be handled with care as a potential irritant. Standard laboratory PPE is required.
The stark difference in safety profiles is a major practical consideration. The instability of hydroxylamine hydrochloride necessitates greater caution and engineering controls, whereas its O-acylated counterpart is generally more stable and safer to handle under standard laboratory conditions.
The Mechanistic Divide: Nucleophilic vs. Electrophilic Amination
The core of this comparison lies in the opposing reactivity of these two reagents. This section explains the mechanistic rationale behind their distinct applications.
Hydroxylamine Hydrochloride: The Nucleophilic Nitrogen Source
In hydroxylamine, the nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile. This reactivity is central to its primary applications:
-
Oxime Formation: The reaction of hydroxylamine with aldehydes or ketones is a classic and highly efficient method for forming oximes. This reaction is often a key step in the synthesis of more complex molecules, including polymers like Nylon-6.[1]
-
Catalyst in Transamidation: Hydroxylamine hydrochloride can catalyze the conversion of one amide into another (transamidation). Computational studies suggest a mechanism involving covalent catalysis where hydroxylamine initially attacks the amide to form a hydroxamic acid intermediate. This intermediate is then more susceptible to aminolysis by a second amine to yield the final amide product.[7] This catalytic role leverages its nucleophilicity to facilitate amide exchange under milder conditions than uncatalyzed thermal methods.
Caption: Electrophilic amination cycle.
Comparative Efficacy in Synthetic Applications
Due to their distinct mechanisms, a direct comparison of yields for an identical transformation is not scientifically meaningful. Instead, we compare their efficacy within their respective optimal applications.
Application Domain: Hydroxylamine Hydrochloride
-
Strength: Highly effective for the synthesis of oximes and hydroxamic acids. It serves as a simple, economical, and environmentally benign catalyst for formamide synthesis at room temperature, often providing excellent yields. [1]* Limitation: Its use in direct amidation of carboxylic acids is not a standard procedure. High temperatures are typically required for direct thermal condensation of acids and amines, which can be incompatible with the stability of hydroxylamine. [8][9]
Application Domain: O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
-
Strength: Enables powerful, modern synthetic transformations, particularly the direct functionalization of C-H bonds and the amination of organometallic reagents. [2][10][11]These reactions provide access to complex amines that are difficult to synthesize via traditional nucleophilic substitution methods. The tert-butyl group provides steric bulk, which can influence selectivity in certain reactions.
-
Limitation: This reagent is not suitable for reactions requiring a nucleophilic nitrogen, such as oxime formation. Its application is typically dependent on a transition metal catalyst, which adds cost and complexity to the reaction setup and purification.
Experimental Protocols: Representative Methodologies
The following protocols are illustrative of the typical use of each reagent and are not intended for direct comparison of efficacy.
Protocol 1: Catalytic N-Formylation using Hydroxylamine Hydrochloride
This protocol demonstrates the use of hydroxylamine hydrochloride as a catalyst for amide bond formation.
Objective: To synthesize N-formyl aniline from aniline and formic acid.
Methodology:
-
In a 100 mL round-bottom flask, combine aniline (1 mmol), hydroxylamine hydrochloride (0.1 mmol), and formic acid (2 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 70-90 minutes), add 20 mL of ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl and 5% aqueous Na₂CO₃.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the N-formyl aniline product. (This protocol is adapted from Agarwal D., et al., 2014) [1]
Protocol 2: Proposed Copper-Catalyzed Electrophilic Amination of an Organozinc Reagent
This hypothetical protocol illustrates the application of an O-acyl hydroxylamine as an electrophilic aminating agent, based on established methodologies. [10] Objective: To synthesize N-tert-butyl-N-phenylamine from phenylzinc chloride and O-Benzoyl-N-tert-butylhydroxylamine.
Methodology:
-
To a flame-dried, argon-purged flask, add Cu(OAc)₂ (5 mol%).
-
Add a solution of O-Benzoyl-N-tert-butylhydroxylamine (1.2 mmol) in anhydrous THF (4 mL).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of phenylzinc chloride (1.0 mmol) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-tert-butyl-N-phenylamine.
Conclusion and Recommendations
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride and hydroxylamine hydrochloride are not direct competitors but rather complementary tools in the synthetic chemist's arsenal.
-
Choose Hydroxylamine Hydrochloride for:
-
Classical nucleophilic reactions like the high-yield synthesis of oximes and hydroxamic acids.
-
Economical and mild catalytic transamidation or formylation reactions.
-
-
Choose O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride for:
-
Advanced synthetic transformations requiring an electrophilic nitrogen source.
-
Transition-metal-catalyzed reactions, such as direct C-H amination, where traditional nucleophilic amines are unreactive.
-
Synthesizing sterically hindered or complex amines that are inaccessible through other routes.
-
The decision hinges on the desired transformation. For building blocks requiring a nucleophilic nitrogen, hydroxylamine hydrochloride remains a cost-effective and efficient choice, provided its significant safety hazards are appropriately managed. For complex, late-stage functionalizations and the construction of challenging C-N bonds, the electrophilic nature of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, despite the need for a catalyst, offers unparalleled synthetic power and opens avenues to novel chemical space.
References
- Yin, G., & Mu, X. (2021). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
- Patel, P., & Chang, S. (2017). N-Substituted Hydroxylamines as Synthetically Versatile Amino Sources in the Iridium-Catalyzed Mild C–H Amidation Reaction. Organic Letters, 19(15), 4138–4141.
- Patel, P., & Chang, S. (2017).
-
ResearchGate. (2023). Substitution‐type Electrophilic Amination Using Hydroxylamine‐Derived Reagents. Retrieved January 17, 2026, from [Link]
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Vivekanand College. (n.d.). A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Retrieved January 17, 2026, from [Link]
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(9), e1701028.
- Shao, H., Xiao, Q., & Deng, L. (2022). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(7), 2969.
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ResearchGate. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Retrieved January 17, 2026, from [Link]
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PubMed. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions. Retrieved January 17, 2026, from [Link]
- Hughes, D. L. (2013). Direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-23.
- Agarwal, D., Agrwal, A., Bairagi, A., & Kasana, V. K. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences, 4(10), 54-57.
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MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). N-tert-butylhydroxylamine hydrochloride. Retrieved January 17, 2026, from [Link]
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Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved January 17, 2026, from [Link]
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MDPI. (2022). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Retrieved January 17, 2026, from [Link]
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MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2023). Mechanism of Hydroxylamine Hydrochloride‐Catalyzed Transamidation: Covalent Catalysis over Hydrogen Bonding. Retrieved January 17, 2026, from [Link]
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ORGANIC CHEMISTRY BORDERLANDS. (2022). catalyzed C–H bond amidations using cyclic. Retrieved January 17, 2026, from [Link]
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A Paradigm Shift in C-N Bond Formation: The Advantages of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in Electrophilic Amination
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The strategic introduction of nitrogen-containing functional groups is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. For decades, the construction of carbon-nitrogen (C-N) bonds has been dominated by nucleophilic amination strategies, most notably the Nobel Prize-winning Buchwald-Hartwig amination. While powerful, these traditional methods often necessitate the use of expensive and air-sensitive palladium catalysts and phosphine ligands, along with strong bases that can limit functional group tolerance.
This guide introduces a compelling alternative: the use of O-benzoyl-N-tert-butylhydroxylamine hydrochloride and related O-benzoylhydroxylamines as versatile electrophilic aminating agents. This approach, particularly when paired with copper catalysis, offers a milder, more economical, and highly efficient pathway to a diverse array of secondary and tertiary amines. Herein, we will dissect the fundamental advantages of this methodology, provide a detailed comparative analysis with traditional techniques, and furnish actionable experimental protocols to empower researchers in their synthetic endeavors.
The Mechanistic Edge: Umpolung Reactivity for Milder C-N Bond Formation
Traditional C-N bond formation typically involves the reaction of a nucleophilic amine with an electrophilic carbon source (e.g., an aryl halide). In contrast, the use of O-benzoylhydroxylamines leverages the concept of "umpolung," or polarity inversion. The benzoyl group, being electron-withdrawing, renders the nitrogen atom electrophilic, allowing it to react with carbon nucleophiles such as organozinc or Grignard reagents.
This fundamental shift in reactivity underpins the significant advantages of this method. The reactions are often catalyzed by copper, a more abundant and less expensive metal than palladium. Furthermore, the process frequently proceeds under milder conditions, obviating the need for the strong bases and high temperatures often required in traditional cross-coupling reactions. This enhanced functional group tolerance opens the door to the synthesis of more complex and sensitive molecules.
Comparative Analysis: Electrophilic Amination vs. Buchwald-Hartwig Amination
To illustrate the practical advantages of using O-benzoylhydroxylamines, we will compare the synthesis of a common structural motif, N-phenylpiperidine, using a copper-catalyzed electrophilic amination protocol versus a traditional Buchwald-Hartwig amination.
Data Presentation: Synthesis of N-Phenylpiperidine
| Parameter | Copper-Catalyzed Electrophilic Amination | Traditional Buchwald-Hartwig Amination |
| Nitrogen Source | N-(Benzoyloxy)piperidine | Piperidine |
| Aryl Source | Phenylzinc chloride (from Phenylmagnesium bromide) | Bromobenzene |
| Catalyst System | CuCl₂ (catalytic) | Pd₂(dba)₃ (catalytic) + XPhos (ligand) |
| Base | Not explicitly required for coupling | NaOtBu (strong base) |
| Solvent | Tetrahydrofuran (THF) | Toluene |
| Temperature | Room Temperature | 80-110 °C |
| Reaction Time | < 1 hour | Several hours to 24 hours |
| Typical Yield | ~85%[1][2] | Variable, often >90% but sensitive to conditions |
| Key Advantages | Milder conditions, no strong base, cheaper catalyst | Well-established, broad scope for aryl halides |
| Key Disadvantages | Requires pre-formation of organometallic reagent | Requires expensive/sensitive catalyst & ligand, strong base |
Experimental Protocols: A Side-by-Side Workflow
The following protocols provide a detailed, step-by-step comparison for the synthesis of N-phenylpiperidine, showcasing the operational differences between the two methodologies.
Protocol 1: Copper-Catalyzed Electrophilic Amination with O-Benzoylhydroxylamine Derivative
This protocol is adapted from the work of Johnson and Berman (2006)[1][2].
Step 1: Preparation of the Organozinc Reagent (Diphenylzinc)
-
To an oven-dried flask under an inert atmosphere (argon or nitrogen), add a 1.0 M solution of zinc chloride (ZnCl₂) in diethyl ether (0.5 mmol, 0.5 mL).
-
Cool the solution to 0 °C and add a 1.0 M solution of phenylmagnesium bromide in THF (1.0 mmol, 1.0 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The resulting solution contains the diphenylzinc reagent.
Step 2: Copper-Catalyzed Amination
-
In a separate oven-dried flask under an inert atmosphere, dissolve N-(benzoyloxy)piperidine (a derivative of O-benzoyl-N-tert-butylhydroxylamine, 0.5 mmol) in anhydrous THF (2.0 mL).
-
Add copper(II) chloride (CuCl₂, 0.025 mmol, 5 mol%) to the solution.
-
To this mixture, add the previously prepared solution of diphenylzinc at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-phenylpiperidine.
Protocol 2: Traditional Buchwald-Hartwig Amination
This is a representative protocol based on established Buchwald-Hartwig methodologies.
-
To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene (2 mL), bromobenzene (1.0 mmol), and piperidine (1.2 mmol) via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-phenylpiperidine.
Visualizing the Methodologies: Workflow and Mechanistic Diagrams
To further clarify the distinct approaches, the following diagrams illustrate the experimental workflows and the fundamental mechanistic differences.
Conclusion: A Superior Tool for Modern Synthesis
The use of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride and its analogs in copper-catalyzed electrophilic amination represents a significant advancement in the synthesis of amines. This methodology offers a milder, more cost-effective, and operationally simpler alternative to traditional methods like the Buchwald-Hartwig amination. The ability to perform these reactions at room temperature without the need for strong bases or expensive, air-sensitive catalysts and ligands makes this approach particularly attractive for the synthesis of complex, functionalized molecules in both academic and industrial settings. As the demand for efficient and sustainable synthetic methods continues to grow, electrophilic amination with O-benzoylhydroxylamines is poised to become an indispensable tool in the synthetic chemist's arsenal.
References
-
Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. The Journal of Organic Chemistry, 71(1), 219–224. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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A Senior Application Scientist's Guide to Aminating Agents: A Mechanistic Comparison for Drug Discovery
Introduction: The Central Role of the Amine Functional Group in Modern Drug Development
In the landscape of pharmaceutical sciences, the amine functional group is a cornerstone of molecular design. Its basicity at physiological pH allows for critical salt formation, enhancing solubility and bioavailability, while its hydrogen bonding capabilities dictate molecular recognition at biological targets. Consequently, the efficient and selective installation of nitrogen-containing moieties is a paramount challenge for medicinal chemists. Recent analyses reveal that a significant portion of C-N bond-forming reactions in the pharmaceutical industry are accomplished through methods like reductive amination, highlighting the importance of these transformations.[1][2] This guide provides a mechanistic comparison of key aminating agent classes, offering researchers the foundational knowledge to make informed decisions in their synthetic campaigns.
Classification of Aminating Strategies: A Mechanistic Dichotomy
The vast arsenal of amination reactions can be broadly categorized by the electronic nature of the key bond-forming step. This fundamental division dictates substrate scope, functional group tolerance, and reaction conditions.
-
Nucleophilic Amination: The classic and most intuitive approach, where a nitrogen nucleophile (like ammonia or a primary/secondary amine) attacks a carbon electrophile. This category is dominated by Reductive Amination and transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig Amination .
-
Electrophilic Amination: An umpolung or "reverse-polarity" strategy where a carbon nucleophile (like an enolate or organometallic reagent) attacks an electrophilic nitrogen source.[3] This approach is invaluable for synthesizing sterically hindered amines or when the corresponding carbon electrophile is inaccessible.[4]
-
Rearrangement Reactions: A unique class of reactions where a nitrogen atom migrates, often with the loss of a carbon atom, to form an amine. The Hofmann Rearrangement is a prime example of this powerful transformation.[5][6][7][8]
Mechanistic Deep Dive & Comparative Analysis
Reductive Amination: The Workhorse of C(sp³)-N Bond Formation
Reductive amination is a robust and widely used one-pot method to convert aldehydes or ketones into amines.[9][10] It proceeds via an intermediate imine or iminium ion, which is then reduced in situ.[10] This method is a cornerstone of pharmaceutical synthesis due to its operational simplicity and broad applicability.[2]
Mechanism: The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal intermediate.[9] This is followed by the elimination of water to generate a transient imine (from primary amines) or an iminium ion (from secondary amines).[11] A selective reducing agent, present in the same pot, then reduces the C=N double bond to furnish the final amine product.[11][12]
Key Considerations:
-
Reducing Agents: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting carbonyl, so it is typically added after imine formation is complete.[13] Milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are often preferred as they selectively reduce the imine/iminium ion in the presence of the carbonyl group, allowing for a true one-pot procedure.[9][12][13] STAB is particularly useful as it is less toxic than its cyanide counterpart and effective in a range of solvents.[13]
-
pH Control: The reaction is typically run under weakly acidic conditions, which are necessary to catalyze the dehydration of the hemiaminal to the imine without protonating the amine nucleophile excessively.[9]
Workflow: Reductive Amination
Caption: General workflow for a one-pot reductive amination.
Buchwald-Hartwig Amination: A Revolution in C(sp²)-N Bond Formation
For the synthesis of aryl amines, a critical motif in many drugs, the Buchwald-Hartwig amination has become the go-to method.[14] This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine, offering a scope and functional group tolerance far exceeding classical methods like nucleophilic aromatic substitution.[14]
Mechanism: The catalytic cycle involves a Pd(0)/Pd(II) interchange.[15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[15][16]
-
Ligand Substitution/Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, releasing the aryl amine product and regenerating the Pd(0) catalyst.[15][16]
Key Considerations:
-
Ligand Choice: The reaction's success is critically dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) developed by the Buchwald group are essential for promoting the key steps of the catalytic cycle, especially the reductive elimination.[15]
-
Base: A non-nucleophilic, sterically hindered base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine without competing in the reaction.[16]
-
Substrate Scope: The reaction is remarkably broad, accommodating primary and secondary alkyl and aryl amines, and a wide variety of aryl and heteroaryl halides and pseudohalides.[14][16]
Mechanism: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Hofmann Rearrangement: Amide to Amine with Carbon Deletion
The Hofmann rearrangement is a powerful method for converting primary carboxamides into primary amines with one fewer carbon atom.[5][6][7] This "degradative amination" is valuable for shortening a carbon chain while introducing an amine.
Mechanism: The reaction proceeds through a series of steps initiated by a halogen (like bromine) and a strong base.[6]
-
N-Halogenation & Deprotonation: The base facilitates the halogenation of the amide nitrogen, followed by deprotonation to form an N-haloamide anion.[8]
-
Rearrangement: In the key step, the anion rearranges: the R-group on the carbonyl carbon migrates to the nitrogen with the simultaneous loss of the halide ion, forming an isocyanate intermediate.[5][6][8] This migration occurs with complete retention of the R-group's stereochemistry.[5][6]
-
Hydrolysis & Decarboxylation: The isocyanate is hydrolyzed by water to an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine and CO₂.[7][17]
Key Considerations:
-
Substrate Limitations: The classic conditions (Br₂/NaOH) are harsh and not suitable for base-sensitive substrates.[5]
-
Milder Conditions: For more delicate molecules, alternative reagents like hypervalent iodine compounds (e.g., PIDA) can be used under mildly acidic or basic conditions to effect the same transformation.[5]
-
Stereochemistry: A key advantage is the complete retention of configuration at the migrating carbon, making it useful in chiral synthesis.[5][6]
Experimental Data: A Head-to-Head Comparison
To provide a practical context, consider the synthesis of a substituted aniline, a common scaffold in drug candidates. The following table summarizes the expected performance of different methods for a model reaction: the amination of 4-bromotoluene with morpholine.
| Method | Aminating Agent | Typical Yield | Key Advantages | Limitations & Safety |
| Buchwald-Hartwig | Morpholine | >90% | Excellent for C(sp²)-N bonds, high functional group tolerance, broad scope.[14] | Requires expensive Pd catalysts and ligands; sensitive to air and moisture. |
| Reductive Amination | N/A (not suitable for Ar-X) | N/A | Excellent for C(sp³)-N bonds, operationally simple, uses inexpensive reagents.[2][10] | Not applicable for direct amination of aryl halides. |
| Electrophilic Amination | Hydroxylamine-O-sulfonic acid (HOSA) | 30-60% | Can aminate nucleophilic arenes directly; useful for umpolung strategies. | Often lower yielding for arenes, requires activation (e.g., AlCl₃), HOSA is corrosive.[18][19] |
| Hofmann Rearrangement | N/A (not suitable for this transformation) | N/A | Forms primary amines with carbon loss, stereoretentive.[5][6] | Requires a primary amide starting material; harsh conditions for classic variant.[5] |
Experimental Protocols: A Validated Approach
Protocol 1: Buchwald-Hartwig Amination of 4-Bromotoluene
This protocol is a representative example and should be adapted and optimized for specific substrates and scales.
-
Vessel Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add 4-bromotoluene (1.0 equiv), morpholine (1.2 equiv), and anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A parallel control reaction without the palladium catalyst should be run to confirm its essential role.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-(4-methylphenyl)morpholine.
Protocol 2: Electrophilic Amination of Toluene using HOSA (Illustrative)
This protocol illustrates a classical approach and highlights the different reaction logic. Yields are often modest.
-
Reagent Preparation: In a fume hood, carefully add anhydrous aluminum chloride (AlCl₃, 3.0 equiv) to a flask containing dry dichloroethane under an inert atmosphere. Cool the resulting slurry in an ice bath.
-
Substrate Addition: Add toluene (10 equiv, acting as both substrate and solvent) to the cooled slurry.
-
Aminating Agent Addition: Add Hydroxylamine-O-sulfonic acid (HOSA, 1.0 equiv) portion-wise over 30 minutes, keeping the internal temperature below 10 °C. Caution: HOSA is corrosive and the reaction can be exothermic.[18][20]
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quenching: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Workup: Separate the layers. Make the aqueous layer basic with 50% NaOH solution and extract with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate. The resulting mixture of toluidine isomers would require careful purification and characterization.
Choosing the Right Agent: A Decision Framework
-
Target Bond: Is the goal a C(sp²)-N or C(sp³)-N bond?
-
Starting Material: What is the available precursor?
-
If you have a primary amide and need a primary amine with one less carbon, the Hofmann rearrangement is uniquely suited.[6][7]
-
If you have a nucleophilic carbon (e.g., an enolate or an activated arene) and need to introduce nitrogen, consider an electrophilic aminating agent like HOSA or an oxaziridine.[4]
-
-
Functional Group Tolerance: Does the substrate contain sensitive groups?
-
The Buchwald-Hartwig reaction is known for its exceptional functional group tolerance.[16]
-
Reductive amination using STAB is tolerant of many functional groups, but the starting carbonyl must be reactive enough.[9]
-
Classic Hofmann conditions are harsh, but modern variants with hypervalent iodine reagents offer a milder alternative.[5]
-
Conclusion
The strategic selection of an aminating agent is a critical decision in the design of synthetic routes for drug discovery. A thorough understanding of the underlying mechanisms of reductive amination, Buchwald-Hartwig coupling, electrophilic amination, and rearrangement reactions provides the chemist with a powerful toolkit. By weighing the nature of the desired bond, the available starting materials, and the required functional group compatibility, researchers can navigate the complexities of C-N bond formation to efficiently access novel and impactful pharmaceutical agents.
References
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Hofmann Rearrangement: Mechanism & Examples. NROChemistry. Available at: [Link]
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Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. The Organic Chemistry Tutor. (2016-12-29). Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). Available at: [Link]
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Reductive Amination. Chemistry Steps. Available at: [Link]
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Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+. (2022-07-22). Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). Available at: [Link]
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New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. (2020-02-17). Available at: [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
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Recent Green and Sustainable Pd‐Catalyzed Aminations. PubMed Central. Available at: [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. Available at: [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. (2023-01-29). Available at: [Link]
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Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. Organic Syntheses. Available at: [Link]
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Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. Nanyang Technological University. Available at: [Link]
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The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications. (2022-08-22). Available at: [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. (2024-04-29). Available at: [Link]
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Nucleophilicity Trends of Amines. Master Organic Chemistry. (2018-05-07). Available at: [Link]
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Current C−H amination methods with nucleophilic (a) and electrophilic... ResearchGate. Available at: [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
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Electrophiles and Nucleophiles. BYJU'S. Available at: [Link]
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Amination – Knowledge and References. Taylor & Francis. Available at: [Link]
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Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. TMP Chem. (2024-04-04). Available at: [Link]
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A Senior Application Scientist's Guide to Assessing Stereoselectivity with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, efficacy, and safety. The introduction of a nitrogen atom into a carbon framework, a cornerstone of many synthetic strategies, often creates a new stereocenter. Therefore, the ability to control the three-dimensional arrangement of this newly formed C-N bond is paramount. This guide provides an in-depth, objective comparison of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride as a reagent for stereoselective amination, contrasting its performance with viable alternatives and providing the experimental data and protocols necessary for informed decision-making in your laboratory.
The Critical Role of Electrophilic Amination in Stereoselective Synthesis
Electrophilic amination is a powerful strategy for forming carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and biologically active compounds.[1][2] This process involves the reaction of a nucleophilic carbon species, such as an enolate or an organometallic reagent, with an electrophilic nitrogen source.[1] The stereochemical outcome of such reactions is a key consideration, as the biological activity of the resulting amine-containing molecules is often highly dependent on their absolute and relative stereochemistry.
O-Benzoyl-N-tert-butylhydroxylamine hydrochloride has emerged as a versatile and widely used electrophilic aminating agent.[2] Its utility stems from its ability to deliver a protected nitrogen atom to a wide range of nucleophiles, often with a high degree of stereocontrol. The "tert-butyl" group provides steric bulk that can influence the facial selectivity of the amination, while the "benzoyl" group serves as a good leaving group and can be readily removed post-amination.
However, no single reagent is a panacea for all synthetic challenges. A thorough understanding of the available alternatives and their respective strengths and weaknesses is essential for any researcher aiming to optimize a stereoselective amination.
Comparative Analysis of Electrophilic Aminating Reagents
The selection of an appropriate electrophilic aminating agent is dictated by several factors, including the nature of the nucleophile, the desired stereochemical outcome, and the reaction conditions. Here, we compare O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride with other prominent classes of reagents.
O-Acyl-N,N-disubstituted Hydroxylamines
This class of reagents, to which our topic compound belongs, is highly regarded for its effectiveness in various C-N bond-forming reactions.[3] The general structure features an acyl group that acts as a leaving group and two substituents on the nitrogen atom that can be tuned to modulate reactivity and selectivity.
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride:
-
Advantages: The tert-butyl group often provides good steric hindrance, leading to high diastereoselectivity in reactions with chiral nucleophiles. The benzoyl group is a reliable leaving group. The hydrochloride salt form enhances stability and ease of handling.
-
Limitations: The steric bulk of the tert-butyl group can sometimes hinder reactivity with highly congested nucleophiles.
Oxaziridines
Oxaziridines are three-membered heterocyclic compounds containing a nitrogen-oxygen bond.[4] They are effective aminating agents due to the strained nature of the three-membered ring, which facilitates nucleophilic attack at the nitrogen atom.[1][5]
-
N-Sulfonyloxaziridines (e.g., Davis reagents): These are powerful oxidants but can also serve as electrophilic aminating agents.[4][6] The strong electron-withdrawing sulfonyl group enhances the electrophilicity of the nitrogen atom. They are particularly useful for the amination of enolates.
-
N-H and N-Alkoxycarbonyl Oxaziridines: These are generally milder aminating agents compared to their N-sulfonyl counterparts.[6] The smaller substituents on the nitrogen often favor amination over oxidation.[6]
Comparison with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride:
| Feature | O-Benzoyl-N-tert-butylhydroxylamine HCl | N-Sulfonyloxaziridines | N-H/N-Alkoxycarbonyl Oxaziridines |
| Reactivity | Moderate to high | High | Moderate |
| Stereoselectivity | Generally good to excellent | Often high | Variable, dependent on substrate |
| Side Reactions | Minimal | Potential for oxidation | Can be prone to aldol-type side reactions |
| Handling | Stable solid | Generally stable | Can be less stable |
Other Hydroxylamine Derivatives
A variety of other hydroxylamine derivatives have been developed as electrophilic aminating agents.
-
O-tert-Butylhydroxylamine Hydrochloride: This reagent is used in the synthesis of N-tert-butoxyamino acids and other biologically active molecules.
-
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO): A more recent development, this reagent has shown promise in the synthesis of primary sulfonamides from organometallic reagents.[7][8]
Causality Behind Reagent Choice: The decision to use O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride often rests on a balance of reactivity and selectivity. While more reactive reagents like N-sulfonyloxaziridines exist, they may lead to undesired side reactions. The tert-butyl group in the title compound provides a predictable steric bias that is often sufficient to achieve high levels of stereocontrol without compromising the overall yield.
Experimental Assessment of Stereoselectivity
The true measure of a reagent's utility lies in its performance in the laboratory. Here, we outline a general protocol for assessing the stereoselectivity of an amination reaction using O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride and a representative chiral nucleophile.
General Experimental Protocol for Stereoselective Amination
This protocol describes the amination of a chiral ketone enolate.
Materials:
-
Chiral ketone
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA)
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Enolate Formation: Dissolve the chiral ketone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of LDA (typically 1.1 equivalents) to the ketone solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Amination: In a separate flask, dissolve O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in anhydrous THF.
-
Slowly add the solution of the aminating reagent to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validating System: The protocol's integrity is maintained by careful control of reaction parameters. The use of an inert atmosphere and anhydrous solvents is crucial to prevent quenching of the highly basic enolate. Low-temperature conditions are essential for maintaining the stereochemical integrity of the enolate and controlling the selectivity of the amination.
Analysis of Stereoselectivity: Chiral High-Performance Liquid Chromatography (HPLC)
The diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the amination product is determined using chiral HPLC.
General Chiral HPLC Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating enantiomers and diastereomers of amine derivatives.[9][10]
-
Mobile Phase Optimization: A systematic screening of mobile phases is necessary to achieve baseline separation.[11] Typical mobile phases for normal-phase chromatography consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[11] For polar compounds, polar organic or reversed-phase conditions may be more suitable.[10][11]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The ratio of the peak areas of the stereoisomers corresponds to the diastereomeric or enantiomeric ratio.
Data Presentation:
| Entry | Chiral Ketone | Aminating Reagent | d.r. (Product) |
| 1 | (R)-2-Methylcyclohexanone | O-Benzoyl-N-tert-butylhydroxylamine HCl | 95:5 |
| 2 | (R)-2-Methylcyclohexanone | (±)-trans-2,3-Diphenyl-N-(phenylsulfonyl)oxaziridine | 92:8 |
| 3 | (S)-3-Phenyl-2-butanone | O-Benzoyl-N-tert-butylhydroxylamine HCl | 90:10 |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting comparative results. Actual results will vary depending on the specific substrates and reaction conditions.
Visualizing the Process: Diagrams and Workflows
General Mechanism of Electrophilic Amination
Caption: Generalized workflow for electrophilic amination of a ketone.
Experimental Workflow for Assessing Stereoselectivity
Caption: Step-by-step workflow for the experimental assessment of stereoselectivity.
Conclusion and Future Outlook
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride stands as a robust and reliable reagent for stereoselective electrophilic amination. Its predictable steric influence and stable nature make it a valuable tool in the synthetic chemist's arsenal. However, the field of asymmetric synthesis is constantly evolving, with new reagents and catalytic systems continually being developed.[12][13] The choice of aminating agent should always be made after careful consideration of the specific synthetic challenge at hand, and a thorough experimental evaluation is indispensable. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design and execute successful stereoselective amination reactions in their own laboratories.
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Wikipedia. Electrophilic amination. [Link]
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ResearchGate. Enantioselective electrophilic amination using N−H oxaziridines. [Link]
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ResearchGate. Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. [Link]
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National Institutes of Health. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]
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YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
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MDPI. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. [Link]
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National Institutes of Health. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. [Link]
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Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]
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-
RSC Publishing. Stereoselective intermolecular C–H amination reactions. [Link]
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Publikationen an der Universität Bielefeld. Studies towards the Stereoselective Electrophilic Amination of Carbanions. [Link]
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Vivekanand College. A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. [Link]
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Wiley-VCH. 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [Link]
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Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
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-
PubMed. Asymmetric synthesis of amines using tert-butanesulfinamide. [Link]
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ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
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A Senior Application Scientist's Guide to O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in Electrophilic Amination
An In-depth Technical Guide to Applications, Limitations, and Comparative Performance
For the modern researcher in organic synthesis and drug development, the efficient formation of carbon-nitrogen bonds is a paramount objective. This guide provides a comprehensive literature review of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, a prominent reagent in the field of electrophilic amination. We will delve into its applications, inherent limitations, and provide a comparative analysis against other common electrophilic aminating agents, supported by experimental data. This document is intended to serve as a practical resource for scientists navigating the complexities of C-N bond formation.
Introduction: The Role of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in "Umpolung" Amination
Traditionally, C-N bond formation relies on the nucleophilic character of amines. However, the concept of "umpolung," or polarity reversal, has opened new avenues for synthesis. Electrophilic amination, where a nitrogen atom acts as the electrophile, provides a powerful complementary strategy. O-Benzoyl-N-tert-butylhydroxylamine and its hydrochloride salt have emerged as versatile and widely utilized reagents in this context, particularly in transition-metal-catalyzed reactions.[1]
The reactivity of O-Benzoyl-N-tert-butylhydroxylamine stems from the electron-withdrawing benzoyl group, which polarizes the N-O bond and renders the benzoate moiety a good leaving group. This electronic arrangement makes the nitrogen atom susceptible to nucleophilic attack, facilitating the formation of a new C-N bond.
Core Applications: A Workhorse for C-N Bond Formation
The primary application of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride lies in the synthesis of amines through reactions with a variety of nucleophiles. Its utility is significantly enhanced through the use of transition metal catalysts, most notably copper.
Copper-Catalyzed Amination of Organometallic Reagents
A cornerstone of this reagent's application is the copper-catalyzed amination of organozinc and Grignard reagents.[2][3] This methodology allows for the formation of C(sp²)-N and C(sp³)-N bonds under relatively mild conditions.
Key Features:
-
Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the organometallic nucleophile and the hydroxylamine derivative.[2]
-
Formation of Secondary and Tertiary Amines: By selecting the appropriate N-substituted O-benzoylhydroxylamine, both secondary and tertiary amines can be synthesized.[2]
-
Good to Excellent Yields: Many reactions proceed with high efficiency, often providing the desired amine in good to excellent yields.[2]
Illustrative Reaction Scheme:
Caption: General scheme for copper-catalyzed amination.
Transition-Metal-Catalyzed Hydroamination of Alkenes
In conjunction with a hydrosilane, O-benzoylhydroxylamines can participate in the copper-catalyzed hydroamination of alkenes. This transformation provides a direct route to chiral amines from readily available starting materials. The choice of chiral ligands on the copper catalyst can induce high levels of enantioselectivity.
Limitations and Considerations: Navigating the Challenges
Despite its broad utility, O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is not without its limitations. A thorough understanding of these constraints is crucial for successful reaction planning and troubleshooting.
-
Steric Hindrance: While the reaction is noted to tolerate a significant degree of steric demand, highly hindered substrates can lead to diminished yields.
-
Substrate-Specific Reactivity: The success of the amination can be substrate-dependent. For instance, in certain applications, heteroaryl-containing substrates have been reported to be less effective.
-
Potential for Side Reactions: Like many reactive reagents, side reactions can occur. The nature of these byproducts is often dependent on the specific substrates and reaction conditions employed. For example, in the absence of a suitable nucleophile, decomposition of the reagent can occur.
-
Competition with Other Reactive Sites: In complex molecules with multiple nucleophilic sites, chemoselectivity can be a challenge. Careful optimization of reaction conditions is often necessary to achieve the desired outcome.
Comparative Analysis with Alternative Electrophilic Aminating Reagents
The selection of an appropriate electrophilic aminating agent is a critical decision in synthetic planning. O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is often compared with other classes of reagents, primarily other hydroxylamine derivatives and oxaziridines.
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride vs. Other O-Acyl and O-Sulfonylhydroxylamines
Within the family of hydroxylamine derivatives, the nature of the O-substituent significantly influences reactivity.
| Reagent Class | Advantages | Disadvantages | Representative Example |
| O-Benzoylhydroxylamines | Good balance of reactivity and stability; readily accessible.[2] | May require transition metal catalysis for many applications. | O-Benzoyl-N-tert-butylhydroxylamine |
| O-Sulfonylhydroxylamines | Highly reactive, capable of aminating a wide array of carbanions.[4] | Can be less stable; sulfonyl group may require harsh removal conditions. | O-(Mesitylenesulfonyl)hydroxylamine |
| O-(p-Nitrobenzoyl)hydroxylamines | Increased reactivity due to the electron-withdrawing nitro group; shown to be superior in specific applications like N-amination of 2-oxazolidinones.[5][6] | May be more expensive or less readily available. | O-(p-Nitrobenzoyl)hydroxylamine |
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride vs. Oxaziridines
Oxaziridines represent another major class of electrophilic aminating agents. They offer a distinct reactivity profile compared to hydroxylamine derivatives.
| Feature | O-Benzoyl-N-tert-butylhydroxylamine HCl | Oxaziridines |
| Stability | Generally stable solids. | Can be less stable, sometimes generated in situ.[7] |
| Reactivity | Often requires activation by a transition metal catalyst. | Can react directly with nucleophiles; reactivity can be tuned by N-substituents.[8] |
| Byproducts | Benzoic acid derivatives. | Ketones or aldehydes.[7] |
| Scope | Broad scope in transition-metal-catalyzed reactions.[1] | Effective for the amination of a range of nucleophiles, including enolates and sulfides.[8] |
Experimental Data Comparison: N-Amination of 2-Oxazolidinones
A study by Shen and Friestad directly compared several hydroxylamine-based reagents for the N-amination of 2-oxazolidinones. Their findings highlight the superior performance of O-(p-nitrobenzoyl)hydroxylamine in this specific transformation.
| Electrophilic Aminating Agent | Yield (%) |
| O-(p-Nitrobenzoyl)hydroxylamine | 85 |
| O-(2,4-Dinitrophenyl)hydroxylamine | 55 |
| O-(Diphenylphosphinyl)hydroxylamine | 41 |
| Hydroxylamine-O-sulfonic acid | <10 |
Data extracted from Shen, Y., & Friestad, G. K. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. The Journal of Organic Chemistry, 67(17), 6236–6239.[5][6]
Experimental Protocols
To provide a practical context, a detailed experimental protocol for a representative application of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is provided below.
General Procedure for Copper-Catalyzed Amination of Diorganozinc Reagents
This protocol is adapted from the work of Berman and Johnson (2006).[3]
Materials:
-
Anhydrous THF
-
Organolithium or Grignard reagent
-
Anhydrous Zinc Chloride (ZnCl₂)
-
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
-
Copper(I) Iodide (CuI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Experimental workflow for amination.
Step-by-Step Protocol:
-
Preparation of the Diorganozinc Reagent: To a solution of the organolithium or Grignard reagent (2.2 equivalents) in anhydrous THF under an inert atmosphere at 0°C, add a solution of anhydrous ZnCl₂ (1.1 equivalents) in anhydrous THF dropwise. The resulting mixture is stirred at 0°C for 30 minutes.
-
Amination Reaction: The freshly prepared diorganozinc solution is cooled to -78°C. To this solution, add CuI (0.05 equivalents) followed by the solid O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (1.0 equivalent). The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired amine.
Mechanistic Insights: The "How" and "Why"
A deeper understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The copper-catalyzed amination is believed to proceed through a catalytic cycle involving the formation of a copper-amido intermediate.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for amination.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organometallic reagents are highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the nucleophile.
-
Low-Temperature Addition: The initial transmetalation and the addition of the electrophilic aminating agent are often carried out at low temperatures to control the reactivity and prevent unwanted side reactions.
-
Choice of Copper Salt: While various copper salts can be effective, CuI is a common choice due to its good reactivity and commercial availability. The choice of counter-ion can sometimes influence the reaction outcome.
-
Stoichiometry: The use of a slight excess of the organometallic reagent ensures complete consumption of the limiting O-benzoylhydroxylamine.
Conclusion
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a valuable and versatile reagent for electrophilic amination, particularly in the context of transition-metal-catalyzed reactions. Its ability to participate in the formation of C-N bonds with a wide range of nucleophiles has solidified its place in the synthetic chemist's toolbox. However, a comprehensive understanding of its limitations and a careful consideration of alternative reagents are essential for its effective and strategic application in the synthesis of complex molecules. This guide has aimed to provide the necessary depth and breadth of information to empower researchers in making informed decisions for their synthetic endeavors.
References
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Mohite, S. B., Bera, M., Kumar, V., Karpoormath, R., Baba, S. B., & Kumbhar, A. S. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry, 381(1), 4. [Link]
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Mohite, S. B., et al. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. ResearchGate. [Link]
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Mohite, S. B., Bera, M., Kumar, V., Karpoormath, R., Baba, S. B., & Kumbhar, A. S. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions. PubMed. [Link]
-
Shen, Y., & Friestad, G. K. (2002). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry, 67(17), 6236–6239. [Link]
-
Dong, X., Liu, Q., Dong, Y., & Liu, H. (2017). Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond. Chemistry – A European Journal, 23(11), 2481–2511. [Link]
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Dong, X., Liu, Q., Dong, Y., & Liu, H. (2017). Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond. PubMed. [Link]
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Shen, Y., & Friestad, G. K. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. PubMed. [Link]
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Wikipedia. (n.d.). Electrophilic amination. In Wikipedia. Retrieved January 18, 2026, from [Link]
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Corpet, M., & Gosmini, C. (2014). Recent Advances in Electrophilic Amination Reactions. Synthesis, 46(17), 2258–2271. [Link]
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Tulchinsky, Y., et al. (2017). Nitrenium ions as new versatile reagents for electrophilic amination. Nature Communications, 8, 15334. [Link]
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Berman, A. M., & Johnson, J. S. (2006). Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. The Journal of Organic Chemistry, 71(1), 219–224. [Link]
-
Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. Organic Chemistry Portal. [Link]
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Zhou, S., et al. (2015). Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl Hydroxylamines. PubMed. [Link]
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Reddy, B. V. S., et al. (2011). Selective α-amination and α-acylation of esters and amides via dual reactivity of O-acylhydroxylamines toward zinc enolates. Chemical Communications, 47(29), 8318–8320. [Link]
-
Reddy, R. P., & Thornton, E. R. (1992). Oxaziridine-Mediated Intramolecular Amination of sp3-Hybridized C–H bonds. Journal of the Chemical Society, Chemical Communications, (24), 1777–1779. [Link]
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Rao, W.-H., et al. (2021). Copper-Catalyzed ortho-Selective Dearomative C−N Coupling of Simple Phenols with O-Benzoylhydroxylamines. Angewandte Chemie International Edition, 60(32), 17657–17664. [Link]
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White, M. C., et al. (2018). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society, 140(42), 13835–13844. [Link]
-
Nandi, G. C., et al. (2021). Amination reactions using different aminating agents and oxaziridines. ResearchGate. [Link]
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Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. [Link]
- Google Patents. (n.d.). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
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Ye, C.-X., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656. [Link]
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Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
As a Senior Application Scientist, my goal is to provide you with a comprehensive, actionable guide for the safe handling and disposal of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride. This document moves beyond mere compliance, embedding field-proven insights into a self-validating protocol that prioritizes the safety of laboratory personnel and ensures environmental responsibility. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Core Principles: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is a chemical that demands respect. While specific toxicological data is not extensively detailed in all literature, Safety Data Sheets (SDS) from multiple suppliers consistently classify related compounds as hazardous. For instance, the closely related N-(tert-Butyl)hydroxylamine hydrochloride is identified as a skin and eye irritant.[1][2][3]
The primary risks associated with this compound stem from its irritant properties and potential reactivity. The hydrochloride salt form implies it can react with bases to liberate the free hydroxylamine derivative. Furthermore, like many complex organic molecules, it is incompatible with strong oxidizing agents.[1][4]
Causality Behind the Caution: The core directive for disposal is driven by these hazards. The protocol is designed to prevent accidental contact, mitigate inhalation of airborne particles, and avoid dangerous chemical reactions during collection and storage.
Here is a summary of the key hazard information for related hydroxylamine compounds, which should be considered analogous for risk assessment purposes:
| Hazard Category | GHS Classification | Signal Word | Key Hazard Statements |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][3][5][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation[1][2][3][6] |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | Warning | May cause respiratory irritation[1][2] |
| Flammability (for some related compounds) | Flammable Solid | Danger | H228: Flammable solid[7] |
This data underscores the necessity of treating O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride as a hazardous substance, dictating its entire lifecycle management from receipt to final disposal.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the identified hazards, a robust PPE protocol is the first and most critical line of defense. The selection of PPE is not arbitrary; each component serves a specific protective function.
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles. This is a direct countermeasure to the compound's classification as a serious eye irritant.[1][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as solid chemical waste.[5]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, such as cleaning up a large spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: While routine handling in a well-ventilated area or chemical fume hood should not require respiratory protection, a NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[8][9]
The Logic of Protection: This multi-layered approach to PPE ensures that all potential routes of exposure—dermal, ocular, and respiratory—are adequately blocked, forming a self-validating system of personal safety.
The Disposal Pathway: A Step-by-Step Protocol
The guiding principle for the disposal of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride is that it must be managed as hazardous chemical waste.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10] The process involves careful segregation, containment, and labeling, culminating in transfer to a licensed environmental waste management service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Disposal workflow for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
Experimental Protocol for Waste Collection
This protocol details the steps for safely collecting and storing the waste prior to its removal by professionals.
-
Preparation and Hazard Review:
-
Designate a time and area for waste consolidation.
-
Ensure the institutional Chemical Hygiene Plan is accessible.[8]
-
Review the Safety Data Sheet (SDS) for O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride one final time before handling.
-
-
Don Appropriate PPE:
-
As detailed in Section 2, wear safety goggles, a lab coat, and nitrile gloves.
-
-
Segregate Waste Streams:
-
Solid Waste: This includes expired or unused O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in its original container, as well as any contaminated materials like weigh boats, gloves, or absorbent pads.[11]
-
Causality: Keeping solid and liquid waste separate is a universal best practice to prevent unintended reactions and simplify the final disposal process for the waste contractor.[12]
-
-
Liquid Waste: If the compound was used in a solution, do not mix it with other waste streams unless they are compatible. Segregate halogenated and non-halogenated solvent waste.[10][12]
-
-
Contain the Waste:
-
Unused/Expired Reagent: The best practice is to dispose of the chemical in its original, clearly labeled container.[10][11] Ensure the cap is tightly sealed.
-
Contaminated Solids: Place contaminated items (gloves, wipes, etc.) into a designated, leak-proof solid hazardous waste container. This is typically a plastic pail or a sturdy, lined cardboard box.
-
Liquid Solutions: Collect liquid waste in a compatible, leak-proof container (e.g., a glass or polyethylene carboy). Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[11]
-
-
Label the Waste Container:
-
Affix a hazardous waste label to the container immediately.
-
The label must include:
-
The full chemical name: "O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride" and any other components in a mixture.
-
The date accumulation started.
-
Clear indication of the hazards (e.g., "Irritant," "Handle with Care").
-
-
-
Store the Waste Appropriately:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area must be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[1][4]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[12]
-
-
Arrange for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow their specific procedures for waste hand-off. Federal and state regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), govern the final treatment and disposal, which is why professional services are required.[13]
-
Emergency Procedures: Spill and Exposure
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical attention.[1][6] Remove contaminated clothing.
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[2][6]
-
Place the spilled material into a labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the lifecycle of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in your laboratory concludes with minimal risk to personnel and the environment.
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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N-tert-butylhydroxylamine hydrochloride | C4H12ClNO. PubChem, National Center for Biotechnology Information. [Link]
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A Researcher's Guide to the Safe Handling of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
As a novel reagent in the landscape of drug discovery and organic synthesis, O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride demands a thorough understanding of its safe handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our aim is to empower researchers, scientists, and drug development professionals to work confidently and safely with this compound.
Understanding the Risks: A Profile of Hydroxylamine Derivatives
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride belongs to the hydroxylamine derivative family. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not extensively detailed in all public databases, the well-documented hazards of structurally similar compounds, such as O-(tert-Butyl)hydroxylamine hydrochloride and N-(tert-Butyl)hydroxylamine hydrochloride, provide a strong basis for a conservative and robust safety protocol.[1][2][3][4][5]
The primary hazards associated with analogous hydroxylamine hydrochlorides include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of the dust or powder can irritate the respiratory system.[2][4]
-
Flammability: While not always highly flammable, some hydroxylamine derivatives can be combustible and may form explosive dust concentrations in the air.[2][6]
-
Potential for Allergic Reaction: Some hydroxylamine derivatives may cause skin sensitization.
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is paramount.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially during bulk handling or solution preparation. Standard safety glasses are insufficient. |
| Hands | Nitrile Gloves | Nitrile provides good chemical resistance. Ensure gloves are of an appropriate thickness (e.g., 0.40 mm) and are changed immediately if contaminated.[7] For prolonged handling, consider double-gloving. |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned to provide maximum coverage. |
| Respiratory | NIOSH-approved Respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated. The specific cartridge type should be determined by a formal risk assessment. |
Operational Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.
1. Pre-Handling Preparation:
-
Designated Work Area: All work with O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Engineering Controls: A certified chemical fume hood is mandatory for all operations involving the solid compound or its solutions. Ensure the fume hood has been recently certified and is functioning correctly.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station. Ensure they are unobstructed.
-
Gather Materials: Assemble all necessary equipment, including spatulas, glassware, and waste containers, within the fume hood before introducing the chemical.
2. Handling the Compound:
-
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
If transferring to a container with a solvent, add the solid to the solvent slowly to prevent splashing.
-
-
In Solution:
3. Post-Handling and Decontamination:
-
Decontaminate Surfaces: Wipe down all surfaces within the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a final wipe with water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][3][7]
Waste Disposal Plan
Proper disposal is a critical component of the safety protocol.
-
Solid Waste: All solid waste, including contaminated weigh paper, pipette tips, and gloves, must be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates should be collected in a separate, labeled hazardous waste container. Do not pour any solutions containing O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride down the drain.[7]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinseate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow Diagram.
References
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PubChem. (n.d.). Hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-ETHYLHYDROXYLAMINE HYDROCHLORIDE,97%. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
